molecular formula C19H28N6O4 B12363801 Me-Tet-PEG3-NH2

Me-Tet-PEG3-NH2

Numéro de catalogue: B12363801
Poids moléculaire: 404.5 g/mol
Clé InChI: YCRYSSFTLLZVIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyltetrazine-PEG3-amine (CAS 2141976-28-3) is a heterobifunctional reagent that integrates a methyltetrazine group with a primary amine, connected by a short, triethylene glycol (PEG3) spacer. The methyltetrazine moiety is designed for high-yield, catalyst-free Inverse Electron-Demand Diels-Alder (IEDDA) reactions with strained alkenes like trans-cyclooctene (TCO) . This bioorthogonal ligation is exceptionally fast, proceeds with rate constants (k) that can exceed 10 6 M -1 s -1 , and is ideal for sensitive applications in live-cell labeling and imaging due to its excellent selectivity and biocompatibility . The terminal primary amine group facilitates conjugation to carboxylic acid-containing molecules via standard coupling reagents such as EDC or HATU to form stable amide bonds, and is also useful in reductive amination and other heterocyclic chemistry . The incorporation of a PEG3 spacer is a critical architectural feature that significantly enhances the compound's utility in aqueous biological systems. The hydrophilic PEG chain improves overall water solubility and provides a defined spatial separation between conjugated molecules. This reduces potential steric hindrance, helping to maintain the biological activity of the conjugated entities and ensuring high reaction efficiency . This combination of features makes Methyltetrazine-PEG3-amine an invaluable tool for constructing complex bioconjugates for research in chemical biology, including the synthesis of antibody-drug conjugates (ADCs), the development of targeted imaging probes, and the functionalization of nanoparticles and other biomaterials . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care and store as recommended, typically at -20°C .

Propriétés

Formule moléculaire

C19H28N6O4

Poids moléculaire

404.5 g/mol

Nom IUPAC

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C19H28N6O4/c1-15-22-24-19(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-27-10-12-29-13-11-28-9-7-20/h2-5H,6-14,20H2,1H3,(H,21,26)

Clé InChI

YCRYSSFTLLZVIG-UHFFFAOYSA-N

SMILES canonique

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCN

Origine du produit

United States

Foundational & Exploratory

Me-Tet-PEG3-NH2: A Technical Guide to its Application in Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Role of Me-Tet-PEG3-NH2 in Bioconjugation

This compound is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and for pre-targeted imaging and therapy. Its structure is comprised of three key components:

  • Methyl-Tetrazine (Me-Tet): This moiety is the cornerstone of its utility in "click chemistry." Specifically, it participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO).[1][2] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1]

  • PEG3 (Triethylene Glycol) Spacer: This short, hydrophilic polyethylene (B3416737) glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers.[3] It also reduces steric hindrance, which can improve the efficiency of the conjugation reactions.

  • Amine (NH2) Group: The terminal primary amine provides a versatile reactive handle for conjugation to a variety of functional groups, most commonly carboxylic acids or their activated esters (e.g., NHS esters), to form a stable amide bond.

This dual functionality allows for a controlled, two-step conjugation strategy, providing precise control over the construction of complex bioconjugates.

Data Presentation: Key Reaction Parameters

Successful bioconjugation with this compound is dependent on careful control of the reaction conditions for both the amine and tetrazine functionalities.

Table 1: Amine Conjugation via EDC/NHS Coupling
ParameterValueNotes
Reaction Amide bond formationCoupling of the linker's amine to a carboxyl group on a target molecule.
Activating Agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHSEDC activates carboxyl groups, and NHS/sulfo-NHS forms a more stable amine-reactive intermediate.
Activation Buffer pH 4.5 - 7.2Optimal for the activation of carboxyl groups by EDC. MES buffer is commonly used.
Coupling Buffer pH 7.0 - 8.5Optimal for the reaction of the activated NHS ester with the primary amine of the linker. PBS or borate (B1201080) buffers are suitable.
Molar Ratio (EDC:NHS:Carboxyl) 2:5:1 (approximate)Molar excess of EDC and NHS is used to drive the activation reaction.
Reaction Time (Activation) 15 - 30 minutes at room temperature
Reaction Time (Coupling) 2 - 4 hours at room temperature or overnight at 4°C
Table 2: Tetrazine-TCO Ligation (iEDDA Click Chemistry)
ParameterValueNotes
Reaction Inverse-electron-demand Diels-Alder cycloadditionForms a stable dihydropyridazine (B8628806) bond.
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹Extremely fast kinetics, allowing for efficient reaction at low concentrations.[1]
Reaction Buffer pH 6.0 - 9.0The reaction is efficient across a broad pH range.
Temperature Room TemperatureThe reaction proceeds rapidly at ambient temperatures.
Catalyst None requiredThis is a bioorthogonal reaction, avoiding the cytotoxicity of copper catalysts.[1]
Reactant Stability Good in aqueous mediaTCO and tetrazine moieties exhibit good stability under typical bioconjugation conditions.[1]

Experimental Protocols

The following protocols provide a general methodology for the use of this compound in a two-step conjugation workflow.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Molecule (e.g., a Protein or Drug)

Objective: To attach the this compound linker to a target molecule via its amine group to form a stable amide bond.

Materials:

  • Carboxyl-containing molecule (Protein #1)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the carboxyl-containing molecule at a concentration of 2-10 mg/mL in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add EDC to the carboxyl-containing molecule solution to a final concentration of 2-4 mM.

    • Immediately add Sulfo-NHS to the solution to a final concentration of 5-10 mM.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Purification of Activated Molecule (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4). This prevents unwanted cross-reactions.

  • Conjugation to this compound:

    • Immediately add a 5- to 20-fold molar excess of the this compound stock solution to the activated molecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to react with any excess NHS esters. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Purify the resulting tetrazine-modified molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.

Protocol 2: Tetrazine Ligation to a TCO-Modified Molecule

Objective: To perform the iEDDA click reaction between the tetrazine-modified molecule from Protocol 1 and a TCO-functionalized molecule (e.g., a TCO-modified antibody or imaging agent).

Materials:

  • Tetrazine-modified molecule (from Protocol 1)

  • TCO-functionalized molecule

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • Preparation of Reactants:

    • Dissolve the tetrazine-modified molecule and the TCO-functionalized molecule in the Reaction Buffer.

  • Conjugation Reaction:

    • Combine the tetrazine and TCO-containing solutions. A 1.5- to 5-fold molar excess of the smaller molecule is often used to ensure complete reaction of the larger biomolecule.

    • The reaction is typically very fast. Incubate for 1 hour at room temperature.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using a suitable chromatography method (e.g., SEC or HIC) to remove any excess unreacted components.

  • Characterization:

    • The final conjugate can be characterized by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

Mandatory Visualizations

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody Modification cluster_step3 Step 3: Final Conjugation (iEDDA) Drug Drug-COOH EDC_NHS EDC, Sulfo-NHS (Carboxyl Activation) Drug->EDC_NHS Linker This compound EDC_NHS->Linker Tet_Payload Tetrazine-Linker-Payload Linker->Tet_Payload ADC Antibody-Drug Conjugate (ADC) Tet_Payload->ADC Click Reaction Antibody Antibody TCO_NHS TCO-NHS Ester Antibody->TCO_NHS TCO_Ab TCO-Antibody TCO_NHS->TCO_Ab TCO_Ab->ADC

Caption: Workflow for ADC synthesis using this compound and TCO-tetrazine ligation.

Mechanism for Pre-targeted Radioimmunotherapy (PRIT)

PRIT_Mechanism cluster_injection1 Step 1: Injection & Targeting cluster_clearance Step 2: Clearance cluster_injection2 Step 3: Radionuclide Injection cluster_ligation Step 4: In Vivo Ligation & Therapy TCO_Ab TCO-Antibody (non-radioactive) Tumor Tumor Cell TCO_Ab->Tumor Binds to Tumor Antigen Blood Unbound TCO-Antibody cleared from circulation TCO_Ab->Blood Tet_Radio Tetrazine-Radionuclide (e.g., Me-Tet-PEG3-[177Lu]) Tumor_Targeted Tumor Cell with bound TCO-Ab Tet_Radio->Tumor_Targeted Rapidly binds via iEDDA Click Reaction Tet_Radio->Tumor_Targeted Therapy Localized Radiation Therapy Tumor_Targeted->Therapy

Caption: Logical flow of pre-targeted radioimmunotherapy using TCO-tetrazine chemistry.[4][5]

References

An In-depth Technical Guide to Me-Tet-PEG3-NH2: A Core Component in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Methyl-Tetrazine-PEG3-Amine (Me-Tet-PEG3-NH2), a heterobifunctional linker critical to advancements in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs), proteomics, and molecular imaging.

Core Properties of this compound

This compound is a versatile chemical tool composed of three key functional units: a methyltetrazine moiety, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. This unique structure allows for a two-step conjugation strategy, providing precise control over the creation of complex biomolecular architectures. The methyl group on the tetrazine ring enhances its stability, while the hydrophilic PEG spacer improves aqueous solubility and reduces steric hindrance during conjugation.[1][2]

Below is a summary of the key quantitative data for this compound and its common salt forms.

PropertyThis compound (TFA salt)[3][4]This compound (HCl salt)[5]This compound (Free Base)[6][7]
Molecular Formula C19H28N6O4C17H25N5O4C19H28N6O4
Molecular Weight 404.5 g/mol 363.4 g/mol 404.46 g/mol
CAS Number 2141976-28-31802908-05-92141976-28-3
Purity Typically >95%Typically >95%Typically >95%
Solubility Water, DMSO, DMFWater, DMSO, DMF, DCMSoluble in DMSO
Storage Conditions -20°C-20°C-20°C
Appearance Light red to red to purple powder/crystalNot specifiedNot specified

Chemical Structure

The structure of this compound facilitates its role as a molecular bridge. The terminal primary amine allows for covalent attachment to biomolecules, while the tetrazine group is poised for a highly specific and rapid bioorthogonal reaction.

Caption: Chemical structure of this compound.

Core Applications and Signaling

This compound is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[8] Specifically, the tetrazine moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group.[8][9] This reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst, making it ideal for use in complex biological systems.[5][8]

The primary amine of this compound can be readily conjugated to carboxylic acids on biomolecules, such as proteins or antibodies, through the formation of a stable amide bond. This is typically achieved using coupling agents like EDC and NHS.[4] This dual reactivity allows for a powerful two-step labeling strategy.[10]

experimental_workflow cluster_step1 Step 1: Amine-Reactive Coupling cluster_step2 Step 2: Bioorthogonal Click Chemistry Biomolecule Biomolecule with Carboxylic Acid (e.g., Protein) EDC_NHS EDC/NHS Activation Biomolecule->EDC_NHS 1. MeTetPEG3NH2 This compound Conjugate1 Tetrazine-Functionalized Biomolecule MeTetPEG3NH2->Conjugate1 3. Amide Bond Formation EDC_NHS->MeTetPEG3NH2 2. Final_Conjugate Final Bioconjugate Conjugate1->Final_Conjugate 4. iEDDA Reaction TCO_Molecule TCO-Functionalized Molecule (e.g., Drug, Fluorophore) TCO_Molecule->Final_Conjugate

Caption: Experimental workflow for a two-step bioconjugation using this compound.

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below.

Protocol 1: Amine-Reactive Coupling to a Protein

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid residues.

Materials:

  • Protein of interest

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns

Procedure:

  • Protein Preparation:

    • Prepare the protein at a concentration of 1-10 mg/mL in Activation Buffer. Ensure the buffer is free of primary amines.

  • Activation of Carboxylic Acids:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Dissolve the protein in the Activation Buffer.

    • Add a 100-fold molar excess of EDC and a 40-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately desalt the activated protein into the Coupling Buffer using a spin desalting column.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the activated protein solution.[10] The final concentration of the organic solvent should be less than 10% of the total reaction volume.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker by dialysis or using a spin desalting column.

Protocol 2: Tetrazine-TCO Click Chemistry for Protein-Protein Conjugation

This protocol describes the ligation of a tetrazine-functionalized protein (from Protocol 1) with a TCO-functionalized protein.

Materials:

  • Tetrazine-functionalized Protein A

  • TCO-functionalized Protein B

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Mix the tetrazine-functionalized protein and the TCO-functionalized protein in a 1:1 to 1.5:1 molar ratio in PBS.[11] A slight excess of the tetrazine-functionalized protein is often recommended.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[8][11] The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance peak between 510 and 550 nm.[3][8]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted components by size-exclusion chromatography.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and the life sciences. Its unique heterobifunctional structure, combined with the efficiency and specificity of the tetrazine-TCO click chemistry, enables the precise construction of complex bioconjugates. The detailed protocols provided in this guide offer a starting point for the successful application of this reagent in a variety of research contexts.

References

The Revolution of Bioorthogonal Chemistry: An In-depth Technical Guide to Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a suite of reactions that are highly efficient, selective, and biocompatible. Among these, the tetrazine ligation, a form of inverse-electron-demand Diels-Alder (iEDDA) reaction, stands out for its exceptionally fast reaction kinetics and its ability to proceed within complex biological systems without interfering with native processes. This technical guide provides a comprehensive overview of tetrazine click chemistry, including its core principles, quantitative kinetic data, detailed experimental protocols, and visualizations of key workflows, tailored for researchers, scientists, and drug development professionals.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

Tetrazine click chemistry is predicated on the [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) and an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO) or norbornene.[1][2][] Unlike conventional Diels-Alder reactions, the iEDDA reaction is driven by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile.[4] This reaction is characterized by its extraordinary speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for efficient labeling at low concentrations.[5][6] The reaction is highly specific and bioorthogonal, meaning the reactants do not interact with endogenous functional groups found in biological systems.[7][8] The ligation is irreversible due to the rapid retro-Diels-Alder reaction of the initial adduct, which releases nitrogen gas as the sole byproduct, forming a stable dihydropyridazine (B8628806) product.[1][9]

The reactivity of the tetrazine-dienophile pair can be finely tuned by modifying their electronic properties. Electron-withdrawing substituents on the tetrazine ring accelerate the reaction, while electron-donating groups on the dienophile also lead to faster kinetics.[4][10][11] This tunability allows for the design of reaction pairs with a wide range of reaction rates, suitable for various applications.

Quantitative Data Presentation: Reaction Kinetics

The selection of the appropriate tetrazine and dienophile is critical for the success of an experiment. The following table summarizes the second-order rate constants for various tetrazine and dienophile pairs, providing a quantitative basis for comparison.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)20009:1 Methanol/Water[12]
3,6-diphenyl-s-tetrazineStrained trans-cyclooctene3100Methanol[13]
Hydrogen substituted tetrazinetrans-cyclooctene (TCO)up to 30,000PBS[10]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)118Methanol[11]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6Methanol[11]
Tetrazine with electron-donating groupsBicyclononyne (BCN)0.58 - 2.3Methanol[11]
3,6-dipyridin-2-yl-1,2,4,5-tetrazineUnsubstituted norbornene~10Methanol[14]
3,6-dipyridin-2-yl-1,2,4,5-tetrazineStyrene~0.1Methanol[14]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of tetrazine click chemistry.

G cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction cluster_products Products Tetrazine 1,2,4,5-Tetrazine (Electron-deficient Diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Dienophile trans-Cyclooctene (TCO) (Electron-rich Dienophile) Dienophile->Cycloaddition Intermediate Unstable Bicyclic Intermediate Cycloaddition->Intermediate Forms RetroDA Retro-Diels-Alder Intermediate->RetroDA Undergoes Product Stable Dihydropyridazine Conjugate RetroDA->Product Yields N2 Nitrogen Gas (N₂) RetroDA->N2 Releases

Mechanism of the Tetrazine-TCO Bioorthogonal Reaction.

G cluster_pretargeting Pretargeting Phase cluster_imaging Imaging Phase Inject_mAb 1. Inject TCO-modified monoclonal antibody (mAb) Accumulation 2. mAb accumulates at tumor site and unbound mAb clears from circulation Inject_mAb->Accumulation Inject_Tetrazine 3. Inject radiolabeled tetrazine probe Accumulation->Inject_Tetrazine Click_Reaction 4. In vivo click reaction between TCO-mAb and tetrazine probe at tumor site Inject_Tetrazine->Click_Reaction Excretion 6. Unbound tetrazine probe is rapidly cleared Inject_Tetrazine->Excretion Imaging 5. PET/SPECT Imaging Click_Reaction->Imaging

Workflow for Pretargeted In Vivo Imaging.

G cluster_modification Component Modification cluster_conjugation Conjugation cluster_purification Purification and Analysis Antibody Monoclonal Antibody (mAb) Modify_Ab Modify mAb with Tetrazine-NHS ester Antibody->Modify_Ab DrugLinker Cytotoxic Drug + Linker Modify_Drug Modify Drug-Linker with TCO DrugLinker->Modify_Drug Tetrazine_Ab Tetrazine-mAb Modify_Ab->Tetrazine_Ab TCO_Drug TCO-Drug-Linker Modify_Drug->TCO_Drug Mix Combine Tetrazine-mAb and TCO-Drug-Linker Tetrazine_Ab->Mix TCO_Drug->Mix Ligation Tetrazine Ligation (Click Reaction) Mix->Ligation Purify Purify ADC using Size-Exclusion Chromatography Ligation->Purify ADC Antibody-Drug Conjugate (ADC) Purify->ADC

Workflow for Antibody-Drug Conjugate (ADC) Development.

Experimental Protocols

Protocol 1: Antibody Modification with a Tetrazine-NHS Ester

This protocol describes the functionalization of a monoclonal antibody (mAb) with a tetrazine moiety using an N-Hydroxysuccinimide (NHS) ester, which reacts with primary amines on lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Tetrazine-NHS ester (e.g., Me-Tet-Sulfo-NHS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Zeba™ Spin Desalting Columns (7K MWCO)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.[7]

  • Tetrazine-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.[7]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7]

  • Purification: Remove the excess, unreacted Tetrazine-NHS ester using a spin desalting column according to the manufacturer's instructions, equilibrated with PBS, pH 7.4.[7]

  • Characterization:

    • Determine the concentration of the tetrazine-modified antibody by measuring the absorbance at 280 nm.[7]

    • Calculate the degree of labeling (DOL), the average number of tetrazine molecules per antibody, by measuring the absorbance at the characteristic wavelength for the tetrazine (around 520 nm) and using the Beer-Lambert law.[7]

Protocol 2: ADC Formation via Tetrazine Ligation

This protocol outlines the conjugation of a tetrazine-modified antibody with a TCO-containing drug-linker to form an antibody-drug conjugate.

Materials:

  • Tetrazine-modified antibody (from Protocol 1)

  • TCO-drug-linker

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in PBS, pH 7.4. The final antibody concentration should be in the range of 1-5 mg/mL.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.[7]

  • Purification: Purify the resulting ADC from excess drug-linker and other small molecules using an SEC system.[7]

  • Characterization:

    • Determine the final ADC concentration by measuring the absorbance at 280 nm.[7]

    • Confirm the integrity and purity of the ADC by SDS-PAGE and mass spectrometry.

Protocol 3: Live Cell Labeling with a Tetrazine-Fluorophore

This protocol details the labeling of live cells that have been engineered to express a TCO-modified protein on their surface.

Materials:

  • Live cells expressing a TCO-modified protein

  • Tetrazine-fluorophore conjugate

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Plate cells on an imaging dish and culture overnight to allow for adherence and expression of the TCO-modified target.[15]

  • Washing: Gently wash the cells once with pre-warmed PBS.[15]

  • Labeling Solution Preparation: Dilute the tetrazine-fluorophore stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM.[15]

  • Labeling Reaction: Remove the PBS and add the tetrazine-fluorophore labeling solution to the cells. Incubate at 37°C for 15-60 minutes, protected from light.[15]

  • Final Wash and Imaging: Remove the labeling solution and wash the cells twice with pre-warmed imaging medium. Add fresh, pre-warmed imaging medium to the cells and visualize using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.[5][15]

Applications in Drug Development

The unique characteristics of tetrazine click chemistry have led to its widespread adoption in various stages of drug development:

  • Antibody-Drug Conjugates (ADCs): Tetrazine ligation allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, resulting in more homogeneous ADCs with improved therapeutic indices.[7][16] The "pretargeting" approach, where the antibody is administered first, followed by a smaller, rapidly clearing tetrazine-drug conjugate, can significantly reduce systemic toxicity.[17]

  • In Vivo Imaging: The rapid, bioorthogonal nature of the tetrazine ligation makes it an ideal tool for pretargeted in vivo imaging using PET or SPECT.[18][19] This strategy enhances the target-to-background signal ratio by allowing the targeting antibody to accumulate at the site of interest before the administration of a radiolabeled tetrazine.

  • Prodrug Activation: "Click-to-release" strategies utilize the tetrazine ligation to activate prodrugs at a specific site.[9] A therapeutic agent is rendered inactive by capping it with a TCO or tetrazine moiety and is released upon administration of the complementary bioorthogonal partner, allowing for spatiotemporal control over drug activation.

  • Cellular Labeling and Tracking: The ability to label specific biomolecules on or within live cells enables researchers to track cellular processes, study protein trafficking, and visualize drug-target engagement in real-time.[8][15][20]

Conclusion

Tetrazine click chemistry has emerged as a powerful and versatile tool in the arsenal (B13267) of researchers and drug development professionals. Its unparalleled reaction speed, specificity, and biocompatibility have enabled significant advancements in bioconjugation, in vivo imaging, and targeted drug delivery. The continued development of novel tetrazine and dienophile pairs with tailored reactivity and stability will undoubtedly expand the scope of this remarkable bioorthogonal reaction, paving the way for the next generation of therapeutics and diagnostics.

References

Me-Tet-PEG3-NH2: A Technical Guide to its Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the advanced field of biotherapeutics, the precise and stable linking of molecules is paramount. Me-Tet-PEG3-NH2 has emerged as a critical heterobifunctional linker, enabling the development of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of its mechanism of action, offering detailed protocols and data for professionals in drug development and biomedical research. The molecule's architecture, comprising a methyl-tetrazine (Me-Tet) group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal primary amine (NH2), provides a versatile platform for advanced bioconjugation strategies.

The Core Mechanism: Inverse-Electron-Demand Diels-Alder Reaction

The primary mechanism of action for the tetrazine moiety of this compound is the bioorthogonal tetrazine-trans-cyclooctene (TCO) ligation.[1] This reaction is a cornerstone of "click chemistry," valued for its exceptional speed, high specificity, and ability to proceed in complex biological environments without interfering with native biochemical processes.[1][2]

The reaction is a specific type of [4+2] cycloaddition known as an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2][3] In this process, the electron-deficient 1,2,4,5-tetrazine (B1199680) ring acts as the diene, reacting with a strained, electron-rich dienophile, the trans-cyclooctene (B1233481) (TCO).[1][2] This initial cycloaddition is immediately followed by a retro-Diels-Alder reaction, which irreversibly eliminates nitrogen gas (N₂).[2] This final step drives the reaction to completion, forming a stable dihydropyridazine (B8628806) linkage.[4]

G cluster_reactants Reactants cluster_products Products Tet This compound (Electron-Deficient Diene) IEDDA Intermediate Tet->IEDDA [4+2] Cycloaddition TCO TCO-Modified Biomolecule (Strained Dienophile) TCO->IEDDA Conj Stable Bioconjugate (Dihydropyridazine) N2 Nitrogen Gas (N₂) Retro Transition State IEDDA->Retro Retro-Diels-Alder Reaction Retro->Conj Retro->N2 Irreversible Elimination G cluster_step1 Step 1: Linker-Payload Conjugation cluster_step2 Step 2: Bioorthogonal Ligation to Antibody Linker This compound AmideBond Amide Bond Formation Linker->AmideBond Payload Payload with Activated Carboxyl (e.g., NHS Ester) Payload->AmideBond ActivatedPayload Me-Tet-PEG3-Payload AmideBond->ActivatedPayload Covalent Linkage Purify1 Purification (e.g., HPLC) ActivatedPayload->Purify1 IEDDA Tetrazine-TCO Ligation (IEDDA Reaction) Purify1->IEDDA Purified Linker-Payload Antibody TCO-Modified Antibody Antibody->IEDDA ADC Final Antibody-Drug Conjugate (ADC) IEDDA->ADC Stable Conjugation Purify2 Purification (e.g., SEC) ADC->Purify2 G ADC Antibody-Drug Conjugate (in Circulation) Binding 1. Binding ADC->Binding Antigen Tumor-Associated Antigen on Cancer Cell Surface Antigen->Binding Internalization 2. Internalization (Receptor-Mediated Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release 3. Payload Release (Linker Cleavage) Lysosome->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Active Payload Apoptosis 4. Apoptosis (Cell Death) Target->Apoptosis

References

Me-Tet-PEG3-NH2 for Fluorescent Labeling of Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Me-Tet-PEG3-NH2 as a linker for the fluorescent labeling of proteins. While not a fluorescent dye itself, this compound serves as a heterobifunctional linker, enabling a highly specific and efficient two-step labeling strategy rooted in bioorthogonal click chemistry. This methodology is particularly valuable for applications requiring precise control over the labeling process, such as in the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and other targeted therapeutics.

The core of this strategy lies in the inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (present in this compound) and a trans-cyclooctene (B1233481) (TCO) moiety.[1] This guide will detail a common workflow where the protein of interest is first functionalized with the tetrazine linker, followed by the introduction of a TCO-modified fluorescent dye.

Core Concepts and Mechanism of Action

The labeling process involves two key chemical reactions:

  • Amide Bond Formation: The primary amine (-NH2) group of this compound is covalently linked to a carboxyl group (-COOH) on the protein. This is typically achieved through the activation of the protein's carboxyl groups (present on aspartic and glutamic acid residues) using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a stable amide bond.

  • Tetrazine-TCO Click Chemistry: The methyl-tetrazine (Me-Tet) moiety of the linker-protein conjugate reacts specifically and rapidly with a trans-cyclooctene (TCO)-functionalized fluorescent dye. This iEDDA cycloaddition is a bioorthogonal reaction, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[1]

The polyethylene (B3416737) glycol (PEG3) spacer in the linker enhances solubility and reduces potential steric hindrance, which helps to preserve the protein's native conformation and function.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC19H28N6O4[2]
Molecular Weight404.46 g/mol [2]
Purity>95%[3]
Storage-20°C[4]
Table 2: Representative TCO-Functionalized Fluorescent Dyes
Dye NameExcitation (nm)Emission (nm)Notes
XFD514 TCO518543Green-fluorescent, high photostability.[5]
XFD635 TCO633647Far-red fluorescent, ideal for flow cytometry.[6]
CF®488A TCO490515Bright and photostable green dye.
CF®594 TCO593614Bright and photostable orange-red dye.
CF®647 TCO650665Bright and photostable far-red dye.

Note: The selection of the TCO-dye depends on the specific experimental requirements, including the available excitation sources and desired emission spectra.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via Amine-to-Carboxyl Crosslinking

This protocol outlines the steps for labeling a protein with the tetrazine linker.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.9% NaCl, pH 4.7

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1.0 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in anhydrous DMSO or water.

    • Add a molar excess of EDC and Sulfo-NHS to the protein solution. A starting point is a 4-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS relative to the protein.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Add the this compound solution to the activated protein solution. A molar ratio of 10:1 to 20:1 (linker:protein) is a recommended starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 10-15 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate storage buffer.

Protocol 2: Fluorescent Labeling of Tetrazine-Modified Protein with a TCO-Dye

This protocol describes the "click" reaction to attach the fluorescent probe.

Materials:

  • Tetrazine-modified protein (from Protocol 1)

  • TCO-functionalized fluorescent dye

  • Reaction Buffer: PBS, pH 7.4

  • Purification system

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-functionalized dye in anhydrous DMSO to a stock concentration of 1-10 mM.

    • Ensure the tetrazine-modified protein is in the Reaction Buffer at a known concentration.

  • Click Reaction:

    • Add a 1.5 to 5-fold molar excess of the TCO-dye solution to the tetrazine-modified protein solution.

    • Incubate for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.

  • Purification: Remove the unreacted TCO-dye using size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).

Mandatory Visualizations

G cluster_protein Protein Modification cluster_labeling Fluorescent Labeling Protein Protein (-COOH) ActivatedProtein Activated Protein (-COO-NHS) Protein->ActivatedProtein EDC, Sulfo-NHS Tet_Protein Tetrazine-labeled Protein ActivatedProtein->Tet_Protein This compound Labeled_Protein Fluorescently Labeled Protein Tet_Protein->Labeled_Protein Click Reaction (iEDDA) TCO_Dye TCO-Dye TCO_Dye->Labeled_Protein

Caption: Experimental workflow for two-step protein fluorescent labeling.

Caption: Logical relationship of the labeling chemistry.

References

Me-Tet-PEG3-NH2: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Me-Tet-PEG3-NH2, a heterobifunctional linker used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from SDSs of structurally similar compounds, namely Tetrazine-PEG4-amine hydrochloride and other PEGylated amine reagents. All information should be treated as a guideline, and a thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Classification

While specific hazard classification for this compound is not available, based on analogous compounds, it is prudent to handle it as a substance with the following potential hazards[1]:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

GHS Hazard Pictograms (Anticipated):

alt text

Signal Word (Anticipated): Warning

Anticipated Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

First-Aid Measures

Emergency procedures based on data from analogous compounds are as follows[1]:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE:

PPE TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/aerosols are generated.

3.2. Engineering Controls

Control MeasureDescription
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood.
Safety Stations Ensure an eyewash station and safety shower are readily accessible.

3.3. Storage Conditions

Proper storage is vital to maintain the integrity and stability of this compound.

ParameterRecommendation
Temperature Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Container Keep the container tightly sealed.
Incompatibilities Avoid contact with strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures:

StepAction
1. Evacuation Evacuate personnel from the immediate area.
2. Ventilation Ensure adequate ventilation.
3. Containment Prevent further leakage or spillage if it is safe to do so.
4. Absorption Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.
5. Cleaning Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by water.
6. Disposal Dispose of the waste material in accordance with local, state, and federal regulations.

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The following are based on available information for similar compounds:

PropertyValue
Appearance Solid
Solubility Soluble in DMSO and DMF

Stability and Reactivity

ParameterDescription
Reactivity The tetrazine group reacts with trans-cyclooctene (B1233481) (TCO) dienophiles via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The amine group is reactive towards activated esters, carboxylic acids, and other electrophiles.
Chemical Stability Stable under recommended storage conditions. Avoid exposure to moisture and strong oxidizing agents.
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Experimental Protocols

Detailed experimental protocols for the use of this compound in bioconjugation are highly dependent on the specific application. The following provides a general framework for the conjugation of this compound to a protein with an available carboxylic acid group, followed by reaction with a TCO-containing molecule.

Protocol: Two-Step Conjugation of a TCO-Molecule to a Protein

Step 1: Amine-Carboxylic Acid Coupling

  • Protein Preparation: Dissolve the protein containing an accessible carboxylic acid group in an appropriate buffer (e.g., MES or PBS) at a pH of 5.5-6.5.

  • Activation of Carboxylic Acid: Add a 10-20 fold molar excess of a carbodiimide (B86325) crosslinker (e.g., EDC) and N-hydroxysuccinimide (NHS) to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add a 5-10 fold molar excess of this compound (dissolved in a minimal amount of organic solvent like DMSO if necessary) to the activated protein solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.

Step 2: Tetrazine-TCO Ligation

  • TCO-Molecule Preparation: Dissolve the TCO-containing molecule in a compatible buffer.

  • Ligation Reaction: Add a 1.5-3 fold molar excess of the TCO-molecule to the purified tetrazine-modified protein.

  • Incubation: The reaction is typically very fast and can be completed in under an hour at room temperature.

  • Final Purification: Purify the final conjugate using an appropriate method such as SEC to remove any unreacted TCO-molecule.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine-Carboxylic Acid Coupling cluster_step2 Step 2: Tetrazine-TCO Ligation protein Protein with -COOH group activated_protein NHS-activated Protein protein->activated_protein Activation edc_nhs EDC/NHS edc_nhs->activated_protein tet_protein Tetrazine-modified Protein activated_protein->tet_protein Conjugation me_tet_peg3_nh2 This compound me_tet_peg3_nh2->tet_protein purification1 Purification (SEC/Dialysis) tet_protein->purification1 Removal of excess reagents final_conjugate Final Protein Conjugate purification1->final_conjugate tco_molecule TCO-Molecule tco_molecule->final_conjugate Ligation purification2 Final Purification (SEC) final_conjugate->purification2

Caption: Experimental workflow for a two-step protein conjugation.

safe_handling_workflow start Start Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe engineering Use Engineering Controls (Fume Hood) ppe->engineering weighing Weigh Solid Compound Carefully engineering->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving reaction Perform Reaction dissolving->reaction cleanup Clean Work Area reaction->cleanup disposal Dispose of Waste Properly cleanup->disposal end End of Procedure disposal->end

Caption: Safe handling workflow for this compound.

References

An In-depth Technical Guide to the Aqueous Solubility of Me-Tet-PEG3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Me-Tet-PEG3-NH2, a methyl-tetrazine functionalized polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. Understanding the aqueous solubility of this linker is critical for its effective use in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document outlines the key factors influencing its solubility, presents representative quantitative data, details experimental protocols for solubility determination, and provides visual diagrams to illustrate experimental workflows.

Core Concepts: Understanding the Solubility of PEGylated Compounds

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the aqueous solubility of hydrophobic compounds.[1][2] The hydrophilic nature of the repeating ethylene (B1197577) oxide units in the PEG chain allows for hydrogen bonding with water molecules, creating a hydration shell around the molecule that improves its solubility and can reduce aggregation.[1]

The solubility of this compound in aqueous buffers is governed by several key factors:

  • PEG Chain Length: The presence of the PEG3 linker significantly contributes to the molecule's hydrophilicity.[3]

  • Terminal Amine Group (-NH2): The primary amine is a key functional group that influences solubility, particularly in response to pH. Under acidic conditions, the amine group becomes protonated (-NH3+), forming a more soluble salt.[4]

  • Methyl-Tetrazine Group: While the PEG linker enhances water solubility, the tetrazine ring is a more hydrophobic component that can influence the overall solubility profile.

  • pH of the Aqueous Buffer: As mentioned, the pH of the solution will directly impact the protonation state of the terminal amine, with lower pH generally leading to higher solubility.[5]

  • Temperature: The solubility of most PEG derivatives tends to increase with higher temperatures.[5]

  • Buffer Composition and Ionic Strength: The presence of salts in the buffer can also affect the solubility of PEGylated molecules.[5]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides representative data based on the known behavior of similar short-chain, amine-terminated PEG compounds in common aqueous buffers. These values should be considered as estimates and a starting point for experimental determination.

Buffer SystempHTemperature (°C)Expected Solubility Range (mg/mL)Notes
Deionized Water~7.025> 10The hydrophilic PEG3 chain is expected to confer good intrinsic water solubility.
Phosphate-Buffered Saline (PBS)7.425> 10Similar to water, high solubility is anticipated in standard physiological buffers.
Sodium Acetate Buffer5.025> 25At acidic pH, the terminal amine is protonated, significantly increasing solubility.
Tris Buffer8.525~10At basic pH, the amine is in its less soluble free base form.

Note: For many applications, a stock solution of this compound is first prepared in a water-miscible organic solvent such as DMSO or DMF and then diluted into the desired aqueous buffer. This technique helps to avoid precipitation issues that can occur when dissolving the solid directly into an aqueous medium.[4]

Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound in a specific aqueous buffer, the following experimental protocols can be employed.

1. Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of the compound.

  • Materials:

    • This compound

    • Aqueous buffer of interest

    • Vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment

    • Centrifuge

    • HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

    • Syringe filters (0.22 µm)

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Equilibrate the samples for 24-48 hours to ensure that equilibrium is reached.[3]

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.[3]

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

    • Quantify the concentration of this compound in the filtered supernatant using a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

    • The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

2. Turbidimetric Solubility Assay

This is a higher-throughput method suitable for screening solubility in multiple buffer conditions.

  • Materials:

    • This compound

    • Water-miscible organic solvent (e.g., DMSO)

    • Aqueous buffers of interest

    • 96-well microplate

    • Plate reader capable of measuring absorbance (turbidity)

  • Procedure:

    • Prepare a concentrated stock solution of this compound in an organic solvent like DMSO (e.g., 50 mg/mL).[4]

    • Dispense the aqueous buffers into the wells of a 96-well plate.

    • Add a small volume of the compound's stock solution to the first well of a dilution series. The solvent shift will cause precipitation if the solubility is exceeded, leading to turbidity.

    • Perform a serial dilution of the turbid suspension across the plate.

    • Measure the turbidity (absorbance at a wavelength like 600 nm) of each well using a plate reader.

    • The solubility can be estimated as the highest concentration that does not produce significant turbidity compared to a blank control.

Visualizing Experimental and Logical Workflows

Workflow for Assessing Aqueous Solubility

The following diagram illustrates the logical steps involved in evaluating the aqueous solubility of a compound like this compound.

start Start: Obtain this compound prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) start->prep_stock choose_buffer Select Aqueous Buffer (e.g., PBS, Acetate) start->choose_buffer serial_dilute Add stock to buffer and perform serial dilution prep_stock->serial_dilute equilibrium_method Equilibrium Solubility Assay (Shake-Flask) choose_buffer->equilibrium_method turbidimetric_method Turbidimetric Assay (High-Throughput) choose_buffer->turbidimetric_method add_excess Add excess solid to buffer equilibrium_method->add_excess turbidimetric_method->serial_dilute equilibrate Equilibrate (24-48h) with agitation add_excess->equilibrate separate Centrifuge and filter supernatant equilibrate->separate quantify Quantify concentration (e.g., HPLC) separate->quantify analyze Analyze Data and Determine Solubility quantify->analyze measure_turbidity Measure turbidity (Absorbance) serial_dilute->measure_turbidity measure_turbidity->analyze solubility Aqueous Solubility of This compound peg_chain PEG3 Linker (Hydrophilic) peg_chain->solubility amine_group Terminal Amine (-NH2) amine_group->solubility tetrazine_group Tetrazine Ring (Hydrophobic) tetrazine_group->solubility ph Buffer pH ph->solubility temperature Temperature temperature->solubility ionic_strength Ionic Strength ionic_strength->solubility

References

The Role of Me-Tet-PEG3-NH2 in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted therapeutics, particularly in oncology, is continually evolving towards modalities that offer enhanced precision and a wider therapeutic window. Antibody-Drug Conjugates (ADCs) and other targeted delivery systems represent a significant leap forward, enabling the selective delivery of potent cytotoxic agents to diseased cells while minimizing systemic toxicity. Central to the design and efficacy of these constructs are the chemical linkers that connect the targeting moiety to the therapeutic payload.

This technical guide provides an in-depth examination of Me-Tet-PEG3-NH2 , a heterobifunctional linker designed for advanced bioconjugation strategies in targeted drug delivery. This linker incorporates a methyltetrazine (Me-Tet) group for bioorthogonal "click" chemistry, a primary amine (NH2) for stable amide bond formation, and a three-unit polyethylene (B3416737) glycol (PEG3) spacer. This architecture is particularly well-suited for pre-targeting strategies, a multi-step approach that separates the tumor targeting and drug delivery events to improve target-to-background ratios and overall safety.

This document details the physicochemical properties of this compound, outlines detailed experimental protocols for its use in constructing drug conjugates, presents quantitative data from relevant studies to illustrate its impact on pharmacokinetics and efficacy, and provides visual workflows and diagrams to clarify its mechanism of action.

Core Concepts and Physicochemical Properties

This compound is a rationally designed molecule that bridges a therapeutic payload and a targeting vehicle. Its structure and function are defined by three key components:

  • Methyltetrazine (Me-Tet) Group: This moiety is the bioorthogonal reactive handle. It participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO).[1][2] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[3]

  • Primary Amine (NH2) Group: This functional group serves as the attachment point for the therapeutic payload. The primary amine readily reacts with carboxylic acids or their activated esters (e.g., NHS esters) to form a stable and robust amide bond.[4][5] This reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting linkage.

  • Polyethylene Glycol (PEG3) Spacer: The three-unit PEG linker imparts several advantageous properties. It enhances the aqueous solubility of the linker and the resulting drug conjugate, which is particularly beneficial for hydrophobic payloads.[2] Furthermore, the PEG spacer can reduce steric hindrance between the conjugated molecules and has been shown to improve the pharmacokinetic profile of bioconjugates by increasing circulation half-life and reducing off-target toxicity.

Chemical Structure:

  • Chemical Name: 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-((4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methyl)propanamide[6]

  • CAS Number: 2141976-28-3[6]

  • Molecular Formula: C₁₉H₂₈N₆O₄[6]

  • Molecular Weight: 404.47 g/mol [6]

Mechanism of Action in Targeted Drug Delivery: The Pre-targeting Strategy

This compound is an ideal tool for a pre-targeting approach in drug delivery. This strategy uncouples the slow kinetics of antibody tumor accumulation from the rapid clearance of a small-molecule drug, thereby maximizing the therapeutic dose delivered to the target tissue while minimizing systemic exposure.[7]

The workflow is a two-step process:

  • Step 1: Targeting Moiety Administration: A targeting molecule, typically a monoclonal antibody (mAb) engineered to contain a TCO group, is administered to the patient. The TCO-mAb circulates and accumulates at the tumor site by binding to a specific tumor-associated antigen. A sufficient waiting period (e.g., 24-72 hours) allows for the unbound TCO-mAb to clear from systemic circulation, reducing off-target accumulation.[2]

  • Step 2: Drug Conjugate Administration: The therapeutic payload, which has been pre-conjugated to this compound via its amine group, is administered. This small, fast-clearing tetrazine-drug conjugate circulates and, upon reaching the tumor site, rapidly and irreversibly "clicks" with the TCO-modified antibody already localized on the cancer cells. The drug is then internalized and exerts its cytotoxic effect.

This approach leads to a significantly higher tumor-to-background ratio compared to the direct administration of a traditional ADC.

// Nodes ADC [label="Antibody-Drug Conjugate\n(formed in situ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Tumor Cell Surface\nAntigen/Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Binding", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Internalization [label="Receptor-Mediated\nEndocytosis", fillcolor="#FFFFFF", fontcolor="#202124"]; Endosome [label="Early Endosome", fillcolor="#FFFFFF", fontcolor="#202124"]; Lysosome [label="Lysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="Linker Cleavage &\nDrug Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Drug [label="Active Drug", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Intracellular Target\n(e.g., DNA, Tubulin)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Cell Death\n(Apoptosis)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ADC -> Binding [color="#4285F4"]; Receptor -> Binding [color="#FBBC05"]; Binding -> Internalization [color="#5F6368"]; Internalization -> Endosome [color="#5F6368"]; Endosome -> Lysosome [color="#5F6368", label="Maturation"]; Lysosome -> Release [color="#EA4335"]; Release -> Drug [color="#34A853"]; Drug -> Target [color="#34A853"]; Target -> Apoptosis [color="#EA4335"]; } } Caption: General mechanism of ADC action post-formation at the tumor site.

Quantitative Data Analysis

While specific in vivo efficacy studies for a drug conjugate synthesized with the exact this compound linker are not extensively available in peer-reviewed literature, data from highly analogous systems robustly demonstrate the principles and advantages of its core components: the PEG spacer and the tetrazine-TCO ligation system.

Impact of PEGylation on Pharmacokinetics and Efficacy

The inclusion of a PEG spacer is critical for improving the in vivo performance of drug conjugates. A study comparing non-PEGylated and PEGylated affibody-drug conjugates targeting HER2 provides a clear illustration.

ParameterZHER2-SMCC-MMAE (Non-PEGylated)ZHER2-PEG10K-MMAE (PEGylated)Fold Change
In Vitro Cytotoxicity (IC₅₀) ~5 nM~110 nM22x Decrease
Circulation Half-life (t₁/₂) 19.6 minutes219.5 minutes11.2x Increase
Tumor Growth Inhibition Less effectiveMore effective therapeutic ability-
Off-target Toxicity (MTD) Lower>4-fold higher MTD>4x Increase

Data adapted from a study on affibody-drug conjugates. While the PEG length (10K) is different from PEG3, the data clearly demonstrates the principle that PEGylation significantly enhances circulation time and the therapeutic window, albeit with a potential reduction in raw in vitro potency.

Biodistribution in a Pre-targeting System

The primary advantage of the tetrazine-TCO based pre-targeting strategy is the dramatic improvement in target-to-background signal ratios. Biodistribution studies using radiolabeled tetrazines following administration of a TCO-antibody highlight this benefit.

TissuePre-targeting System (%ID/g)¹Directly Labeled Antibody (%ID/g)²
Tumor 4.0 ± 0.943.3 ± 9.0
Blood 2.1 ± 0.518.0 ± 3.1
Liver 1.8 ± 0.311.5 ± 1.9
Muscle 0.15 ± 0.043.4 ± 0.8
Tumor-to-Blood Ratio 1.9 ± 0.6 2.4 ± 0.7
Tumor-to-Muscle Ratio 27.0 ± 7.4 12.7 ± 3.3

%ID/g = percent injected dose per gram of tissue. Data is representative from pre-targeted PET imaging studies and may not use the exact this compound linker, but illustrates the performance of the tetrazine-TCO ligation in vivo. ¹Data collected 4h post-injection of ⁶⁴Cu-labeled tetrazine, which was administered 24h after TCO-antibody. ²Data for directly labeled ⁸⁹Zr-antibody collected at 24h post-injection.

This data shows that while the absolute tumor uptake (%ID/g) is lower in the pre-targeting system, the clearance from non-target tissues like muscle is far more efficient, resulting in a superior tumor-to-muscle ratio, which is critical for reducing toxicity and improving imaging contrast.

Experimental Protocols

The following protocols provide detailed methodologies for the two key conjugation reactions involving this compound. Optimization may be required for specific drugs, linkers, and targeting molecules.

Protocol 1: Amide Bond Formation (Drug-to-Linker Conjugation)

This protocol describes the conjugation of a carboxylic acid-containing payload to the primary amine of this compound using EDC/NHS chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing drug/payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS or HEPES, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mM stock solution of the carboxylic acid-containing payload in anhydrous DMF or DMSO.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO. Do not store these solutions.

  • Activation of Carboxylic Acid:

    • In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the payload solution (1.0 equivalent).

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the payload solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming a semi-stable NHS ester.

  • Conjugation to Amine Linker:

    • Add the this compound solution (1.0-1.2 equivalents) to the activated payload mixture.

    • If necessary, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to scavenge acid byproducts.

    • Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS, observing the consumption of starting materials and the formation of the desired product mass.

    • Once complete, the reaction mixture can be concentrated under reduced pressure.

    • Purify the crude product (Me-Tet-PEG3-Drug) by reverse-phase HPLC to remove unreacted starting materials and coupling reagents.

// Nodes Drug [label="Drug-COOH", fillcolor="#FFFFFF", fontcolor="#202124"]; EDC_NHS [label="EDC / NHS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation\n(15-30 min, RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; ActiveEster [label="Drug-CO-NHS\n(Active Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; Linker [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Coupling [label="Coupling\n(2-4h, RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Me-Tet-PEG3-Drug", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="RP-HPLC Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Drug -> Activation [color="#5F6368"]; EDC_NHS -> Activation [color="#5F6368"]; Activation -> ActiveEster [color="#5F6368"]; ActiveEster -> Coupling [color="#FBBC05"]; Linker -> Coupling [color="#5F6368"]; Coupling -> Product [color="#34A853"]; Product -> Purify [color="#34A853"]; } } Caption: Workflow for conjugating a drug to this compound.

Protocol 2: Tetrazine-TCO Ligation (Click Reaction)

This protocol describes the bioorthogonal reaction between the purified Me-Tet-PEG3-Drug conjugate and a TCO-modified antibody. This can be performed in vitro for characterization or occur in vivo during a pre-targeting therapy.

Materials:

  • Purified Me-Tet-PEG3-Drug conjugate

  • TCO-modified monoclonal antibody (TCO-mAb)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

  • Analytical system (e.g., SDS-PAGE, Mass Spectrometry)

Procedure (for in vitro conjugation):

  • Reagent Preparation:

    • Prepare a solution of the TCO-mAb in PBS at a concentration of 1-10 mg/mL.

    • Dissolve the purified Me-Tet-PEG3-Drug in a minimal amount of aqueous-compatible solvent (e.g., DMSO) and then dilute into PBS to the desired stock concentration.

  • Ligation Reaction:

    • Add the Me-Tet-PEG3-Drug solution to the TCO-mAb solution. A molar excess of the tetrazine-drug conjugate (e.g., 3-10 fold excess relative to TCO sites) is typically used to drive the reaction to completion.

    • Incubate the reaction at 37°C (or room temperature) for 1 hour. The reaction is typically very fast.

  • Purification:

    • Remove the excess, unreacted Me-Tet-PEG3-Drug using a desalting column or size-exclusion chromatography (SEC). Equilibrate the column with PBS.

    • Collect fractions corresponding to the high molecular weight antibody conjugate.

  • Characterization:

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (measuring absorbance of the protein at 280 nm and the tetrazine chromophore at ~520 nm), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Conclusion

This compound is a sophisticated and versatile heterobifunctional linker that serves as a critical component in the development of next-generation targeted therapeutics. Its unique combination of a bioorthogonal methyltetrazine handle, a flexible PEG3 spacer, and a primary amine for payload attachment makes it exceptionally well-suited for advanced drug delivery strategies, most notably in vivo pre-targeting. By enabling the separation of tumor targeting and payload delivery, this linker facilitates a significant improvement in the therapeutic index, enhancing drug localization at the disease site while markedly reducing systemic toxicity. The data from analogous systems and the robust, well-established protocols for its use underscore its potential to help create safer and more effective targeted treatments for a range of diseases. As the field of bioconjugation continues to advance, tools like this compound will be instrumental in translating complex biological insights into potent clinical solutions.

References

Me-Tet-PEG3-NH2: A Technical Guide for Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Me-Tet-PEG3-NH2 is a heterobifunctional chemical linker designed to facilitate the covalent capture and identification of interacting proteins. This guide details the structure, mechanism, and application of this compound as a powerful tool in chemical biology and proteomics research.

This molecule incorporates three key functional components:

  • Methyltetrazine (Me-Tet): An electron-deficient diene that enables extremely rapid and specific bioorthogonal ligation with a strained alkene, typically a trans-cyclooctene (B1233481) (TCO). This reaction is known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2]

  • Polyethylene Glycol (PEG3): A short, hydrophilic three-unit PEG spacer that enhances the solubility of the linker in aqueous buffers, reduces steric hindrance, and provides a defined spacer length for cross-linking.[3]

  • Amine (NH2): A primary amine group that allows for covalent conjugation to proteins, typically at solvent-exposed carboxylic acid residues (Aspartic acid, Glutamic acid) or the C-terminus using carbodiimide (B86325) chemistry (e.g., EDC/NHS).[4][5]

The strategic combination of these functionalities allows for a two-step approach to studying PPIs: first, the linker is conjugated to a "bait" protein, which is then introduced into a biological system to engage with its "prey" binding partners. The subsequent introduction of a TCO-modified molecule or protein triggers a rapid and irreversible cross-link, capturing the interaction for downstream analysis.

Mechanism of Action

The utility of this compound is centered on the principles of bioorthogonal chemistry. The workflow involves two distinct chemical reactions:

  • Initial Protein Conjugation: The primary amine of this compound is covalently attached to a purified "bait" protein. This is commonly achieved by activating the carboxyl groups on the protein using EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and NHS (N-hydroxysuccinimide), which forms a reactive NHS ester that readily couples with the amine group of the linker.

  • Bioorthogonal Cross-Linking: The methyltetrazine moiety on the bait protein is exceptionally stable and inert to the vast majority of functional groups found in a biological environment.[6] It reacts specifically and with extraordinary speed with a trans-cyclooctene (TCO) group, its bioorthogonal partner.[7][8] This iEDDA reaction proceeds without the need for a catalyst and results in a stable covalent bond, effectively "trapping" the protein-protein interaction.[6][9] The only byproduct of this ligation is nitrogen gas.[6]

The extreme speed of the tetrazine-TCO ligation is a major advantage, allowing for efficient cross-linking even at low protein concentrations typical in cellular environments.[8][10]

Core Applications in PPI Studies

This compound is a versatile tool for several applications aimed at identifying and characterizing protein-protein interactions.

In Vitro Cross-Linking of Purified Proteins

This is the most direct application, used to confirm a suspected interaction between two purified proteins. A "bait" protein is labeled with this compound, and a "prey" protein is labeled with a TCO-containing reagent. Mixing the two proteins allows the interaction to occur, which is then made permanent by the tetrazine-TCO ligation. The resulting covalent complex can be easily analyzed by SDS-PAGE and mass spectrometry.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a widely used technique to identify novel protein interaction partners from complex mixtures like cell lysates.[11] this compound enhances this method by covalently capturing transient or weak interactions that might otherwise be lost during the stringent wash steps of a typical affinity purification protocol. The workflow involves labeling the bait protein, allowing it to form complexes within a cell lysate, and then triggering the cross-linking reaction before proceeding with purification and identification by mass spectrometry.

In-Situ and In Vivo PPI Mapping

The biocompatibility of the tetrazine-TCO reaction makes it suitable for use in living cells or even whole organisms.[1][9] A bait protein conjugated with this compound can be introduced into cells. Subsequently, a cell-permeable TCO-modified probe or a TCO-labeled potential binding partner can be added to trap interactions within their native cellular context. This approach provides a snapshot of PPIs as they occur in a living system.

Data Presentation

ParameterTypical ValueSignificance
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹Indicates an extremely fast reaction, enabling efficient ligation at low concentrations found in biological systems.[6][8]
Spacer Arm Length (PEG3) ~14.7 Å (estimated)Provides sufficient reach to cross-link residues in close proximity without introducing excessive flexibility.
Reaction pH Range (Amine Coupling) 6.0 - 7.5Standard pH range for EDC/NHS chemistry to label carboxylic acids.
Reaction pH Range (Tetrazine Ligation) 6.0 - 9.0The bioorthogonal reaction is efficient across a broad, physiologically relevant pH range.[6]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Bait Protein via EDC/NHS Chemistry

This protocol details the steps to label a protein containing accessible carboxylic acid groups (Asp, Glu, C-terminus).

Materials:

  • Bait protein in a suitable amine-free buffer (e.g., MES or PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Spin desalting columns for buffer exchange

Procedure:

  • Protein Preparation: Prepare the bait protein at a concentration of 1-5 mg/mL in Reaction Buffer.

  • Activation of Carboxylic Acids: a. Prepare fresh 10 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO. b. Add a 10-fold molar excess of EDC and NHS to the protein solution. c. Incubate at room temperature for 15 minutes to activate the carboxyl groups.

  • Conjugation Reaction: a. Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. b. Add a 5 to 20-fold molar excess of the this compound solution to the activated protein solution. The optimal ratio should be determined empirically. c. Allow the reaction to proceed at room temperature for 2 hours, or overnight at 4°C, with gentle stirring.

  • Quenching and Purification: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature. c. Remove excess, unreacted linker and byproducts by passing the solution through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Verification: Confirm successful conjugation using mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the linker. The disappearance of the tetrazine's characteristic absorbance between 510-550 nm can also be used to monitor its subsequent reaction with TCO.[6]

Protocol 2: Cross-Linking and Pull-Down for PPI Identification

This protocol describes a pull-down assay to identify interaction partners of a tetrazine-labeled bait protein from a cell lysate using a TCO-biotin probe.

Materials:

  • Me-Tet-labeled bait protein (from Protocol 1)

  • Cell lysate prepared in a suitable lysis buffer (e.g., RIPA)

  • TCO-PEG-Biotin probe

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., Lysis buffer with 0.1% Tween-20)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

Procedure:

  • Interaction Step: a. Add the Me-Tet-labeled bait protein to the clarified cell lysate. b. Incubate for 1-2 hours at 4°C with gentle rotation to allow the bait to bind its prey proteins.

  • Cross-Linking Step: a. Add a 1.5 to 3-fold molar excess of TCO-PEG-Biotin probe over the bait protein to the lysate mixture. b. Incubate for 1 hour at room temperature to allow the bioorthogonal cross-linking to occur.

  • Affinity Purification: a. Prepare streptavidin beads by washing them three times with Wash Buffer. b. Add the prepared beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated complexes.

  • Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads extensively (3 to 5 times) with ice-cold Wash Buffer to remove non-specific binders.

  • Elution and Analysis: a. After the final wash, remove all supernatant. b. Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the cross-linked protein complexes. c. Analyze the eluate by SDS-PAGE, followed by Western blotting or in-gel digestion and mass spectrometry for protein identification.

Visualizations

G cluster_step1 Step 1: Bait Protein Labeling cluster_step2 Step 2: Interaction & Cross-Linking cluster_step3 Step 3: Analysis Bait Bait Protein (-COOH) LabeledBait Labeled Bait (Me-Tet) Bait->LabeledBait Amide Bond Formation Linker This compound Linker->LabeledBait EDC_NHS EDC / NHS EDC_NHS->Bait Activates -COOH Complex Non-covalent Bait-Prey Complex LabeledBait->Complex Prey Prey Protein Prey->Complex Interaction TCO_Prey TCO-modified Prey/Probe Crosslinked Covalent Complex TCO_Prey->Crosslinked Complex->Crosslinked iEDDA Reaction (Tetrazine + TCO) AP Affinity Purification (e.g., via Biotin tag on TCO probe) Crosslinked->AP MS Mass Spectrometry (Protein ID) AP->MS

Figure 1. General workflow for PPI identification using this compound.

G Tetrazine Methyltetrazine (on Bait Protein) Transition Diels-Alder Transition State Tetrazine->Transition TCO Trans-cyclooctene (TCO) (on Prey Protein/Probe) TCO->Transition Dihydropyridazine Dihydropyridazine Adduct Transition->Dihydropyridazine [4+2] Cycloaddition Pyridazine Stable Pyridazine Linkage (Covalent Bond) Dihydropyridazine->Pyridazine Retro-Diels-Alder N2 N₂ Gas Dihydropyridazine->N2 Elimination

Figure 2. Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) ligation.

References

Applications of PEGylated Linkers in Biologics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) to biologic molecules, a process known as PEGylation, has become a cornerstone in the development of advanced therapeutics. This modification enhances the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biologics, leading to improved efficacy, safety, and patient compliance.[1][2] By increasing the hydrodynamic size of the molecule, PEGylation effectively masks it from the host's immune system, reduces renal clearance, and enhances its stability and solubility.[1][2] This technical guide provides a comprehensive overview of the applications of PEGylated linkers in biologics, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Core Concepts of PEGylation

PEGylation involves the covalent conjugation of one or more PEG chains to a biologic. This process can be achieved through various chemical strategies, broadly categorized as first-generation and second-generation techniques. First-generation methods often involve non-specific attachment to available functional groups on the protein surface, such as lysine (B10760008) residues, which can sometimes lead to a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers.[3]

Second-generation PEGylation focuses on site-specific attachment, which allows for the creation of a more homogeneous product with preserved biological activity.[3] This can be achieved by targeting specific amino acids, such as cysteine, or by utilizing enzymatic approaches. The choice of PEG linker, including its molecular weight, architecture (linear or branched), and conjugation chemistry, is a critical determinant of the final product's characteristics.[4]

Key Advantages of PEGylation:

  • Extended Circulatory Half-Life: The increased size of the PEGylated biologic reduces its rate of clearance by the kidneys, leading to a longer duration of action and less frequent dosing.[5]

  • Reduced Immunogenicity: The hydrophilic PEG chains create a shield around the biologic, masking immunogenic epitopes and reducing the likelihood of an anti-drug antibody (ADA) response.[5][6]

  • Enhanced Stability: PEGylation can protect the biologic from proteolytic degradation, leading to increased stability in vivo.[5]

  • Improved Solubility: The hydrophilic nature of PEG can significantly enhance the solubility of hydrophobic biologics.[7][8]

Data Presentation: The Quantitative Impact of PEGylation

The effects of PEGylation on the properties of biologics can be quantified to demonstrate the significant improvements achieved. The following tables summarize key data from various studies.

Table 1: Impact of PEGylation on Biologic Half-Life

BiologicUnmodified Half-LifePEGylated Half-LifeFold IncreaseReference(s)
Interferon α-2a2.3 hours50 hours (40 kDa branched PEG)~22x[9]
Interferon α-2b4 hours40 hours (20 kDa linear PEG)10x[9]
Granulocyte Colony-Stimulating Factor (G-CSF)3.5 - 3.8 hours42 hours (median)~11-12x[10]
Equine Anti-SARS-CoV-2 F(ab')238.32 hours71.41 hours~1.86x[11]

Table 2: Impact of PEGylation on Immunogenicity

BiologicIncidence of Neutralizing Antibodies (Unmodified)Incidence of Neutralizing Antibodies (PEGylated)Reference(s)
Interferon alfa-2aHigh5.0% (in one study)[12]
Certolizumab pegolNot Applicable (Fab' fragment)3% (in vitro neutralizing activity)[12]
PegfilgrastimLowNo neutralizing antibodies detected in a biosimilar comparison study[12][13]

Table 3: Impact of PEGylation on Aqueous Solubility

MoleculeOriginal SolubilityPEGylated SolubilityCommentsReference(s)
Poorly soluble drug candidatesLowSignificantly IncreasedPEGylation is a common strategy to improve the solubility of hydrophobic molecules for intravenous administration.[7][8]
Therapeutic ProteinsVariableGenerally IncreasedPEG chains create a hydrophilic shell around the protein, improving its interaction with aqueous environments and preventing aggregation.[7][8]

Signaling Pathways of PEGylated Biologics

Understanding the mechanism of action of PEGylated biologics requires an examination of the signaling pathways they modulate. While PEGylation primarily affects the pharmacokinetic properties of a biologic, the fundamental signaling cascade initiated by the active molecule remains the same.

G-CSF Signaling Pathway (Pegfilgrastim)

Pegfilgrastim, a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF), stimulates the production of neutrophils. It binds to the G-CSF receptor, leading to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the PI3K/AKT and MAPK/ERK pathways.[1][3][5][14][15][16][17][18][19][20][21][22] This signaling cascade promotes the proliferation, differentiation, and survival of neutrophil precursors.[1][14][15][16]

G_CSF_Signaling cluster_membrane Cell Membrane G-CSF_Receptor G-CSF Receptor JAK JAK G-CSF_Receptor->JAK Activates Pegfilgrastim Pegfilgrastim (PEG-G-CSF) Pegfilgrastim->G-CSF_Receptor Binds STAT STAT JAK->STAT Phosphorylates PI3K PI3K JAK->PI3K MAPK MAPK/ERK JAK->MAPK STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Nucleus->Gene_Expression Induces

G-CSF signaling pathway initiated by pegfilgrastim.
Type I Interferon Signaling Pathway (Peginterferon alfa-2a)

Peginterferon alfa-2a is a PEGylated form of interferon alfa-2a used in the treatment of chronic hepatitis B and C. It binds to the Type I interferon receptor, which activates the JAK/STAT signaling pathway.[10][11][12][21][22][23][24][25][26][27][28] This leads to the transcription of interferon-stimulated genes (ISGs), which encode proteins that mediate antiviral, antiproliferative, and immunomodulatory effects.[10][12][23][24][26]

Interferon_Signaling cluster_membrane Cell Membrane IFN_Receptor Type I IFN Receptor (IFNAR1/IFNAR2) JAK1_TYK2 JAK1 / TYK2 IFN_Receptor->JAK1_TYK2 Activates Peginterferon Peginterferon alfa-2a Peginterferon->IFN_Receptor Binds STAT1_STAT2 STAT1 / STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylate ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1_STAT2->ISGF3 Form Complex with IRF9 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE (Interferon-Stimulated Response Element) ISGF3->ISRE Binds to Nucleus->ISRE ISG_Expression Interferon-Stimulated Gene (ISG) Expression ISRE->ISG_Expression Induces Antiviral_Response Antiviral, Antiproliferative, Immunomodulatory Effects ISG_Expression->Antiviral_Response

Peginterferon alfa-2a JAK/STAT signaling pathway.
Anti-VEGF Signaling Inhibition (Pegaptanib)

Pegaptanib is a PEGylated anti-VEGF aptamer that specifically targets the VEGF-A165 isoform. By binding to VEGF-A165, it prevents the growth factor from interacting with its receptors (VEGFR-1 and VEGFR-2) on endothelial cells.[4][23][24][27][29][30][31][32][33][34][35][36][][38] This inhibition blocks the downstream signaling pathways that lead to angiogenesis (new blood vessel formation) and increased vascular permeability.[4][23][24][27][29][30][31][32][33][34][35][36][38]

Anti_VEGF_Signaling cluster_pathway Downstream Signaling Pegaptanib Pegaptanib VEGF_A165 VEGF-A165 Pegaptanib->VEGF_A165 Binds & Inhibits VEGFR VEGF Receptor (VEGFR-1/VEGFR-2) VEGF_A165->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis & Vascular Permeability PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Inhibition of VEGF signaling by pegaptanib.

Experimental Workflows and Protocols

The successful development of a PEGylated biologic involves a series of well-defined steps, from initial conjugation to final characterization.

Overall Workflow for PEGylated Biologic Development

The development process begins with the selection of the biologic candidate and the PEGylation strategy. This is followed by the PEGylation reaction, purification of the conjugate, and comprehensive characterization to ensure product quality and consistency.

Development_Workflow Start Biologic Candidate Selection Strategy PEGylation Strategy (Chemistry, PEG Size/Shape) Start->Strategy Reaction PEGylation Reaction & Optimization Strategy->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Characterization Analytical Characterization (SDS-PAGE, MS, SEC-MALS) Purification->Characterization In_Vitro In Vitro Assays (Binding, Activity) Characterization->In_Vitro In_Vivo In Vivo Studies (PK/PD, Efficacy, Safety) In_Vitro->In_Vivo End Lead Candidate for Clinical Development In_Vivo->End

General workflow for PEGylated biologic development.
Detailed Experimental Protocols

This is a common method for attaching PEG to primary amines, such as the lysine residues on a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)

  • mPEG-NHS ester (activated PEG)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

  • Water-miscible organic solvent (e.g., DMSO or DMF)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers, perform a buffer exchange.

  • PEG-NHS Ester Preparation: Allow the PEG-NHS ester vial to equilibrate to room temperature. Immediately before use, dissolve the PEG-NHS ester in a small amount of DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • PEGylation Reaction: Add the PEG-NHS ester stock solution to the protein solution with gentle stirring. The molar ratio of PEG-NHS ester to protein can range from 5:1 to 50:1, depending on the desired degree of PEGylation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis.

This method allows for site-specific PEGylation of proteins containing free cysteine residues.

Materials:

  • Cysteine-containing protein solution in a thiol-free buffer (e.g., PBS, pH 7.0)

  • PEG-Maleimide

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer. If the protein is sensitive to oxidation, degas the buffer and perform the reaction under an inert atmosphere.

  • PEG-Maleimide Preparation: Immediately before use, dissolve the PEG-Maleimide in the conjugation buffer to create a stock solution.

  • PEGylation Reaction: Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide over the amount of thiol-containing material is generally sufficient.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: The final conjugate can be purified by size-exclusion chromatography or dialysis.

SEC separates molecules based on their size, making it an effective method for separating larger PEGylated proteins from smaller unreacted proteins and PEG reagents.

Materials:

  • SEC column (e.g., Superdex 200)

  • Chromatography system (FPLC or HPLC)

  • Mobile Phase (e.g., PBS, pH 7.4)

  • PEGylated protein reaction mixture

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Sample Loading: Load the clarified PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the mobile phase in isocratic mode. The larger PEGylated proteins will elute first.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to confirm the purity of the PEGylated protein.

SDS-PAGE is a common technique to visualize the increase in molecular weight following PEGylation.

Materials:

  • PEGylated protein sample

  • Laemmli sample buffer (2x) with a reducing agent

  • Polyacrylamide gel (e.g., 4-20% gradient)

  • Electrophoresis system and power supply

  • Coomassie Brilliant Blue or other suitable protein stain

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with an equal volume of 2x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured samples and a molecular weight marker onto the gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: The PEGylated protein will appear as a band or smear with a higher apparent molecular weight compared to the un-PEGylated protein.

Mass spectrometry provides precise mass information to determine the degree of PEGylation.

Materials:

  • PEGylated protein sample

  • Reversed-phase liquid chromatography (RPLC) column (e.g., C4)

  • Mass spectrometer (e.g., Orbitrap)

  • Acetonitrile (B52724) and formic acid

Procedure:

  • Sample Preparation: Desalt the PEGylated protein sample. Reconstitute the protein in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

  • LC-MS Analysis: Inject the sample onto the RPLC column for separation. Elute the protein using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Parameters: Acquire data in positive ion mode with a high-resolution mass analyzer.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the mass of the intact PEGylated protein and identify the distribution of different PEGylated species.

Conclusion

PEGylated linkers are indispensable tools in modern drug development, offering a proven strategy to significantly improve the therapeutic properties of biologics. By extending half-life, reducing immunogenicity, and enhancing stability and solubility, PEGylation has enabled the successful development of numerous life-changing medicines. A thorough understanding of the principles of PEGylation, coupled with robust experimental design and comprehensive analytical characterization, is essential for the successful creation of next-generation PEGylated therapeutics. This guide provides a foundational resource for researchers and drug developers to navigate the complexities of this powerful technology.

References

An In-depth Technical Guide to Me-Tet-PEG3-NH2 for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Me-Tet-PEG3-NH2, a heterobifunctional linker, for the surface functionalization of nanoparticles. This linker is a critical tool in the development of advanced drug delivery systems, enabling a two-step conjugation strategy that combines the stability of amide bond formation with the speed and specificity of bioorthogonal "click chemistry."

Core Principles and Advantages

This compound is comprised of three key components:

  • Amine (NH2) Group: A primary amine that allows for covalent attachment to nanoparticles with surface carboxyl groups via well-established carbodiimide (B86325) chemistry (EDC/NHS coupling).

  • PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer consisting of three ethylene (B1197577) glycol units. This spacer enhances water solubility, improves the biocompatibility of the nanoparticle, reduces non-specific protein binding, and minimizes steric hindrance.[1]

  • Methyltetrazine (Me-Tet) Group: This moiety is at the heart of the bioorthogonal conjugation strategy. It reacts with exceptional speed and specificity with a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This "click" reaction is highly efficient in biological media without interfering with native functional groups.[2]

The dual nature of this linker allows for a modular approach to nanoparticle-based therapeutics. The nanoparticle can be functionalized and characterized independently of the therapeutic or imaging agent, which is separately modified with a TCO group. This provides greater control over the final conjugate.

Quantitative Data on Nanoparticle Functionalization

The successful functionalization of nanoparticles with this compound and subsequent conjugation to a TCO-molecule can be monitored through various analytical techniques. The following tables provide representative data for the characterization of nanoparticles at each stage of the process. Actual results may vary depending on the nanoparticle core material, size, and specific experimental conditions.

Table 1: Nanoparticle Characterization by Dynamic Light Scattering (DLS) and Zeta Potential

SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Carboxylated Nanoparticles102 ± 2.10.13 ± 0.02-35.4 ± 1.8
This compound Functionalized Nanoparticles115 ± 2.80.16 ± 0.03-15.2 ± 2.1
TCO-Drug Conjugated Nanoparticles122 ± 3.00.17 ± 0.02-12.5 ± 1.9

Source: Representative data based on similar functionalization protocols.[1][4] The increase in hydrodynamic diameter is consistent with the addition of the PEG linker and the drug molecule. The change in zeta potential towards a more neutral value after PEGylation is also a typical observation, indicating successful surface modification.[4]

Table 2: Quantification of Surface Functionalization

Quantification MethodAnalyteResult
Colorimetric Assay (e.g., Ninhydrin)Surface Amine Groups (post-functionalization)50-100% of total amine content[5]
Quantitative NMR (qNMR)Total Amine Content (post-functionalization)Variable, dependent on reaction conditions[6][7]
UV-Vis SpectroscopyTetrazine LoadingCharacteristic absorbance peak around 520-540 nm
FluorimetryAccessible Tetrazine Groups (after reaction with TCO-fluorophore)Quantitative measurement of reactive sites

Source: Based on established methods for quantifying surface functional groups.[5][6][8]

Table 3: Reaction Kinetics of Tetrazine-TCO Ligation

Reaction PairSecond-Order Rate Constant (k₂)Conditions
Methyltetrazine and TCOUp to 10⁶ M⁻¹s⁻¹[9]Aqueous buffer, room temperature

Source: Published data on tetrazine-TCO reaction kinetics.[2][9] This extremely fast reaction rate allows for efficient conjugation even at low concentrations.[3]

Experimental Protocols

The following protocols provide a step-by-step guide for the functionalization of carboxylated nanoparticles with this compound and their subsequent conjugation to a TCO-modified molecule.

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the carboxyl groups on the nanoparticle surface and the primary amine of this compound.[10][11]

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0[12]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[12]

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Nanoparticle Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in cold Activation Buffer. A 5-10 fold molar excess of EDC and sulfo-NHS relative to the surface carboxyl groups on the nanoparticles is recommended as a starting point.[12]

    • Add the EDC and sulfo-NHS solutions to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[10][12]

  • Purification of Activated Nanoparticles:

    • Pellet the activated nanoparticles by centrifugation (e.g., 14,000 x g for 20 minutes, adjust for nanoparticle size and density).[12]

    • Carefully aspirate and discard the supernatant containing excess EDC and sulfo-NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer and repeat the centrifugation and washing step twice more to ensure complete removal of activation reagents.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Dilute the this compound stock solution in Coupling Buffer to the desired final concentration. A 10- to 50-fold molar excess of the linker relative to the nanoparticles is a good starting point.[13]

    • Add the this compound solution to the washed, activated nanoparticles.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.[10][12]

  • Quenching and Final Purification:

    • Add Quenching Buffer to the reaction mixture to deactivate any unreacted NHS-esters on the nanoparticle surface.

    • Incubate for 15-30 minutes at room temperature.[12]

    • Pellet the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles three times with Washing Buffer to remove excess linker and quenching reagents.

    • Resuspend the final this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS).

Protocol 2: Bioorthogonal Conjugation with a TCO-Functionalized Molecule

This protocol describes the "click" reaction between the tetrazine-functionalized nanoparticles and a molecule of interest that has been pre-functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • TCO-functionalized molecule (e.g., drug, peptide, fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Disperse the this compound functionalized nanoparticles in the Reaction Buffer.

    • Add the TCO-functionalized molecule to the nanoparticle dispersion. A 1.5 to 5-fold molar excess of the TCO-molecule is recommended to ensure complete reaction.

  • Incubation:

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing. The reaction is typically very rapid.

  • Purification:

    • Remove the excess unreacted TCO-functionalized molecule using a suitable method based on the nanoparticle properties, such as:

      • Centrifugation and washing

      • Size exclusion chromatography

      • Dialysis

  • Characterization:

    • Characterize the final conjugate using methods such as DLS, zeta potential, UV-Vis spectroscopy (to confirm the disappearance of the tetrazine absorbance), and functional assays relevant to the conjugated molecule.

Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflows described in this guide.

G cluster_activation Step 1: Nanoparticle Activation cluster_conjugation Step 2: Ligation of this compound cluster_click Step 3: Bioorthogonal 'Click' Reaction NP_COOH Carboxylated Nanoparticle Activated_NP NHS-ester Activated Nanoparticle NP_COOH->Activated_NP 15-30 min, RT EDC_NHS EDC + NHS (Activation Buffer, pH 6.0) EDC_NHS->Activated_NP Tet_NP Tetrazine-Functionalized Nanoparticle Activated_NP->Tet_NP 2-4h, RT or overnight, 4°C MeTetPEG_NH2 This compound (Coupling Buffer, pH 7.4) MeTetPEG_NH2->Tet_NP Final_Conjugate Nanoparticle-Drug Conjugate Tet_NP->Final_Conjugate iEDDA Reaction (1-2h, RT) TCO_Drug TCO-Functionalized Drug/Probe TCO_Drug->Final_Conjugate

Caption: Experimental workflow for nanoparticle functionalization.

Caption: Amide bond formation via EDC/NHS coupling.

Caption: Bioorthogonal tetrazine-TCO ligation.

G cluster_step1 Step 1: Targeting Agent Administration cluster_step2 Step 2: Radiotracer/Drug Administration Targeting_Agent Administer TCO-functionalized Nanoparticle (or Antibody) Accumulation Agent accumulates at target site (e.g., tumor) Targeting_Agent->Accumulation Clearance1 Excess agent clears from circulation Accumulation->Clearance1 Click_Reaction Rapid in vivo 'click' reaction at target site Accumulation->Click_Reaction Pre-targeting Radiotracer Administer Tetrazine-linked Drug or Imaging Agent Radiotracer->Click_Reaction Clearance2 Excess drug/agent clears rapidly Click_Reaction->Clearance2

References

Getting Started with Me-Tet-PEG3-NH2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals initiating work with Me-Tet-PEG3-NH2 in a new laboratory setting. This guide covers the core principles, experimental protocols, and key considerations for the effective use of this versatile linker in bioconjugation and drug delivery applications.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates a methyl-tetrazine (Me-Tet) moiety and a primary amine (-NH2) group, separated by a three-unit polyethylene (B3416737) glycol (PEG3) spacer. This structure provides two key functionalities for a sequential or two-step conjugation strategy, which is particularly valuable in the construction of complex biomolecules like antibody-drug conjugates (ADCs).

The methyl-tetrazine group is instrumental for its participation in the inverse electron demand Diels-Alder (iEDDA) reaction, a type of bioorthogonal "click chemistry".[1][2] This reaction is exceptionally fast and highly specific with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO), proceeding rapidly under physiological conditions.[3] The primary amine group allows for covalent attachment to various functional groups, most commonly carboxylic acids, through well-established coupling chemistries.[4] The hydrophilic PEG3 spacer enhances the solubility of the molecule in aqueous solutions and provides a flexible linkage that can minimize steric hindrance between the conjugated molecules.[5]

Core Chemical Properties and Handling

A summary of the key chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C19H28N6O4
Molecular Weight 404.46 g/mol [6]
Appearance Solid
Solubility Soluble in DMSO, DMF
Storage Conditions Store at -20°C, protected from moisture.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Experimental Protocols

This section provides detailed protocols for the two primary conjugation reactions involving this compound: the reaction of the amine group with a carboxylic acid and the subsequent iEDDA reaction of the tetrazine group with a TCO-modified molecule.

Protocol 1: Amine Coupling of this compound to a Carboxylic Acid-Containing Molecule (e.g., a Drug)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS) chemistry to form a stable amide bond.[7]

Materials:

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[8]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine[7]

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC, NHS (or Sulfo-NHS), and Molecule-COOH to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.[7]

    • Dissolve Molecule-COOH in Activation Buffer.

    • Dissolve this compound in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of Molecule-COOH, add EDC (1.5 equivalents) and NHS (1.5 equivalents).[11]

    • Mix thoroughly and incubate for 15-30 minutes at room temperature.[7]

  • Conjugation Reaction:

    • Add the this compound solution (1.2 equivalents) to the activated Molecule-COOH solution.[12]

    • Adjust the pH of the reaction mixture to 7.2-7.4 if necessary.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[7]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[7]

  • Purification:

    • Purify the resulting Molecule-PEG3-Tet-Me conjugate using reverse-phase HPLC.[11]

Protocol 2: Tetrazine-TCO Ligation for Antibody Conjugation

This protocol describes the conjugation of the Me-Tet-PEG3-functionalized molecule from Protocol 1 to a TCO-modified antibody.

Materials:

  • TCO-modified antibody in PBS, pH 7.4

  • Molecule-PEG3-Tet-Me (from Protocol 1) dissolved in a minimal amount of DMSO and diluted in PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the TCO-modified antibody and a 1.5- to 3-fold molar excess of the Molecule-PEG3-Tet-Me.[13]

    • The final antibody concentration should be in the range of 1-5 mg/mL.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at 37°C.[13]

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[14]

  • Purification:

    • Purify the final antibody-drug conjugate (ADC) from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column.[14]

    • Elute with PBS, pH 7.4, and collect the fractions corresponding to the high molecular weight ADC peak.

Quantitative Data Summary

The stability and reactivity of the tetrazine moiety are critical for successful bioconjugation. The following tables summarize key quantitative data for tetrazine derivatives, providing an indication of the expected performance of this compound.

Table 1: Stability of Tetrazine Derivatives in Aqueous Buffer

Tetrazine DerivativeConditionHalf-life (t₁/₂)
Dipyridyl-s-tetrazine1:9 DMSO/PBS (pH 7.4), 37°C~6-8 hours
Phenyl-tetrazine1:9 DMSO/PBS (pH 7.4), 37°C> 48 hours
Methyl-tetrazine (Me-Tz)DMEM + 10% FBS, 37°C> 48 hours

Note: Data is compiled from studies on various tetrazine derivatives and serves as a general guide.

Table 2: Second-Order Rate Constants for Tetrazine-TCO Ligation

Tetrazine DerivativeDienophileSolventRate Constant (k₂) (M⁻¹s⁻¹)
Pyridyl-tetrazine4a-TCOPBS, 37°C~10,000 - 15,000
Methyl-tetrazine4a-TCOPBS, 37°C~1,500
TetrazineTCO9:1 Methanol/Water~2,000

Note: The reactivity is highly dependent on the specific structures of the tetrazine and TCO derivatives.[3]

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_drug_linker_prep Step 1: Drug-Linker Preparation cluster_adc_formation Step 2: ADC Formation Drug_COOH Drug with Carboxylic Acid Activate Activation Drug_COOH->Activate EDC_NHS EDC, NHS EDC_NHS->Activate Conjugate_DL Amide Bond Formation Activate->Conjugate_DL Me_Tet_PEG3_NH2 This compound Me_Tet_PEG3_NH2->Conjugate_DL Drug_Linker Drug-Linker Conjugate (Molecule-PEG3-Tet-Me) Conjugate_DL->Drug_Linker Purify_DL Purification (HPLC) Drug_Linker->Purify_DL Conjugate_ADC iEDDA Reaction (Click Chemistry) Purify_DL->Conjugate_ADC Purified Drug-Linker TCO_Ab TCO-Modified Antibody TCO_Ab->Conjugate_ADC ADC Antibody-Drug Conjugate (ADC) Conjugate_ADC->ADC Purify_ADC Purification (SEC) ADC->Purify_ADC ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC_circ ADC in Circulation Binding Antibody-Antigen Binding ADC_circ->Binding Targeting Antigen Tumor-Specific Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Payload Active Payload (Drug) Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Tetrazine_TCO_Ligation Tetrazine Me-Tet-PEG3-R¹ Reaction iEDDA [4+2] Cycloaddition Tetrazine->Reaction TCO TCO-R² TCO->Reaction Intermediate Unstable Intermediate Reaction->Intermediate Retro_DA Retro-Diels-Alder Intermediate->Retro_DA Product Stable Dihydropyridazine Conjugate (R¹-PEG3-Tet-TCO-R²) Retro_DA->Product N2 Nitrogen Gas (N₂) Retro_DA->N2 Byproduct

References

Key features and benefits of using Me-Tet-PEG3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Me-Tet-PEG3-NH2: Core Features and Benefits for Advanced Bioconjugation

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of a bioconjugate's success. This compound is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its core features, benefits, and detailed methodologies for its application.

Core Features of this compound

This compound, also known as Methyltetrazine-PEG3-amine, incorporates three key components: a methyltetrazine moiety, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a primary amine group.[1][2] This architecture enables a modular and efficient two-step conjugation strategy.

  • Methyltetrazine Group : This functional group is the cornerstone of its utility in "click chemistry." It participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO).[3][4] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a catalyst.[5] The methyl group on the tetrazine ring enhances its stability.[2]

  • Primary Amine (NH2) Group : This provides a versatile handle for conjugation to a variety of molecules, most commonly those containing carboxylic acid groups, through the formation of a stable amide bond.[1]

  • PEG3 Spacer : The short, hydrophilic polyethylene glycol chain enhances the water solubility of the linker and the resulting conjugate. This is particularly advantageous when working with hydrophobic payloads, as it can reduce aggregation and improve the pharmacokinetic properties of the final bioconjugate.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C19H28N6O4[1]
Molecular Weight 404.5 g/mol [1]
CAS Number 2141976-28-3[1]
Purity Typically >95%N/A
Solubility Water, DMSO, DMF, DCM[2]
Storage Conditions -20°C, desiccated[1]

Key Benefits in Drug Development

The unique structure of this compound offers several advantages in the context of drug development, especially for ADCs:

  • Enhanced Solubility and Stability : The PEG3 linker improves the solubility of hydrophobic payloads and the overall ADC, reducing the risk of aggregation.[8][9] The methyltetrazine moiety offers greater stability compared to some other tetrazine derivatives.[10]

  • Improved Pharmacokinetics : PEGylation is known to improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic volume, which can lead to a longer plasma half-life and increased accumulation in target tissues.[][7]

  • High Reaction Specificity and Speed : The iEDDA reaction between methyltetrazine and TCO is bioorthogonal, meaning it does not interfere with biological functional groups.[5] This reaction is also one of the fastest bioorthogonal reactions known, with high second-order rate constants, allowing for efficient conjugation at low concentrations.[5][12][13]

  • Modular and Controlled Synthesis : The dual-functional nature of the linker allows for a controlled, two-step conjugation process. The payload can first be attached to the amine group, followed by the "click" reaction of the tetrazine to a TCO-modified antibody. This modularity provides precise control over the final ADC structure.[10][14]

Quantitative Data

The efficiency of the key reactions involving this compound is critical for successful bioconjugation. The following tables summarize typical quantitative data for the constituent chemistries.

Table 1: Typical Reaction Parameters for Amine-Carboxylic Acid and Methyltetrazine-TCO Conjugations

ParameterAmine-Carboxylic Acid Coupling (EDC/NHS)Methyltetrazine-TCO Ligation (iEDDA)Reference(s)
pH Range 4.5 - 7.26.0 - 9.0[15]
Reaction Temperature 4°C to Room TemperatureRoom Temperature to 37°C[15]
Reaction Time 1 - 4 hours< 1 hour[14]
Catalyst Required No (but uses activating agents like EDC/NHS)No[5]

Table 2: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
3,6-di-(2-pyridyl)-s-tetrazineTCO~2,000Organic/Aqueous Solvents[4][16]
3,6-dipyridyl-s-tetrazines-TCO(3,300 ± 40) × 10³Aqueous Media[5]
3,6-dipyridyl-s-tetrazinea-TCO(150 ± 8) × 10³Aqueous Media[5]

Note: The reaction kinetics are highly dependent on the specific structures of both the tetrazine and TCO derivatives, as well as the reaction conditions.

Experimental Protocols

The following is a representative two-part protocol for the synthesis of an ADC using this compound. This involves the initial conjugation of a payload to the linker, followed by the reaction with a TCO-modified antibody.

Part 1: Conjugation of a Carboxylic Acid-Containing Payload to this compound

This protocol describes the activation of a carboxylic acid on a payload molecule and its subsequent conjugation to the primary amine of this compound.

G cluster_0 Payload Activation cluster_1 Conjugation cluster_2 Purification Payload_COOH Payload-COOH EDC_NHS EDC, Sulfo-NHS in Amine-Free Buffer (e.g., MES, pH 6.0) Payload_COOH->EDC_NHS Activated_Payload Activated Payload (NHS-ester) EDC_NHS->Activated_Payload Conjugation Incubate at RT for 1-2 hours Activated_Payload->Conjugation Linker This compound Linker->Conjugation Tet_Payload Me-Tet-PEG3-Payload Conjugation->Tet_Payload Purification Purify by HPLC or Chromatography Tet_Payload->Purification Purified_Product Purified Me-Tet-PEG3-Payload Purification->Purified_Product

Workflow for payload conjugation to this compound.

Materials:

  • Payload with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation : Prepare stock solutions of the payload, this compound, EDC, and Sulfo-NHS in a suitable solvent (e.g., DMSO).

  • Payload Activation : In an amine-free buffer, dissolve the payload. Add a 5-10 fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS-ester.

  • Conjugation : Add a 1.5 to 2-fold molar excess of this compound to the activated payload solution. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching (Optional) : The reaction can be quenched by adding a quenching solution to consume any unreacted NHS-ester.

  • Purification : Purify the resulting Me-Tet-PEG3-Payload conjugate using reverse-phase HPLC or another suitable chromatographic method.

Part 2: Conjugation of Me-Tet-PEG3-Payload to a TCO-Modified Antibody

This protocol describes the iEDDA click reaction between the tetrazine-functionalized payload and a TCO-modified antibody.

G cluster_0 Antibody Modification cluster_1 Click Reaction cluster_2 Purification Antibody Monoclonal Antibody (mAb) TCO_NHS TCO-PEG-NHS Ester Antibody->TCO_NHS TCO_mAb TCO-Modified mAb TCO_NHS->TCO_mAb Click_Reaction iEDDA Reaction in PBS, pH 7.4 Incubate at RT for 1 hr TCO_mAb->Click_Reaction Tet_Payload Me-Tet-PEG3-Payload Tet_Payload->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification Purify by Size-Exclusion Chromatography (SEC) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Workflow for ADC synthesis via iEDDA click chemistry.

Materials:

  • TCO-modified antibody (prepared by reacting an antibody with a TCO-NHS ester or other TCO-functionalizing reagent)

  • Purified Me-Tet-PEG3-Payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation : Prepare a solution of the TCO-modified antibody in the reaction buffer. Prepare a stock solution of the Me-Tet-PEG3-Payload in a solvent compatible with the reaction buffer (e.g., DMSO).

  • Conjugation Reaction : Add a 2-5 molar excess of the Me-Tet-PEG3-Payload solution to the TCO-modified antibody solution. The final concentration of the organic solvent should ideally be kept below 10%.

  • Incubation : Incubate the reaction mixture for 1 hour at room temperature. The reaction is typically very fast.

  • Purification : Remove the excess, unreacted Me-Tet-PEG3-Payload and any byproducts by purifying the conjugate using SEC.

  • Characterization : The final ADC can be characterized by methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its combination of a stable, reactive methyltetrazine group, a beneficial PEG3 spacer, and a versatile amine handle allows for the controlled and efficient synthesis of complex bioconjugates. The exceptionally fast and specific nature of the TCO-tetrazine click reaction makes this linker particularly well-suited for the development of next-generation targeted therapeutics like ADCs, where precise control over the structure and stoichiometry is paramount for optimizing efficacy and safety.

References

Methodological & Application

Application Notes and Protocols for Me-Tet-PEG3-NH2 Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Methyltetrazine-PEG3-Amine (Me-Tet-PEG3-NH2) to an antibody. This method utilizes a two-step crosslinking strategy involving the activation of the antibody's carboxylic acid groups, followed by the formation of a stable amide bond with the primary amine of the this compound linker. This process introduces a bioorthogonal tetrazine handle onto the antibody, enabling its subsequent use in "click chemistry" applications, such as the attachment of trans-cyclooctene (B1233481) (TCO)-modified payloads for targeted drug delivery, in vivo imaging, and diagnostic assays.

The conjugation chemistry is based on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). EDC activates the carboxyl groups on the antibody's glutamic and aspartic acid residues to form a highly reactive O-acylisourea intermediate. The addition of Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive Sulfo-NHS ester. This activated antibody is then ready to react with the primary amine of the this compound linker. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the linker enhances solubility and can reduce steric hindrance.

Data Presentation

The following tables summarize key quantitative parameters for the conjugation protocol. Note that these values are recommendations and may require optimization for specific antibodies and applications.

Table 1: Recommended Molar Ratios for Antibody Conjugation

ReagentMolar Excess Relative to AntibodyTypical Range
EDC10-fold to 50-fold20-fold
Sulfo-NHS20-fold to 100-fold40-fold
This compound10-fold to 50-fold20-fold

Table 2: Typical Reaction Parameters and Outcomes

ParameterValueNotes
Activation Step
pH5.0 - 6.0Optimal for EDC/Sulfo-NHS activation of carboxyl groups.
Time15 - 30 minutesAt room temperature.
Conjugation Step
pH7.2 - 8.0Optimal for the reaction of Sulfo-NHS ester with primary amines.
Time1 - 2 hoursAt room temperature.
Conjugation Efficiency
Typical Yield40% - 75%Highly dependent on the specific antibody and reaction conditions.[1]
Degree of Labeling (DOL)
Expected DOL2 - 8The average number of tetrazine molecules per antibody. Can be controlled by adjusting the molar excess of the linker.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of this compound to an antibody.

Materials and Reagents
  • Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns or size-exclusion chromatography (SEC) system for purification

  • UV-Vis Spectrophotometer

Protocol 1: this compound Antibody Conjugation

This protocol is divided into five main stages: Antibody Preparation, Activation of Antibody Carboxyl Groups, Conjugation with this compound, Quenching of the Reaction, and Purification of the Conjugate.

Step 1: Antibody Preparation

  • If the antibody solution contains primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), perform a buffer exchange into an amine-free buffer such as PBS, pH 7.4. This can be done using a spin desalting column or dialysis.

  • Adjust the concentration of the antibody to 2-10 mg/mL in the appropriate buffer.

Step 2: Activation of Antibody Carboxyl Groups

  • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).

  • In a reaction tube, add the antibody solution.

  • Add the desired molar excess of EDC and Sulfo-NHS to the antibody solution (refer to Table 1).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation with this compound

  • Immediately before use, prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Following the activation step, adjust the pH of the reaction mixture to 7.2-8.0 by adding the Conjugation Buffer.

  • Add the desired molar excess of the this compound stock solution to the activated antibody solution (refer to Table 1). Ensure the final concentration of DMSO is below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted Sulfo-NHS esters.

Step 5: Purification of the Tetrazine-Labeled Antibody

  • Purify the tetrazine-labeled antibody from excess, unreacted reagents and byproducts.

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger antibody conjugate from smaller molecules. Use a column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Spin Desalting Columns: For smaller scale reactions, spin desalting columns are a convenient option for rapid buffer exchange and removal of small molecules.

    • Affinity Chromatography: Protein A or Protein G affinity chromatography can be used to purify the antibody conjugate, ensuring that only functional antibodies are isolated.[2]

Protocol 2: Characterization of the Conjugate

1. Determination of Antibody Concentration:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) using a UV-Vis spectrophotometer.

  • Calculate the antibody concentration using its extinction coefficient.

2. Determination of Degree of Labeling (DOL):

  • The DOL, which represents the average number of tetrazine molecules per antibody, can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the conjugate at the characteristic wavelength for the tetrazine moiety (typically around 520 nm).[3][4]

  • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and the tetrazine linker.[3]

  • Alternatively, mass spectrometry can be used to determine the average number of tetrazine molecules per antibody.[5]

Mandatory Visualization

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing Ab_Prep Antibody Preparation (Buffer Exchange) Activation Step 1: Activation (Antibody + EDC/Sulfo-NHS) pH 5.0-6.0 Ab_Prep->Activation Reagent_Prep Reagent Preparation (EDC, Sulfo-NHS, this compound) Reagent_Prep->Activation Conjugation Step 2: Conjugation (Activated Ab + this compound) pH 7.2-8.0 Reagent_Prep->Conjugation Activation->Conjugation Quench Step 3: Quenching (Add Tris or Hydroxylamine) Conjugation->Quench Purification Purification (SEC or Affinity Chromatography) Quench->Purification Characterization Characterization (UV-Vis, MS for DOL) Purification->Characterization Final_Product Tetrazine-Labeled Antibody Characterization->Final_Product

Caption: Experimental workflow for this compound antibody conjugation.

Signaling_Pathway cluster_antibody Ab Antibody COOH Carboxyl Groups (Glu, Asp) Activated_Ab Activated Antibody (Sulfo-NHS Ester) COOH->Activated_Ab Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Ab Tet_Ab Tetrazine-Labeled Antibody Activated_Ab->Tet_Ab Conjugation Tet_Linker This compound Tet_Linker->Tet_Ab

Caption: Chemical pathway for antibody conjugation with this compound.

References

Application Notes and Protocols for Labeling Peptides with Me-Tet-PEG3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides with functional moieties is a cornerstone of modern chemical biology and drug development. This document provides detailed application notes and protocols for the covalent labeling of peptides with Me-Tet-PEG3-NH2, a hydrophilic linker featuring a methyltetrazine group and a primary amine. The primary amine allows for conjugation to carboxylic acid groups on a peptide, such as the C-terminus or the side chains of aspartic and glutamic acid, via carbodiimide (B86325) chemistry. The methyltetrazine group is a key component for bioorthogonal chemistry, enabling a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and proceeds with high specificity in complex biological environments, making it ideal for applications such as in vivo imaging, targeted drug delivery, and proteomics.[1][2]

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting peptide conjugate, potentially reducing immunogenicity and improving its pharmacokinetic profile. This two-step conjugation strategy, involving an initial stable amide bond formation followed by a bioorthogonal ligation, provides precise control over the assembly of complex biomolecular structures.

Principle of the Reaction

The labeling of a peptide with this compound is typically achieved through a two-step process involving the activation of the peptide's carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3]

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups on the peptide, forming a highly reactive but unstable O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).[4]

  • Formation of a Stable NHS Ester and Amine Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of this compound at a physiological to slightly alkaline pH (7.2-8.0) to form a stable amide bond. The inclusion of NHS significantly increases the efficiency of the coupling reaction.[3]

Experimental Protocols

Materials and Reagents
  • Peptide containing at least one carboxyl group (C-terminus, Asp, or Glu)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

  • Mass Spectrometer

Protocol 1: Two-Step Peptide Labeling in Solution

This protocol describes the labeling of a peptide with this compound in a two-step process.

Step 1: Activation of Peptide Carboxyl Groups

  • Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Prepare fresh 10 mg/mL solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use.

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the peptide solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation with this compound

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the activated peptide solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.[4]

  • Incubate for 15-30 minutes at room temperature.

Protocol 2: Purification of the Labeled Peptide

Purification of the Me-Tet-PEG3-labeled peptide is crucial to remove unreacted reagents and byproducts. RP-HPLC is the standard method for peptide purification.[5]

  • Sample Preparation: Acidify the quenched reaction mixture with 0.1% Trifluoroacetic Acid (TFA) in water.

  • HPLC Separation:

    • Equilibrate a semi-preparative C18 RP-HPLC column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

    • Inject the acidified sample onto the column.

    • Elute the peptide with a linear gradient of increasing Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 220 nm and 280 nm. The tetrazine-labeled peptide will also have a characteristic pink/red color.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the fractions by mass spectrometry to identify the one containing the desired labeled peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Me-Tet-PEG3-labeled peptide as a powder.

Data Presentation

The success of the labeling reaction depends on several factors. The following table provides a summary of typical reaction conditions and expected outcomes for peptide labeling with an amine-containing linker via EDC/NHS chemistry.

ParameterTypical Value/RangeNotes
Molar Ratio (Peptide:EDC:NHS) 1:10:25A molar excess of EDC and NHS drives the activation of carboxyl groups.
Molar Ratio (Linker:Peptide) 10:1 to 20:1A molar excess of the amine-linker ensures efficient conjugation to the activated peptide.
Activation pH 5.0 - 6.0Optimal for EDC/NHS activation of carboxyl groups.
Coupling pH 7.2 - 7.5Optimal for the reaction between the NHS-activated peptide and the primary amine of the linker.
Reaction Time 2-4 hours at RT or overnight at 4°CLonger incubation times at lower temperatures can be beneficial for sensitive peptides.
Typical Conjugation Efficiency 60 - 90%Highly dependent on the peptide sequence, number of carboxyl groups, and reaction conditions.
Purification Method RP-HPLCProvides high purity of the final labeled peptide.[5]

Visualizations

Experimental Workflow

G cluster_0 Peptide Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Quenching cluster_4 Purification & Analysis peptide_prep Dissolve Peptide in Activation Buffer (pH 5.0-6.0) activation Add EDC and NHS (15-30 min at RT) peptide_prep->activation conjugation Add this compound Adjust pH to 7.2-7.5 (2h at RT or overnight at 4°C) activation->conjugation quenching Add Quenching Solution (15-30 min at RT) conjugation->quenching purification RP-HPLC Purification quenching->purification analysis Mass Spectrometry Analysis purification->analysis lyophilization Lyophilization of Pure Fractions analysis->lyophilization

Caption: Workflow for labeling a peptide with this compound.

Application Example: Targeted Drug Delivery via the EGFR Signaling Pathway

Tetrazine-labeled peptides can be used for targeted drug delivery to cancer cells that overexpress specific receptors. For example, a peptide that binds to the Epidermal Growth Factor Receptor (EGFR) can be labeled with this compound. This labeled peptide can then be used in a pre-targeting approach where it is administered first, followed by a TCO-modified cytotoxic drug. The bioorthogonal reaction between the tetrazine and TCO will then occur specifically at the tumor site, leading to a localized release of the drug.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Peptide EGFR-targeting Peptide (Me-Tet-PEG3-labeled) Peptide->EGFR Binding Drug TCO-Drug Drug->Peptide Bioorthogonal Click Reaction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Targeted drug delivery to an EGFR-expressing cell.

References

Application Notes and Protocols for Me-Tet-PEG3-NH2 Reaction with TCO-Modified Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a leading bioorthogonal reaction, enabling the precise and efficient conjugation of molecules in complex biological systems.[1][2] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly at physiological conditions without the need for cytotoxic catalysts.[2][3] These features make the TCO-tetrazine ligation an invaluable tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the creation of complex biomolecular assemblies.[2]

This document provides a detailed protocol for the reaction of Methyl-Tetrazine-PEG3-Amine (Me-Tet-PEG3-NH2) with a TCO-modified antibody. The protocol is divided into two main stages: the modification of the antibody with a TCO-NHS ester and the subsequent bioorthogonal ligation with the amine-functionalized tetrazine.

Principle of the Method

The conjugation process is a two-step procedure. The first stage involves the modification of the antibody with a TCO-PEG-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, predominantly on the side chains of lysine (B10760008) residues of the antibody, to form stable amide bonds.[4] Following the removal of excess TCO-linker, the second stage is the bioorthogonal "click" reaction. Here, the TCO-modified antibody is reacted with this compound. The electron-deficient tetrazine ring rapidly and specifically reacts with the strained TCO ring to form a stable dihydropyridazine (B8628806) bond, covalently linking the tetrazine moiety to the antibody.[5] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes potential steric hindrance.[4]

Quantitative Data Presentation

The efficiency of the TCO-tetrazine ligation is influenced by several factors, including the specific structures of the TCO and tetrazine derivatives, reactant concentrations, and reaction conditions.

ParameterTypical Value/RangeNotes
Second-Order Rate Constant (k₂) > 800 M⁻¹s⁻¹Exceptionally fast kinetics enable efficient conjugation even at low concentrations.[2]
Antibody Concentration 1-5 mg/mLHigher concentrations can improve acylation efficiency during TCO modification.[3][6]
TCO-NHS Ester Molar Excess 10- to 20-foldOptimal ratio should be determined empirically for each antibody.[4]
This compound Molar Excess 1.1 to 5-foldA slight to moderate excess ensures complete reaction of the TCO groups.[3]
Reaction pH (TCO-NHS) 7.2 - 8.5Slightly alkaline pH favors the reaction with primary amines.[7]
Reaction pH (Tz-TCO) 6.0 - 9.0The reaction is efficient across a broad pH range.[8]
Reaction Temperature Room Temperature (20-25°C)Mild temperatures maintain antibody stability.[5]
Reaction Time (TCO-NHS) 60 minutesTypically sufficient for modification of the antibody.[4]
Reaction Time (Tz-TCO) 30 - 60 minutesThe rapid kinetics often lead to completion within this timeframe.[4]
Conjugation Efficiency > 95%Under optimal conditions, the ligation is highly efficient.[9]

Experimental Protocols

Part 1: Antibody Modification with TCO-PEG-NHS Ester

This protocol describes the initial labeling of the antibody with TCO moieties.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • TCO-PEG-NHS ester (e.g., TCO-PEG3-NHS Ester)

  • Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns (appropriate molecular weight cutoff for the antibody)

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a spin desalting column. The final antibody concentration should be between 1-5 mg/mL.[6]

  • Prepare TCO-PEG-NHS Ester Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution.[4]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[4]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature to quench any unreacted NHS ester.[4]

  • Purification: Remove excess, unreacted TCO reagent and quenching buffer by passing the reaction mixture through a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4] The purified TCO-labeled antibody is now ready for the subsequent click reaction.

Part 2: Ligation of this compound to TCO-Modified Antibody

This section outlines the bioorthogonal click chemistry step to conjugate the TCO-antibody with this compound.

Materials:

  • Purified TCO-modified antibody (from Part 1)

  • This compound

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.[3]

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.

  • Ligation Reaction: Add a 1.1 to 5-fold molar excess of the this compound stock solution to the TCO-modified antibody solution.[3]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[5]

  • Purification (Optional): If necessary for the downstream application, the final antibody conjugate can be purified from excess this compound using size-exclusion chromatography (SEC) or a desalting column.[3]

  • Characterization: The final conjugate can be characterized by methods such as UV-Vis spectroscopy to determine the degree of labeling (DOL), SDS-PAGE to confirm conjugation, and mass spectrometry for detailed analysis.

Visualizations

experimental_workflow cluster_0 Part 1: Antibody Modification cluster_1 Part 2: Tetrazine Ligation start Start with Antibody in Amine-Free Buffer buffer_exchange Buffer Exchange (if necessary) start->buffer_exchange labeling Labeling Reaction: Add TCO-NHS to Antibody (60 min, RT) buffer_exchange->labeling prep_tco Prepare TCO-PEG-NHS Ester in DMSO prep_tco->labeling quench Quench Reaction (15 min, RT) labeling->quench purify1 Purification (Spin Desalting Column) quench->purify1 tco_ab TCO-Modified Antibody purify1->tco_ab ligation Ligation Reaction: Mix TCO-Ab and Tetrazine (30-60 min, RT) tco_ab->ligation prep_tet Prepare this compound in DMSO prep_tet->ligation purify2 Purification (Optional) (SEC or Desalting) ligation->purify2 final_conjugate Final Antibody Conjugate purify2->final_conjugate

Caption: Experimental workflow for the two-step conjugation of this compound to an antibody.

reaction_pathway cluster_antibody Antibody cluster_reagents Reagents cluster_intermediates Intermediates & Products Ab Antibody-NH2 (Lysine Residue) TCO_Ab TCO-Modified Antibody Ab->TCO_Ab Amide Bond Formation (Step 1) TCO_NHS TCO-PEG-NHS Ester TCO_NHS->TCO_Ab Tetrazine This compound Final_Conjugate Antibody-Tetrazine Conjugate Tetrazine->Final_Conjugate TCO_Ab->Final_Conjugate iEDDA Cycloaddition (Step 2)

Caption: Signaling pathway of the two-step conjugation reaction.

References

Application Notes and Protocols: Molar Ratio Calculation for Protein Labeling with Me-Tet-PEG3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The covalent modification of proteins with bioorthogonal handles is a cornerstone of modern bioconjugation, enabling the precise attachment of imaging agents, drugs, and other molecules in complex biological environments. Me-Tet-PEG3-NH2 is a versatile linker designed for this purpose. It features a reactive tetrazine (Tet) moiety and a terminal primary amine (-NH2), separated by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG3) spacer.

The tetrazine group is one half of the most rapid and specific bioorthogonal "click chemistry" pairs: the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO).[1][2][3] This reaction's exceptional kinetics and high specificity make it ideal for applications requiring low reactant concentrations, such as in vivo imaging and antibody-drug conjugation.[1][4] The PEG spacer enhances solubility and reduces potential steric hindrance.[5][6]

These application notes provide a detailed protocol for covalently attaching this compound to a protein by targeting surface-exposed carboxyl groups (aspartic and glutamic acid residues). This is achieved using the well-established carbodiimide (B86325) crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond. We further provide guidelines for calculating the optimal molar ratios of reagents to ensure efficient labeling while preserving protein function.

Principle of the Reaction

The labeling process is a two-step reaction:

  • Activation of Protein Carboxyl Groups: EDC reacts with the carboxyl groups (-COOH) on the protein's surface to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amine Coupling: The addition of NHS stabilizes the intermediate by converting it into a more stable amine-reactive NHS ester. This activated protein is then ready to react with the primary amine of the this compound linker, forming a stable amide bond and releasing the NHS leaving group.

Quantitative Data and Molar Ratio Calculation

The efficiency of the conjugation is critically dependent on the molar ratios of the coupling reagents (EDC and NHS) and the this compound linker to the protein. An insufficient molar excess will lead to low labeling efficiency, while an excessive amount can result in protein modification that compromises biological activity. The optimal ratios must be determined empirically for each specific protein.

Table 1: Recommended Molar Ratios and Reaction Conditions

Parameter Recommended Range Notes
Protein Concentration 2-10 mg/mL Higher concentrations can improve reaction efficiency.[7]
Molar Excess of EDC over Protein 10- to 100-fold Start with a 40-fold molar excess for initial optimization.
Molar Excess of NHS over Protein 20- to 200-fold Typically used at a 2x molar ratio relative to EDC to improve efficiency.
Molar Excess of this compound over Protein 20- to 50-fold This is a starting point and should be optimized.[7]
Reaction Buffer MES or Phosphate Buffer Must be free of primary amines and carboxylates.[7]
pH for Activation Step 4.7 - 6.0 Optimal pH for EDC/NHS activation of carboxyl groups.[7]
pH for Conjugation Step 7.2 - 8.0 Facilitates the reaction between the NHS-activated protein and the amine linker.
Reaction Temperature Room Temperature (or 4°C) Lower temperatures can be beneficial for sensitive proteins.[7]

| Reaction Time | 2-4 hours at RT (or overnight at 4°C) | Can be optimized based on the desired degree of labeling.[7] |

Calculation Formula

To calculate the mass of a reagent needed for a specific molar excess, use the following formula:

Mass of Reagent (mg) = ( Molar Excess × [ Mass of Protein (mg) / MW of Protein (Da) ] ) × MW of Reagent (Da)

  • MW: Molecular Weight

Example Calculation: To label 2 mg of an IgG antibody (MW ≈ 150,000 Da) with a 50-fold molar excess of this compound (MW ≈ 404.46 Da):

  • Moles of IgG: 2 mg / 150,000,000 mg/mol = 1.33 x 10⁻⁸ mol (or 13.3 nmol)

  • Moles of this compound needed: 1.33 x 10⁻⁸ mol × 50 = 6.65 x 10⁻⁷ mol (or 665 nmol)

  • Mass of this compound needed: 6.65 x 10⁻⁷ mol × 404,460 mg/mol = 0.269 mg

Experimental Protocols

Protocol 1: Labeling of Protein with this compound

This protocol details the activation of protein carboxyl groups and subsequent conjugation to the amine-containing linker.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 5.5

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Prepare the protein at a concentration of 2-10 mg/mL in the Activation Buffer.

    • If the protein is in a buffer containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.[7]

  • Reagent Preparation (Prepare Immediately Before Use):

    • EDC Stock Solution (e.g., 10 mg/mL): Dissolve EDC in chilled, ultrapure water.

    • NHS Stock Solution (e.g., 10 mg/mL): Dissolve NHS (or Sulfo-NHS) in chilled, ultrapure water.

    • This compound Stock Solution (e.g., 10 mg/mL): Dissolve this compound in anhydrous DMSO or DMF.

  • Activation of Protein:

    • Add the calculated amount of EDC stock solution to the protein solution.

    • Immediately add the calculated amount of NHS stock solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Immediately after activation, perform a buffer exchange using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.4) to remove excess EDC/NHS and adjust the pH.

    • Add the calculated volume of the this compound stock solution to the activated protein solution. Ensure the final concentration of DMSO/DMF is less than 10% to avoid protein denaturation.[8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unreacted this compound and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against PBS or another suitable storage buffer.

Protocol 2: Tetrazine-TCO Ligation

This protocol describes the subsequent bioorthogonal reaction between the newly labeled Tetrazine-Protein and a TCO-containing molecule.

Materials:

  • Purified Tetrazine-labeled Protein (from Protocol 1)

  • TCO-containing molecule (e.g., TCO-dye, TCO-drug)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Mix the purified Tetrazine-labeled protein with the TCO-containing molecule in PBS, pH 7.4.

    • A slight molar excess (1.1 to 1.5 equivalents) of the TCO-molecule is often used to ensure complete consumption of the labeled protein.[2]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[2] The reaction is often very rapid.[1][4]

  • Monitoring the Reaction (Optional):

    • The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by following the decrease in absorbance between 510 and 550 nm.[1][2]

  • Final Purification (If Necessary):

    • If required, the final conjugate can be purified from excess TCO-reagent using size-exclusion chromatography or dialysis, depending on the size of the TCO molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_downstream Downstream Processing Prot_Prep Protein Preparation (Buffer Exchange into Activation Buffer) Activation 1. Activation (Add EDC/NHS to Protein) Prot_Prep->Activation pH 4.7-6.0 Reagent_Prep Reagent Preparation (EDC, NHS, Linker) Reagent_Prep->Activation Conjugation 2. Conjugation (Add this compound) Reagent_Prep->Conjugation Activation->Conjugation Buffer Exchange to pH 7.2-8.0 Purification1 Purification of Tetrazine-Protein Conjugation->Purification1 Ligation Bioorthogonal Ligation (Add TCO-Molecule) Purification1->Ligation Purification2 Final Purification (Optional) Ligation->Purification2 reaction_pathway cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Amine Conjugation Protein_COOH Protein-COOH Intermediate O-Acylisourea Intermediate (Unstable) Protein_COOH->Intermediate + EDC EDC Protein_NHS Protein-CO-NHS (Amine-Reactive) Intermediate->Protein_NHS + NHS NHS Final_Product Protein-CO-NH-PEG3-Tetrazine (Stable Amide Bond) Protein_NHS->Final_Product + Linker H2N-PEG3-Tetrazine

References

Application Notes and Protocols for Creating an Antibody-Drug Conjugate (ADC) with Me-Tet-PEG3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[1] This targeted approach enhances therapeutic efficacy while minimizing systemic toxicity.[1][2] An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the drug.[][4] The linker is a critical component that influences the stability, pharmacokinetics, and mechanism of drug release of the ADC.[5]

This document provides a detailed, step-by-step guide for the creation and characterization of an ADC using Me-Tet-PEG3-NH2, a heterobifunctional linker. This linker features a methyltetrazine (Me-Tet) group and an amine (NH2) group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[6] The tetrazine moiety facilitates a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) group, a reaction known as inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[7][8] The terminal amine group allows for the attachment of a cytotoxic payload. The PEG spacer enhances solubility and reduces steric hindrance.[9]

This protocol will detail the modification of a monoclonal antibody with a TCO group, the preparation of a drug-linker conjugate by attaching a payload to this compound, the subsequent bioorthogonal conjugation to form the ADC, and finally, the purification and characterization of the resulting ADC.

Overall Workflow

The creation of an ADC using this compound and a TCO-modified antibody follows a logical and sequential workflow. This process is designed to ensure specific and efficient conjugation while maintaining the integrity of the antibody and the potency of the cytotoxic payload.

Tetrazine_Ligation cluster_Ab TCO-Modified Antibody cluster_DrugLinker Drug-Linker Conjugate Ab Antibody TCO TCO Ab->TCO Lysine Linker ADC Antibody-Drug Conjugate TCO->ADC iEDDA Reaction Drug Drug Linker Me-Tet-PEG3 Drug->Linker Linker->ADC

References

Application Notes and Protocols for the Purification of Me-Tet-PEG3-NH2 Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of proteins conjugated with the Me-Tet-PEG3-NH2 linker. This bifunctional linker, featuring a methyltetrazine (Me-Tet) group for bioorthogonal click chemistry and a primary amine (NH2) for further functionalization, coupled with a polyethylene (B3416737) glycol (PEG) spacer, presents unique opportunities and challenges in downstream processing. Achieving high purity of the final conjugate is critical for the reliability of subsequent applications, including in vitro and in vivo studies, and the development of therapeutics like antibody-drug conjugates (ADCs).

This document outlines the key purification strategies, provides detailed experimental protocols, and presents expected quantitative data for the purification of this compound conjugated proteins.

Principles of Purification

The purification of this compound conjugated proteins aims to separate the desired conjugate from a heterogeneous mixture that may contain:

  • Unreacted protein

  • Excess this compound linker

  • Hydrolyzed or aggregated linker

  • Conjugated proteins with varying degrees of labeling (DOL)

  • Aggregates of the conjugated protein

A multi-step purification strategy is often necessary to achieve the desired purity.[1] The most effective methods leverage the physicochemical changes imparted to the protein by the this compound linker, namely changes in size, charge, and hydrophobicity. The primary techniques employed are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[2][3]

Key Purification Strategies

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[3] The addition of the this compound linker increases the molecular weight and size of the protein. SEC is a gentle, non-denaturing method ideal for:

  • Initial clean-up: Efficiently removing small molecule impurities like unreacted linker and hydrolysis byproducts.[4]

  • Aggregate removal: Separating monomeric conjugates from dimers and higher-order aggregates.[2]

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[5] The this compound linker introduces a primary amine group, which will be positively charged at neutral or acidic pH. This alteration in the protein's overall charge can be exploited for purification.

  • Cation Exchange Chromatography (CEX): If the conjugation results in a net positive charge or a less negative charge compared to the native protein, CEX can be used to separate the conjugate from the unreacted protein.[5]

  • Anion Exchange Chromatography (AEX): Conversely, if the native protein is highly positively charged, the conjugation might shield some of these charges, making the conjugate less positive and allowing for separation via AEX.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity.[2][6][7][8] The methyltetrazine moiety of the linker can increase the hydrophobicity of the protein surface. This change allows for the separation of the conjugated protein from the unreacted, more hydrophilic, native protein.[9] HIC is particularly useful for separating species with different degrees of labeling.[2]

Data Presentation

The following tables summarize typical quantitative data expected from a multi-step purification process of a this compound conjugated protein. Actual results may vary depending on the specific protein, conjugation efficiency, and instrumentation.

Table 1: Summary of a Two-Step Purification Strategy

Purification StepPrimary GoalTypical RecoveryTypical Purity
Step 1: Size Exclusion Chromatography (SEC) Removal of unreacted linker and aggregates> 90%> 90%
Step 2: Ion Exchange Chromatography (IEX) Separation of conjugate from unreacted protein80 - 95%> 98%

Table 2: Characterization of Purified this compound Conjugated Protein

Analytical MethodParameter MeasuredTypical Result
SDS-PAGE Apparent Molecular Weight & PuritySingle band with a noticeable upward shift compared to the unconjugated protein. Purity > 95%.
SEC-HPLC Purity and AggregationSingle major peak for the monomeric conjugate, indicating >98% purity and <2% aggregates.
Mass Spectrometry (ESI-MS or MALDI-TOF) Molecular Weight and Degree of Labeling (DOL)Confirmation of the expected mass increase corresponding to the attached linkers. Provides the distribution of different DOL species.
UV-Vis Spectroscopy Protein Concentration & DOLProtein concentration determined at 280 nm. Tetrazine absorbance (around 310 nm or 520 nm) can be used to estimate DOL.

Experimental Protocols

The following are detailed protocols for the purification and characterization of this compound conjugated proteins.

Workflow Diagram

Purification_Workflow cluster_0 Conjugation Reaction cluster_1 Purification Step 1 cluster_2 Purification Step 2 cluster_3 Characterization Conjugation Protein + this compound SEC Size Exclusion Chromatography (SEC) Conjugation->SEC Crude Reaction Mixture RemoveLinker Remove Unreacted Linker & Aggregates SEC->RemoveLinker IEX Ion Exchange Chromatography (IEX) RemoveLinker->IEX Partially Purified Conjugate SeparateUnconjugated Separate Conjugate from Unreacted Protein IEX->SeparateUnconjugated Characterization Purity & Identity Analysis (SDS-PAGE, SEC-HPLC, MS) SeparateUnconjugated->Characterization Highly Pure Conjugate

Caption: General workflow for the purification and characterization of this compound conjugated proteins.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the initial removal of unreacted this compound linker and aggregates.

Materials:

  • Crude conjugation reaction mixture

  • SEC column (e.g., Superdex 200 or similar)

  • SEC Running Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • HPLC or FPLC system with a UV detector

  • Fraction collector

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of SEC Running Buffer until a stable baseline is observed on the UV detector.

  • Sample Preparation: If necessary, concentrate the reaction mixture. Centrifuge the sample at >10,000 x g for 10 minutes to remove any precipitates and filter through a 0.22 µm syringe filter.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should be between 0.5% and 2% of the column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the SEC Running Buffer at a constant flow rate. Collect fractions as the sample elutes. The larger conjugated protein will elute first, followed by the smaller, unreacted linker.[4]

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

  • Pooling: Pool the fractions containing the pure product for the next purification step or for final characterization.

Protocol 2: Purification by Cation Exchange Chromatography (CEX)

This protocol assumes the this compound conjugated protein has a net positive charge or is less negatively charged than the native protein at the working pH.

Materials:

  • Partially purified conjugate from SEC

  • CEX column (e.g., SP Sepharose or similar strong cation exchanger)

  • Binding Buffer (e.g., 20 mM MES, pH 6.0)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)

  • HPLC or FPLC system with a UV detector and conductivity meter

  • Fraction collector

Procedure:

  • Buffer Exchange: Exchange the buffer of the pooled fractions from SEC into the CEX Binding Buffer using a desalting column or dialysis.

  • Column Equilibration: Equilibrate the CEX column with Binding Buffer until the pH and conductivity are stable.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Washing: Wash the column with Binding Buffer (typically 5-10 column volumes) until the UV absorbance returns to baseline to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). The conjugated protein is expected to elute at a different salt concentration than the unreacted protein.

  • Fraction Collection and Analysis: Collect fractions and monitor the UV absorbance and conductivity. Analyze the fractions by SDS-PAGE to identify those containing the pure conjugate.

  • Pooling and Buffer Exchange: Pool the pure fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS).

Protocol 3: Characterization of the Purified Conjugate

A. SDS-PAGE Analysis

  • Prepare a polyacrylamide gel of an appropriate percentage to resolve the protein of interest.

  • Load the unconjugated protein, the crude reaction mixture, and the purified conjugate in separate lanes.

  • Run the gel under reducing or non-reducing conditions as appropriate.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Expected Result: The purified conjugate should appear as a single, sharp band with a higher apparent molecular weight compared to the unconjugated protein.[10]

B. SEC-HPLC Analysis

  • Use an analytical SEC column suitable for the molecular weight range of the protein.

  • Equilibrate the column with an appropriate mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

  • Inject the purified conjugate.

  • Monitor the elution profile at 280 nm.

  • Expected Result: A high-purity sample will show a single, symmetrical peak corresponding to the monomeric conjugate.[11] The presence of earlier eluting peaks indicates aggregates.

C. Mass Spectrometry (MS) Analysis

  • Prepare the sample according to the instrument's requirements (e.g., desalting for ESI-MS).

  • Acquire the mass spectrum of the intact conjugate.

  • Expected Result: The deconvoluted mass spectrum will show a mass increase corresponding to the number of this compound linkers attached to the protein.[12][13] This allows for the determination of the degree of labeling (DOL).

Troubleshooting

Troubleshooting Diagram

Troubleshooting cluster_cause Potential Causes cluster_solution Solutions Problem Problem Observed Issue Cause1 Incomplete Reaction Low DOL Problem:o->Cause1:n Cause2 Aggregation High MW species Problem:o->Cause2:n Cause3 Poor Separation Co-elution of species Problem:o->Cause3:n Solution1 {Optimize conjugation (ratio, time, pH)} Cause1->Solution1 Solution2 {Optimize SEC conditions (e.g., different column)} Cause2->Solution2 Solution3 {Optimize IEX/HIC gradient (shallower gradient)} Cause3->Solution3

Caption: A troubleshooting guide for common issues in the purification of conjugated proteins.

Conclusion

The purification of this compound conjugated proteins requires a systematic approach that leverages the changes in the protein's physicochemical properties. A combination of Size Exclusion, Ion Exchange, and/or Hydrophobic Interaction Chromatography is typically necessary to achieve the high purity required for research and drug development applications. The protocols and data presented in these application notes provide a solid foundation for developing a robust and efficient purification strategy.

References

Application Notes and Protocols for Me-Tet-PEG3-NH2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Me-Tet-PEG3-NH2, a heterobifunctional linker, in bioconjugation reactions. This reagent contains a methyltetrazine (Me-Tet) moiety for bioorthogonal click chemistry and a primary amine (-NH2) for covalent modification of biomolecules. The inclusion of a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces steric hindrance.

Principle of Reactivity

This compound enables a two-step conjugation strategy. The primary amine allows for the initial covalent linkage to a target molecule, typically through reaction with an activated carboxylic acid (e.g., an NHS ester) or directly with a carboxylic acid using a coupling agent. Subsequently, the methyltetrazine group can undergo an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[1][2][3] This bioorthogonal reaction proceeds efficiently under mild, physiological conditions.[1]

Key Reaction Parameters for Optimal Yield

The successful conjugation of this compound is dependent on the careful control of reaction conditions to maximize yield and minimize side reactions. The two reactive ends of the linker have distinct optimal conditions.

Amine-Reactive Conjugation

The primary amine of this compound can be conjugated to molecules containing carboxylic acids or their activated esters.

Reaction with N-Hydroxysuccinimide (NHS) Esters: This is a common and efficient method for labeling proteins and other biomolecules. The primary amine acts as a nucleophile, attacking the NHS ester to form a stable amide bond.[4][5]

Reaction with Carboxylic Acids: This reaction requires the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to activate the carboxylic acid.[6][7]

The following table summarizes the key parameters for the amine conjugation step:

ParameterRecommended ConditionRationale and Considerations
pH 7.2 - 8.5The primary amine must be deprotonated to be nucleophilic. Higher pH increases the reaction rate but also the rate of NHS ester hydrolysis. A pH range of 7.2-8.5 provides a good balance.[4][5]
Buffer Phosphate-buffered saline (PBS), HEPES, BorateAvoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for reaction with the NHS ester.[5][8]
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)This compound should be dissolved in an anhydrous organic solvent before being added to the aqueous reaction buffer to prevent hydrolysis.[8]
Molar Excess 10- to 20-fold molar excess of the amine-containing linker over the NHS ester-containing molecule.A molar excess of the smaller linker molecule helps to drive the reaction to completion. The optimal ratio may need to be determined empirically.[8][9]
Temperature Room temperature (20-25°C) or 4°CThe reaction can be performed at room temperature for 1-4 hours or overnight at 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester.[5][10]
Reaction Time 1 - 4 hours at room temperature; 4 - 12 hours at 4°CThe optimal time should be determined empirically. The reaction can be monitored by techniques such as HPLC or mass spectrometry.[10]
Tetrazine-TCO Ligation (iEDDA)

The inverse-electron-demand Diels-Alder reaction between tetrazine and TCO is a bioorthogonal "click" reaction known for its high speed and specificity.[1][11]

The following table summarizes the key parameters for the tetrazine ligation step:

ParameterRecommended ConditionRationale and Considerations
pH 6.5 - 7.5This reaction is generally insensitive to pH within a physiological range.
Buffer Phosphate-buffered saline (PBS) or other biologically compatible buffersThe reaction is compatible with a wide range of aqueous buffers.
Molar Excess 1.1- to 1.5-fold molar excess of the tetrazine-containing molecule over the TCO-containing molecule.A slight excess of the tetrazine component is often used to ensure complete reaction of the TCO-modified molecule.
Temperature Room temperature (20-25°C)The reaction is typically very fast and can be completed at room temperature.
Reaction Time 30 - 60 minutesThe reaction is often complete within an hour.[12]

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule

Objective: To covalently link this compound to a protein or other molecule containing an activated NHS ester.

Materials:

  • This compound

  • NHS ester-activated molecule (e.g., protein)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0[8]

  • Anhydrous DMSO or DMF[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the stock solution.[8]

    • Prepare the NHS ester-activated molecule in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein).[8]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the NHS ester-activated molecule.[8] The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.[8][10]

  • Quenching the Reaction (Optional):

    • Add Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a spin desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

Objective: To covalently link this compound to a molecule containing a carboxylic acid using EDC/NHS chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., protein, small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M hydroxylamine, pH 8.5

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the carboxylic acid-containing molecule in Activation Buffer.

    • Prepare stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL) in ultrapure water immediately before use.[7]

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[7]

  • Activation of Carboxylic Acid:

    • Add a 20- to 200-fold molar excess of EDC and Sulfo-NHS to the solution of the carboxylic acid-containing molecule.[7]

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive Sulfo-NHS ester.[7]

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the activated molecule.[7]

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Reaction Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching the Reaction (Optional):

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a spin desalting column or dialysis.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflows for the conjugation reactions described.

G cluster_0 Workflow A: Amine Conjugation to NHS Ester A1 This compound A3 Reaction (pH 7.2-8.5) A1->A3 A2 NHS Ester-Activated Molecule A2->A3 A4 Tetrazine-Functionalized Molecule A3->A4 A5 Purification A4->A5 A6 Ready for TCO Ligation A5->A6

Caption: Workflow for conjugating this compound to an NHS ester.

G cluster_1 Workflow B: Amine Conjugation to Carboxylic Acid B1 Carboxylic Acid- Containing Molecule B2 EDC / Sulfo-NHS Activation (pH 6.0) B1->B2 B3 Activated Molecule B2->B3 B5 Conjugation (pH 7.2-7.5) B3->B5 B4 This compound B4->B5 B6 Tetrazine-Functionalized Molecule B5->B6 B7 Purification B6->B7 B8 Ready for TCO Ligation B7->B8

Caption: Workflow for conjugating this compound to a carboxylic acid.

G cluster_2 Workflow C: Tetrazine-TCO Ligation C1 Tetrazine-Functionalized Molecule C3 iEDDA Reaction (pH 6.5-7.5) C1->C3 C2 TCO-Modified Molecule C2->C3 C4 Stable Conjugate C3->C4 C5 Purification C4->C5 C6 Final Bioconjugate C5->C6

Caption: Workflow for the bioorthogonal tetrazine-TCO ligation.

References

Application Notes and Protocols for Me-Tet-PEG3-NH2 in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG3-NH2 is a versatile, heterobifunctional linker designed for advanced bioconjugation and live cell imaging applications. It features a methyltetrazine (Me-Tet) moiety for highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with trans-cyclooctene (B1233481) (TCO) tagged molecules. The molecule also possesses a primary amine (-NH2) group, enabling covalent attachment to a wide range of biomolecules and surfaces. A hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer enhances solubility in aqueous environments, reduces steric hindrance, and minimizes non-specific binding.[1]

The core of its utility in live cell imaging lies in the bioorthogonal "click chemistry" reaction between the tetrazine and a TCO-modified target.[2] This reaction is exceptionally fast, highly selective, and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for studying dynamic processes in living systems.[3][4]

Key Features:

  • Bioorthogonality: The tetrazine-TCO ligation is highly specific and does not interfere with native cellular processes.[5][6]

  • Rapid Kinetics: The iEDDA reaction is one of the fastest bioorthogonal reactions, enabling the labeling of dynamic events in real-time.[3]

  • Versatile Conjugation: The primary amine group allows for the attachment of a wide range of molecules, including fluorophores, biotin, or drug molecules, via standard amine-reactive chemistries (e.g., NHS esters, isothiocyanates).

  • Fluorogenic Potential: Many tetrazine-fluorophore conjugates exhibit a "turn-on" fluorescence upon reaction with TCO, significantly increasing the signal-to-noise ratio by minimizing background from unreacted probes.[3][7][8]

Principle of Application

The use of this compound in live cell imaging typically follows a two-step, pre-targeting strategy. This approach is particularly advantageous as it separates the targeting step from the detection step, minimizing background fluorescence and potential interference of a bulky imaging probe with the targeting molecule's function.

  • Pre-targeting: A biomolecule of interest (e.g., an antibody, a small molecule ligand) is first functionalized with a TCO group. This TCO-labeled molecule is then introduced to live cells, where it binds to its specific cellular target (e.g., a cell surface receptor). Unbound TCO-labeled molecules are subsequently washed away.

  • Ligation and Imaging: A fluorescent probe, previously conjugated to this compound, is added to the cells. The tetrazine group on the probe rapidly and specifically "clicks" onto the TCO group of the cell-bound targeting molecule. This ligation results in the fluorescent labeling of the target, which can then be visualized using fluorescence microscopy.[9]

Data Presentation

The following tables summarize key quantitative parameters relevant to live cell labeling using tetrazine-dye conjugates. These values are representative and can be used as a starting point for experimental design.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
MethyltetrazineTCO~1,000 - 30,000[10]
Various TetrazinesTCO> 800[10]
Benzylalcohol tetrazineMethylcyclopropene0.137 ± 0.004[7]

Table 2: Fluorogenic Properties of Tetrazine-Dye Conjugates

Tetrazine-Dye ConjugateFluorescence Turn-On RatioReference
Tetrazine-BODIPY FL22-fold[7]
Alkenyl Tetrazine ProbesUp to 400-fold[11]
Fl-6-TzUp to 109-fold[8]
OG-5-Tz60-fold[8]
Rh-5-Tz22-fold[8]

Experimental Protocols

Protocol 1: Conjugation of a Fluorophore-NHS Ester to this compound

This protocol describes the reaction between the primary amine of this compound and an amine-reactive N-hydroxysuccinimide (NHS) ester of a fluorophore.

Materials:

  • This compound

  • Fluorophore-NHS ester (e.g., Alexa Fluor™ 488 NHS Ester, Cy®5 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HPLC or TLC for reaction monitoring and purification

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Dissolve the fluorophore-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • In a microcentrifuge tube, combine 1 equivalent of this compound with 1.1 equivalents of the fluorophore-NHS ester solution.

  • Add 2 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the resulting tetrazine-fluorophore conjugate can be purified by High-Performance Liquid Chromatography (HPLC).

  • Confirm the identity of the conjugate using mass spectrometry.

  • Store the purified conjugate at -20°C, protected from light.

Protocol 2: Two-Step Live Cell Imaging of a Cell Surface Receptor

This protocol details the labeling of a specific cell surface receptor using a TCO-modified antibody followed by imaging with a tetrazine-fluorophore probe prepared in Protocol 1.

Materials:

  • Cells expressing the target receptor of interest

  • Cell culture medium

  • TCO-modified primary antibody against the target receptor

  • Tetrazine-fluorophore conjugate (from Protocol 1)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.

  • Pre-targeting (Antibody Incubation):

    • Dilute the TCO-modified antibody in pre-warmed cell culture medium containing 1% BSA to the desired working concentration (typically 1-10 µg/mL, optimization may be required).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the antibody solution to the cells and incubate for 1 hour at 37°C in a CO2 incubator.[3]

  • Washing:

    • Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[3]

  • Bioorthogonal Ligation (Fluorophore Incubation):

    • Dilute the tetrazine-fluorophore conjugate in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM (this should be optimized for your specific probe and cell type).

    • Add the tetrazine-fluorophore solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[9]

  • Final Wash and Imaging:

    • Remove the tetrazine-fluorophore solution and wash the cells twice with pre-warmed live-cell imaging medium.

    • Replace with fresh, pre-warmed imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Mandatory Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_imaging Step 2: Live Cell Imaging MeTet This compound Conjugate Tetrazine-Fluorophore Conjugate MeTet->Conjugate Conjugation (Protocol 1) Fluorophore Fluorophore-NHS Fluorophore->Conjugate LabeledCells Labeled Cells Conjugate->LabeledCells Ligation Cells Live Cells TCO_Ab TCO-Antibody TCO_Ab->LabeledCells Pre-targeting Microscope Fluorescence Microscopy LabeledCells->Microscope Imaging

Caption: Experimental workflow for two-step live cell imaging.

signaling_pathway cluster_cell Cell Membrane cluster_visualization Visualization Receptor Cell Surface Receptor Labeled_Complex Labeled Receptor Complex TCO_Ab TCO-Antibody TCO_Ab->Receptor Binding Tet_Fluor Tetrazine-Fluorophore Tet_Fluor->TCO_Ab iEDDA Reaction (Click) Microscope Fluorescence Signal Detection Labeled_Complex->Microscope Imaging

Caption: Bioorthogonal labeling of a cell surface receptor.

logical_relationship cluster_reagents Core Reagents cluster_reaction Bioorthogonal Reaction cluster_application Application MeTet This compound iEDDA iEDDA Cycloaddition MeTet->iEDDA TCO TCO-modified Biomolecule TCO->iEDDA LiveCellImaging Live Cell Imaging iEDDA->LiveCellImaging

References

Me-Tet-PEG3-NH2 for Site-Specific Antibody Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody modification is a critical technology in the development of next-generation biologics, including antibody-drug conjugates (ADCs), imaging agents, and other immunoconjugates.[1][2] The ability to attach a payload to a specific site on an antibody ensures the homogeneity of the final product, a predictable drug-to-antibody ratio (DAR), and the preservation of the antibody's antigen-binding affinity.[2][3] Me-Tet-PEG3-NH2 is a heterobifunctional linker that enables precise, site-specific conjugation through bioorthogonal chemistry.[4]

This molecule incorporates a methyltetrazine (Me-Tet) moiety for reaction with a strained alkene, such as trans-cyclooctene (B1233481) (TCO), via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[5][6] The reaction is exceptionally fast and specific, proceeding under physiological conditions without the need for a catalyst.[4][5] The amino (-NH2) group allows for the initial, controlled introduction of the tetrazine moiety onto the antibody. The polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces steric hindrance.[2]

These application notes provide a detailed overview of the principles and protocols for using this compound in site-specific antibody modification.

Principle of the Reaction

The conjugation strategy using this compound typically involves a two-step process:

  • Antibody Activation and Linker Attachment: The primary amine of this compound is conjugated to the antibody. This can be achieved by targeting specific amino acid residues, such as glutamine, through enzymatic modification or by reacting with activated carboxylic acids on the antibody.

  • Bioorthogonal Ligation: The tetrazine-modified antibody is then reacted with a payload (e.g., a drug, a fluorescent dye) that has been functionalized with a strained alkene, most commonly a trans-cyclooctene (TCO).[2] The iEDDA reaction between the tetrazine and TCO forms a stable covalent bond, resulting in the final, site-specifically modified antibody conjugate.[5] This "click chemistry" reaction is highly efficient and releases nitrogen gas as the only byproduct.[5]

Experimental Data

The following tables summarize key parameters and expected outcomes for antibody modification using tetrazine-TCO ligation.

Table 1: Recommended Reaction Parameters for Tetrazine-TCO Ligation

ParameterRecommended ConditionRationale
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-7.4Mimics physiological conditions and maintains antibody stability.[5]
Antibody Concentration 2-10 mg/mLEnsures efficient reaction kinetics.[4][5]
Tetrazine-Payload Molar Excess 1.5 - 5 equivalentsDrives the reaction to completion while minimizing excess payload.[5]
Reaction Temperature 20-25°C (Room Temperature)Balances reaction rate and antibody stability.[5]
Reaction Time 1 - 4 hoursTypically sufficient for the reaction to approach completion.[5]
Organic Solvent (e.g., DMSO) < 10% (v/v)Maintains antibody integrity and prevents aggregation.[2][5]

Table 2: Characterization of Antibody-TCO Conjugates

LinkerTotal TCOs per AntibodyFunctional TCOs per AntibodyPercent Reactivity
TCO10.95--
PEG-TCO46.654.26~9%
DBCO-PEG-TCO85.577.81~9%
DA-TCO47.034.29~9%
VA-TCO66.236.05~9%
Data adapted from a study on improving TCO reactivity. The number of functional TCOs was determined by reacting with a tetrazine-fluorophore conjugate.[6]

Experimental Protocols

Protocol 1: Preparation of a Tetrazine-Modified Antibody

This protocol describes a general method for introducing the this compound linker onto an antibody. The specific activation chemistry for the antibody will depend on the target residue. The following example outlines a conceptual workflow.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Activation reagents (e.g., EDC/NHS for carboxyl groups)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Conjugation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), purify the antibody using an appropriate method, such as a spin desalting column, exchanging the buffer to the conjugation buffer.[7]

    • Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.[5]

  • Antibody Activation (Conceptual Example for Carboxyl Groups):

    • Prepare a fresh solution of EDC and NHS in anhydrous DMSO.

    • Add a molar excess of EDC/NHS to the antibody solution to activate carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation with this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Tetrazine-Modified Antibody:

    • Remove excess, unreacted this compound and byproducts using a spin desalting column equilibrated with the conjugation buffer.[4]

    • Determine the concentration of the purified tetrazine-modified antibody using a spectrophotometer at 280 nm.

Protocol 2: Tetrazine-TCO Ligation for Payload Conjugation

This protocol details the bioorthogonal reaction between the tetrazine-modified antibody and a TCO-functionalized payload.

Materials:

  • Purified tetrazine-modified antibody (from Protocol 1)

  • TCO-functionalized payload (e.g., TCO-drug, TCO-fluorophore)

  • Anhydrous DMSO

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the calculated volume of the tetrazine-modified antibody solution.

    • Prepare a 10 mM stock solution of the TCO-functionalized payload in anhydrous DMSO.

    • Slowly add a 1.5 to 5-fold molar excess of the TCO-payload stock solution to the antibody solution while gently mixing.[5] The final concentration of DMSO should be kept below 10% (v/v).[2][5]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[5]

  • Purification of the Final Antibody Conjugate:

    • Purify the final antibody conjugate to remove the unreacted payload and any byproducts using size-exclusion chromatography or dialysis.[4]

  • Characterization:

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

Visualizations

Workflow for Site-Specific Antibody Modification

Workflow cluster_0 Step 1: Antibody Preparation & Linker Conjugation cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Purification & Characterization Antibody Monoclonal Antibody Activated_Antibody Activated Antibody Antibody->Activated_Antibody Activation Tet_Antibody Tetrazine-Modified Antibody Activated_Antibody->Tet_Antibody Conjugation Tet_Linker This compound Tet_Linker->Tet_Antibody Conjugation Final_ADC Site-Specific Antibody Conjugate Tet_Antibody->Final_ADC iEDDA Reaction (Click Chemistry) TCO_Payload TCO-Functionalized Payload TCO_Payload->Final_ADC iEDDA Reaction (Click Chemistry) Purification Purification (e.g., SEC) Final_ADC->Purification Characterization Characterization (e.g., MS, UV-Vis) Purification->Characterization

Caption: General workflow for site-specific antibody conjugation using this compound.

Inverse Electron-Demand Diels-Alder (iEDDA) Reaction Mechanism

iEDDA_Mechanism Tet Tetrazine Transition [4+2] Cycloaddition Tet->Transition TCO trans-Cyclooctene (TCO) TCO->Transition Intermediate Unstable Intermediate Transition->Intermediate Product Stable Dihydropyridazine Linkage Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Release

Caption: The iEDDA reaction between tetrazine and TCO proceeds via a cycloaddition.

References

Application Notes and Protocols for Me-Tet-PEG3-NH2 Bioconjugation in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG3-NH2 is a heterobifunctional linker that is instrumental in the field of bioconjugation, particularly for applications in organic solvent systems. This linker is comprised of three key components:

  • A methyltetrazine (Me-Tet) group, which is a highly reactive diene for inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions.

  • A discrete three-unit polyethylene (B3416737) glycol (PEG3) spacer, which enhances solubility in both aqueous and organic media, provides a defined spatial separation between conjugated molecules, and can reduce steric hindrance.

  • A primary amine (-NH2) group, which serves as a versatile nucleophile for conjugation to a variety of electrophilic functional groups, such as activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids activated with carbodiimides.

The unique architecture of this compound allows for a two-step sequential conjugation strategy. This approach is highly advantageous for the precise assembly of complex biomolecular structures, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics, especially when dealing with components that have limited aqueous solubility. The bioorthogonal nature of the tetrazine ligation ensures high specificity and efficiency in the second conjugation step.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in organic solvents, focusing on the conjugation of small molecules, peptides, or other biomolecules.

Core Concepts and Reaction Mechanisms

The bioconjugation strategy using this compound in organic solvents typically involves two sequential reactions:

  • Amine Conjugation: The primary amine of this compound is reacted with a molecule of interest containing an amine-reactive functional group. A common approach is the reaction with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond. This reaction is highly efficient in polar aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2]

  • Tetrazine Ligation (iEDDA): The tetrazine moiety of the newly formed conjugate is then reacted with a second molecule of interest that has been functionalized with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This inverse-electron-demand Diels-Alder reaction is exceptionally fast and bioorthogonal, proceeding with high yield in a variety of solvents, including organic ones.[1]

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and expected outcomes for the two-step bioconjugation process using this compound in organic solvents. These values are based on literature for similar compounds and should be used as a starting point for optimization.

Table 1: Amine Conjugation via NHS Ester in Organic Solvents

ParameterRecommended ConditionNotes
Solvent Anhydrous DMF or DMSOEnsure the solvent is amine-free.
Reactants NHS ester-functionalized molecule, this compound
Molar Ratio (Linker:NHS Ester) 1:1 to 1.5:1A slight excess of the amine may be used.
Base (optional) 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA)Recommended for reactions with small molecules to neutralize any acid formed.
Temperature Room Temperature (20-25°C)
Reaction Time 3 - 24 hoursMonitor reaction progress by LC-MS or TLC.[3]
Typical Yield > 80% (requires optimization)Yield is highly dependent on the specific substrates.

Table 2: Tetrazine-TCO Ligation (iEDDA) in Organic Solvents

ParameterRecommended ConditionNotes
Solvent DMF, DMSO, or a mixture with aqueous buffersThe reaction is generally tolerant of a wide range of solvents.[1]
Reactants Tetrazine-functionalized molecule, TCO-functionalized molecule
Molar Ratio (Tetrazine:TCO) 1:1 to 1:1.5A slight excess of the TCO component can drive the reaction to completion.
Temperature Room Temperature (20-25°C)
Reaction Time 30 - 120 minutesThe reaction is very rapid; progress can be monitored by the disappearance of the tetrazine's pink/red color.[4]
Typical Yield > 90%The iEDDA reaction is highly efficient.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Functionalized Small Molecule in DMF

This protocol describes the first step of the bioconjugation workflow, where the amine group of the linker is coupled to a small molecule.

Materials:

  • This compound

  • NHS ester-functionalized small molecule

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for reaction monitoring

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the NHS ester-functionalized small molecule in anhydrous DMF to a final concentration of 10-20 mM.

    • In a separate vial, prepare a 15 mM solution of this compound in anhydrous DMF.

  • Conjugation Reaction:

    • To the solution of the NHS ester-functionalized small molecule, add 2-3 equivalents of DIPEA or TEA.

    • Add 1.1 equivalents of the this compound solution to the reaction mixture.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS or TLC at regular intervals (e.g., every 1-2 hours) until the starting material (NHS ester) is consumed.[3]

  • Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Purify the resulting Me-Tet-PEG3-conjugated small molecule by RP-HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Tetrazine-TCO Ligation in DMSO

This protocol details the second step, where the tetrazine-functionalized molecule from Protocol 1 is conjugated to a TCO-functionalized molecule.

Materials:

  • Me-Tet-PEG3-conjugated molecule (from Protocol 1)

  • TCO-functionalized molecule

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) or RP-HPLC system for purification

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Dissolve the Me-Tet-PEG3-conjugated molecule in anhydrous DMSO to a final concentration of 10 mM.

    • In a separate vial, dissolve the TCO-functionalized molecule in anhydrous DMSO to a final concentration of 10 mM.

  • Ligation Reaction:

    • In a clean vial, combine the Me-Tet-PEG3-conjugated molecule and the TCO-functionalized molecule in a 1:1.1 molar ratio.

    • Gently mix the solution and allow the reaction to proceed at room temperature.

  • Reaction Monitoring:

    • The reaction progress can be visually monitored by the disappearance of the tetrazine's characteristic pink/red color.

    • Alternatively, the reaction can be monitored by measuring the decrease in absorbance of the tetrazine at its λmax (typically 510-550 nm) using a UV-Vis spectrophotometer.[5]

  • Purification:

    • Once the reaction is complete (typically within 30-60 minutes), the final conjugate can be purified if necessary.

    • For larger biomolecules, purification can be achieved using SEC to remove any unreacted small molecules.

    • For smaller conjugates, RP-HPLC can be used for purification.[6]

  • Characterization:

    • Confirm the identity and purity of the final bioconjugate using LC-MS and HPLC.

Mandatory Visualizations

Bioconjugation_Workflow Workflow for this compound Bioconjugation in Organic Solvents cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Tetrazine Ligation (iEDDA) mol1 Molecule A (with NHS Ester) reaction1 Amide Bond Formation (DMF, DIPEA, RT) mol1->reaction1 linker This compound linker->reaction1 intermediate Intermediate Conjugate (Molecule A-PEG3-Tet-Me) reaction1->intermediate purification1 Purification (RP-HPLC) intermediate->purification1 reaction2 iEDDA Reaction (DMSO, RT) purification1->reaction2 Purified Intermediate mol2 Molecule B (with TCO) mol2->reaction2 final_product Final Bioconjugate (Molecule A-Linker-Molecule B) reaction2->final_product purification2 Purification (SEC or RP-HPLC) final_product->purification2

Caption: A two-step workflow for bioconjugation using this compound.

Amine_Conjugation_Pathway Amine Conjugation Signaling Pathway start Reactants nhs_ester R1-NHS Ester start->nhs_ester linker This compound start->linker reaction Nucleophilic Acyl Substitution nhs_ester->reaction linker->reaction base Base (e.g., DIPEA) base->reaction catalyst solvent Solvent (DMF/DMSO) solvent->reaction medium product Stable Amide Bond (R1-NH-PEG3-Tet-Me) reaction->product byproduct NHS byproduct reaction->byproduct end Conjugated Intermediate product->end

Caption: Logical flow of the amine-NHS ester conjugation reaction.

Troubleshooting and Optimization

  • Low Yield in Amine Conjugation:

    • Hydrolysis of NHS ester: Ensure that anhydrous solvents are used and that reagents are protected from moisture. Prepare NHS ester solutions immediately before use.[2]

    • Suboptimal base concentration: The amount of base may need to be optimized. Too little base may result in a slow reaction, while too much can lead to side reactions.

    • Steric hindrance: If either molecule is sterically hindered, a longer reaction time or a higher temperature may be required.

  • Low Yield in Tetrazine Ligation:

    • Tetrazine degradation: Tetrazines can be sensitive to high pH and certain nucleophiles. Ensure that the reaction conditions are appropriate and that the tetrazine-containing intermediate has been stored correctly (at -20°C, protected from light and moisture).[5] The integrity of the tetrazine can be checked by its characteristic absorbance in the 510-550 nm range.[5]

    • Impure reagents: Ensure that both the tetrazine and TCO-functionalized molecules are of high purity.

  • Solubility Issues:

    • If the final conjugate precipitates from the reaction mixture, consider using a different organic solvent or a co-solvent system. The PEG3 linker generally improves solubility, but the properties of the conjugated molecules will also have a significant impact.

Conclusion

This compound is a powerful and versatile heterobifunctional linker for the construction of complex molecular architectures in organic solvents. The two-step conjugation strategy, involving a robust amine coupling followed by a rapid and highly specific bioorthogonal tetrazine ligation, provides a high degree of control over the final product. The protocols and data provided in this document serve as a comprehensive guide for researchers to successfully implement this technology in their drug development and research endeavors. As with any chemical reaction, optimization of the conditions for each specific application is crucial for achieving the highest yields and purity.

References

Application Notes and Protocols for Post-Conjugation Purification of Me-Tet-PEG3-NH2 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics. The conjugation of a potent cytotoxic agent to a monoclonal antibody (mAb) via a linker, such as Me-Tet-PEG3-NH2, results in a heterogeneous mixture. This mixture contains the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated mAb, excess drug-linker, and aggregates. The removal of these impurities is critical to ensure the safety, efficacy, and homogeneity of the final ADC product. This compound is a novel linker that utilizes bioorthogonal click chemistry, specifically the reaction between a methyltetrazine (Me-Tet) moiety and a trans-cyclooctene (B1233481) (TCO) group, for conjugation. The polyethylene (B3416737) glycol (PEG) component of the linker enhances solubility and can improve the pharmacokinetic profile of the ADC.

These application notes provide detailed protocols for the post-conjugation purification of this compound ADCs using standard chromatography techniques: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).

Mechanism of Action: ADC Intracellular Trafficking and Payload Release

The therapeutic efficacy of an ADC is contingent upon its successful delivery of the cytotoxic payload to the target cancer cell. This process involves a series of steps from antigen binding to payload-induced apoptosis.

ADC_Signaling_Pathway ADC Intracellular Trafficking and Payload Release cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC (this compound Linker) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis 2. Internalization Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Figure 1: ADC Intracellular Trafficking and Payload Release Pathway.

Experimental Workflow for ADC Purification and Characterization

A multi-step approach is essential for the successful purification and characterization of a this compound ADC. The general workflow involves initial capture and removal of small molecules, followed by fine purification to isolate specific DAR species and remove aggregates.

ADC_Purification_Workflow General Workflow for ADC Purification and Characterization cluster_purification Purification Steps cluster_characterization Characterization Assays Crude_ADC Crude Conjugation Mixture SEC Size Exclusion Chromatography (SEC) (Aggregate & Free Drug Removal) Crude_ADC->SEC Step 1 HIC Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) SEC->HIC Step 2 (Option A) IEX Ion Exchange Chromatography (IEX) (Charge Variant Separation) SEC->IEX Step 2 (Option B) Purified_ADC Purified ADC HIC->Purified_ADC IEX->Purified_ADC DAR_Analysis DAR Analysis (HIC, RP-HPLC, MS) Purified_ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC, SDS-PAGE) Purified_ADC->Purity_Analysis Potency_Assay In Vitro Cytotoxicity Assay Purified_ADC->Potency_Assay

Figure 2: A typical experimental workflow for ADC purification.

Data Presentation: Comparison of Purification Methods

The choice of purification method, or a combination thereof, depends on the specific characteristics of the ADC and the desired level of purity. The following table provides a representative comparison of the expected outcomes for each technique in the purification of a PEGylated ADC.

Purification MethodPrimary Separation PrincipleKey Impurities RemovedExpected RecoveryFinal Purity (Monomer)
Hydrophobic Interaction Chromatography (HIC) HydrophobicityUnconjugated mAb, different DAR species60-85%[1][2]>98%
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Aggregates, free drug-linker, organic solvents>90%>99%[1]
Ion Exchange Chromatography (IEX) Net Surface ChargeCharge variants, some aggregates, free drug-linker80-95%>98%

Note: The data presented in this table is representative of typical outcomes for ADC purification and may vary depending on the specific antibody, drug-linker, and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Hydrophobic Interaction Chromatography (HIC)

HIC is the primary method for separating ADC species based on their DAR. The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for separation on a HIC column.[3][4]

Materials:

  • HIC Column: Phenyl or Butyl-based column

  • Mobile Phase A (Binding Buffer): 1.0 M Ammonium (B1175870) Sulfate (B86663) in 25 mM Sodium Phosphate, pH 7.0[3]

  • Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0[3]

  • HPLC System with UV Detector

Procedure:

  • Sample Preparation: Dilute the crude ADC mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 0.5 M.[3]

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject the prepared ADC sample onto the column.

  • Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over approximately 30-40 column volumes. Unconjugated antibody (DAR 0) will elute first, followed by ADCs with increasing DARs.

  • Fraction Collection: Collect fractions across the elution profile corresponding to the desired DAR species.

  • Analysis: Analyze the collected fractions by SEC to assess purity and aggregation, and by mass spectrometry to confirm the DAR.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on size and is effective for removing high molecular weight aggregates and low molecular weight impurities such as unconjugated drug-linker and residual organic solvents.[5][6]

Materials:

  • SEC Column: Appropriate for the size separation of monoclonal antibodies (e.g., 200-300 Å pore size)

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable physiological buffer

  • HPLC System with UV Detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: The crude ADC mixture can typically be loaded directly after centrifugation to remove any precipitates.

  • Injection: Inject the ADC sample onto the column. The injection volume should be kept small (e.g., <2% of the column volume) to ensure optimal resolution.[5]

  • Isocratic Elution: Elute the sample with the mobile phase. The ADC will elute as one of the first major peaks, followed by smaller molecules.

  • Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.

  • Analysis: The purified ADC can be analyzed by HIC to determine the DAR distribution and by SDS-PAGE to confirm purity.

Protocol 3: Purification by Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. It can be used to remove charge variants, aggregates, and unconjugated drug-linkers.[7][8][9] Cation exchange chromatography (CEX) is commonly used for antibodies with a basic isoelectric point (pI).[10]

Materials:

  • IEX Column: Strong or weak cation exchange column

  • Mobile Phase A (Binding Buffer): 20 mM Sodium Acetate, pH 5.0

  • Mobile Phase B (Elution Buffer): 20 mM Sodium Acetate with 1.0 M NaCl, pH 5.0

  • HPLC System with UV Detector

Procedure:

  • Sample Preparation: Buffer exchange the crude ADC mixture into Mobile Phase A.

  • Column Equilibration: Equilibrate the IEX column with Mobile Phase A.

  • Injection: Load the prepared sample onto the column.

  • Wash: Wash the column with Mobile Phase A to remove any unbound impurities.

  • Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-50% Mobile Phase B over 30 column volumes) to elute the bound ADC.

  • Fraction Collection: Collect fractions containing the main ADC peak.

  • Analysis: Analyze the purified fractions by SEC for aggregation and HIC for DAR distribution.

Troubleshooting ADC Purification

Challenges such as low recovery or high aggregate content can arise during ADC purification. A systematic approach to troubleshooting can help identify and resolve these issues.

ADC_Troubleshooting Troubleshooting Guide for ADC Purification Problem Problem: Low Recovery or High Aggregates Cause1 Possible Cause 1: ADC Precipitation Problem->Cause1 Cause2 Possible Cause 2: Non-specific Binding to Resin Problem->Cause2 Cause3 Possible Cause 3: H hydrophobicity-induced Aggregation Problem->Cause3 Solution1 Solution: - Optimize buffer pH and ionic strength - Reduce ADC concentration Cause1->Solution1 Resolution Resolution: Improved Purity and Yield Solution1->Resolution Solution2 Solution: - Screen different chromatography resins - Adjust mobile phase composition Cause2->Solution2 Solution2->Resolution Solution3 Solution: - Optimize conjugation conditions (e.g., lower drug-linker ratio) - Use PEGylated linkers Cause3->Solution3 Solution3->Resolution

Figure 3: A logical troubleshooting guide for ADC purification issues.

Conclusion

The purification of this compound ADCs is a critical step in their development and manufacturing. A combination of chromatographic techniques, including HIC, SEC, and IEX, is often necessary to achieve a homogeneous product with the desired drug-to-antibody ratio and low levels of impurities. The protocols and guidelines presented in these application notes provide a comprehensive framework for the successful purification and characterization of these next-generation biotherapeutics. Careful optimization of each purification step is essential to maximize recovery and ensure the final product meets the required quality attributes for preclinical and clinical studies.

References

Application Notes and Protocols: Conjugation of Me-Tet-PEG3-NH2 to Amine-Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation, the precise and efficient labeling of molecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Me-Tet-PEG3-NH2 is a versatile heterobifunctional linker that incorporates a methyltetrazine (Me-Tet) moiety for bioorthogonal click chemistry and a primary amine (-NH2) for covalent modification. The inclusion of a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal component in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and targeted imaging agents.

This document provides detailed application notes and experimental protocols for the conjugation of this compound to amine-reactive dyes, focusing on the widely used N-hydroxysuccinimide (NHS) ester-activated fluorophores. The resulting Me-Tet-PEG3-Dye conjugate is a powerful tool for introducing a fluorescent reporter group onto a molecule of interest through the highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine and a trans-cyclooctene (B1233481) (TCO) tagged biomolecule.

Principle of Conjugation

The conjugation of this compound to an amine-reactive dye, such as an NHS-ester activated fluorophore, is based on a nucleophilic acyl substitution reaction. The primary amine of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable and covalent amide bond, with the release of N-hydroxysuccinimide as a byproduct.[1] The reaction is typically carried out in an amine-free buffer at a slightly basic pH to ensure the primary amine is deprotonated and thus, maximally nucleophilic.[1]

Data Presentation

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. The following tables summarize key quantitative data for the conjugation of amine-containing PEG linkers with NHS-ester dyes.

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances the reactivity of the primary amine with the stability of the NHS ester. Higher pH increases the rate of NHS ester hydrolysis, reducing conjugation efficiency.[1]
Temperature Room Temperature (20-25°C)Provides a sufficient rate of reaction without significantly increasing the rate of NHS ester hydrolysis. Lower temperatures (4°C) can be used for overnight reactions to minimize hydrolysis.[2]
Molar Ratio (Dye:Linker) 1:1 to 1:1.5A slight excess of the this compound linker can be used to ensure complete consumption of the more expensive amine-reactive dye.
Reaction Time 1 - 4 hoursTypically sufficient for the reaction to proceed to completion at room temperature. The progress can be monitored by TLC or LC-MS.[3]
ParameterTypical ValueMethod
Conjugation Efficiency > 90%Assessed by HPLC or LC-MS by comparing the peak area of the product to the starting materials.
Purity of Conjugate > 95%Determined by HPLC after purification.
Stability of Conjugate HighThe resulting amide bond is highly stable under physiological conditions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-reactive dye (e.g., NHS ester of a fluorophore)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3) or 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4)

  • Quenching Reagent: 1 M Tris-HCl (pH 8.0) or 1 M Glycine

  • Solvents for purification (e.g., HPLC-grade water, acetonitrile, trifluoroacetic acid)

  • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Experimental Workflow

G reagent_prep Reagent Preparation conjugation Conjugation Reaction reagent_prep->conjugation Add Dye to Linker quenching Quenching conjugation->quenching Stop Reaction purification Purification (HPLC) quenching->purification Isolate Conjugate characterization Characterization (LC-MS, UV-Vis) purification->characterization Assess Purity & Identity storage Storage characterization->storage Store at -20°C G cluster_step1 Step 1: In Vivo Administration cluster_step2 Step 2: Bioorthogonal Labeling cluster_step3 Step 3: Imaging TCO_mol TCO-modified Targeting Molecule (e.g., Antibody) target Target Cell/Tissue TCO_mol->target Binding imaging Fluorescence Imaging target->imaging Tet_dye Me-Tet-PEG3-Dye Conjugate Tet_dye->target iEDDA Reaction

References

Application Notes and Protocols for Me-Tet-PEG3-NH2 and TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental workflow for the bioorthogonal ligation of Me-Tet-PEG3-NH2 with a trans-cyclooctene (B1233481) (TCO)-modified molecule. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between methyltetrazine (Me-Tet) and TCO is a cornerstone of modern bioconjugation, prized for its exceptional speed, specificity, and biocompatibility.[1][2]

The this compound linker is a heterobifunctional reagent featuring a methyltetrazine moiety for the iEDDA reaction and a primary amine (NH2) for initial conjugation to a molecule of interest (e.g., via amide bond formation with an activated carboxylic acid). The hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer enhances aqueous solubility and minimizes steric hindrance.[3] This two-step conjugation strategy allows for precise control in assembling complex biomolecular structures, such as antibody-drug conjugates (ADCs), PROTACs, and imaging agents.[1][4]

Principle of TCO-Tetrazine Ligation

The reaction proceeds through a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained TCO serves as the dienophile.[5] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage.[5][6] This catalyst-free "click chemistry" reaction is highly efficient in complex biological media and proceeds rapidly under physiological conditions.[1][2]

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the reactants and the reaction conditions.

ParameterValueConditionsSource
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹The specific rate is influenced by substituents on both the TCO and tetrazine moieties.[1][7]
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO.[7][8]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO.[7][8]
Reaction pH 6.0 - 9.0PBS buffer. The reaction is efficient across a broad pH range.[6][7]
Reaction Temperature Room Temperature (20-25°C)The reaction can also be performed at 4°C or 37°C.[7]
Solvents Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, DMF)The reaction is highly efficient in aqueous media.[6][9]

Experimental Workflow and Protocols

The overall experimental workflow involves two main stages:

  • Conjugation of this compound to a Molecule of Interest: This step utilizes the primary amine of the linker to attach it to a biomolecule or small molecule.

  • Bioorthogonal Ligation: The resulting tetrazine-functionalized molecule is then reacted with a TCO-modified molecule.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: TCO Ligation A Molecule of Interest (e.g., with -COOH) B Activate Molecule (e.g., EDC/NHS) A->B D Conjugation Reaction B->D C This compound C->D E Purification D->E F Tetrazine-Functionalized Molecule E->F H Bioorthogonal Ligation (iEDDA Reaction) F->H Reacts with G TCO-Functionalized Molecule G->H I Purification H->I J Final Conjugate I->J

General experimental workflow for this compound and TCO ligation.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes the formation of a stable amide bond between the primary amine of this compound and a molecule containing a carboxylic acid, activated using EDC/NHS chemistry.

Materials:

  • Molecule of interest with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the solution.[10]

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[10]

  • Conjugation to this compound:

    • Dissolve this compound in a compatible solvent (e.g., DMF or DMSO).

    • Add the this compound solution to the activated molecule solution. A slight molar excess (1.1 to 1.5-fold) of the amine is often recommended.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting tetrazine-functionalized molecule using an appropriate method such as HPLC or column chromatography to remove unreacted starting materials and byproducts.

Protocol 2: Direct Ligation of a Tetrazine-Functionalized Molecule with a TCO-Functionalized Molecule

This protocol outlines the direct iEDDA ligation of a methyltetrazine-containing molecule with a TCO-containing molecule.[10]

Materials:

  • Purified tetrazine-functionalized molecule (from Protocol 1 or other synthesis)

  • TCO-functionalized molecule (e.g., TCO-modified protein, peptide, or small molecule)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve the TCO-functionalized molecule in the reaction buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then add it to the solution of the TCO-functionalized molecule.[10]

  • Ligation Reaction:

    • Combine the reactants. For efficient conjugation, it is generally recommended to use a slight molar excess (1.1 to 2.0-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[11]

    • Incubate the reaction at room temperature for 30-60 minutes.[10] For very dilute solutions or less reactive partners, the reaction time can be extended.

    • The reaction progress can be monitored by the disappearance of the red/pink color of the tetrazine or by following the disappearance of the tetrazine's absorbance band between 510 and 550 nm.[6]

  • Purification:

    • The final conjugate can be purified, if necessary, to remove any unreacted starting materials. For biomolecules, size-exclusion chromatography or dialysis are common methods.[9][10]

G cluster_reaction iEDDA Reaction Mechanism Tet Methyltetrazine (Diene) Intermediate Unstable Dihydropyridazine Intermediate Tet->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (Dienophile) TCO->Intermediate Product Stable Pyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Reaction pathway of the methyltetrazine and TCO ligation.

Applications in Drug Development and Research

The this compound and TCO ligation system is a versatile tool with numerous applications:

  • Antibody-Drug Conjugates (ADCs): The specificity and biocompatibility of this reaction are ideal for the site-specific conjugation of cytotoxic drugs to antibodies.[1]

  • Live-Cell Imaging and In Vivo Studies: The catalyst-free nature of the reaction allows for the labeling and tracking of biomolecules in living cells and organisms.[1]

  • Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent.[11][12] This strategy can improve target-to-background ratios and reduce off-target toxicity.[1]

  • PROTACs and Molecular Glues: This ligation can be used to synthesize complex molecules for targeted protein degradation.[1]

  • Surface Functionalization: Modification of amine-bearing surfaces to create a reactive platform for the immobilization of tetrazine-tagged biomolecules.[4]

G cluster_troubleshooting Troubleshooting Workflow Start Slow or Incomplete Ligation Check_Conc Low Reactant Concentration? Start->Check_Conc Check_React Suboptimal Reactants? Check_Conc->Check_React No Sol_Conc Increase concentration of one or both reactants. Check_Conc->Sol_Conc Yes Check_Stab Reactant Degradation? Check_React->Check_Stab No Sol_React Switch to a more reactive tetrazine or strained TCO. Check_React->Sol_React Yes Sol_Stab Use fresh reagents. Store properly (-20°C). Check_Stab->Sol_Stab Yes Success Successful Ligation Check_Stab->Success No Sol_Conc->Success Sol_React->Success Sol_Stab->Success

Troubleshooting workflow for slow or incomplete ligation.

References

Application Notes and Protocols for Long-Term Storage and Stability of Me-Tet-PEG3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG3-NH2 is a heterobifunctional linker molecule integral to advancements in bioconjugation, antibody-drug conjugates (ADCs), and various targeted therapeutic and diagnostic applications. This molecule incorporates a methyltetrazine (Me-Tet) moiety for bioorthogonal click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a primary amine (-NH2) for conjugation to carboxyl groups or activated esters. The long-term stability of this compound is paramount for ensuring the reproducibility of experimental results and the efficacy and safety of the final conjugate.

These application notes provide a comprehensive guide to the recommended storage conditions and detailed protocols for assessing the long-term stability of this compound. The stability of this linker is influenced by its three key functional components: the tetrazine ring, the PEG linker, and the terminal amine group, each susceptible to degradation under specific conditions.

Recommended Storage Conditions

To ensure the long-term integrity and reactivity of this compound, adherence to stringent storage protocols is essential. The following conditions are recommended based on the known sensitivities of its constituent functional groups.

Form Temperature Conditions Duration Rationale
Solid -20°CDark, dry, tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Use of a desiccator is also advised.[1]Up to 24 monthsMinimizes degradation of the tetrazine and PEG components. Protection from light and moisture is critical for the stability of the tetrazine ring.[1][2]
Stock Solution (Anhydrous Aprotic Solvent, e.g., DMSO, DMF) -20°CAliquoted in small, single-use volumes in tightly sealed vials.[1]Up to 1 monthMinimizes freeze-thaw cycles and exposure to atmospheric moisture upon use.[2] Anhydrous solvents prevent hydrolysis of the tetrazine moiety.[1]
Aqueous Solution Not Recommended for Long-Term StorageIf unavoidable, prepare fresh before each use. For short-term storage, use aliquots at -80°C in a buffer with a pH between 6.0 and 7.5.[1]N/AThe tetrazine ring is susceptible to hydrolysis in aqueous environments.[1][2]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing robust stability studies and for troubleshooting experimental inconsistencies.

  • Tetrazine Ring Degradation : The methyltetrazine moiety is susceptible to:

    • Hydrolysis : Particularly in aqueous solutions outside the optimal pH range of 6.5-7.5.[1]

    • Photodecomposition : Exposure to light can lead to the breakdown of the tetrazine ring, identifiable by a loss of its characteristic pink/red color.[2]

    • Reaction with Nucleophiles : The presence of strong nucleophiles can compromise the integrity of the tetrazine ring.[2]

  • PEG Chain Degradation : The polyethylene glycol spacer can undergo:

    • Oxidative Degradation : In the presence of oxygen and metal ions, the PEG chain can degrade, leading to the formation of impurities like aldehydes and formic acid.

  • Amine Group Modification : The terminal amine group can be affected by:

    • Reaction with PEG Degradation Products : Aldehyd and formic acid impurities from PEG degradation can react with the primary amine, leading to the formation of N-methylated and N-formylated impurities.[3]

Experimental Protocols for Stability Assessment

The following protocols are designed to enable researchers to conduct comprehensive stability assessments of this compound under various conditions.

Protocol 1: Forced Degradation Study

Forced degradation, or stress testing, is designed to accelerate the degradation of the molecule to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)[1]

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-intensity light source (as per ICH Q1B guidelines)

  • Temperature-controlled incubators

  • HPLC system with UV-Vis or DAD detector and/or mass spectrometer (MS)

  • UV-Vis spectrophotometer

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO. From this stock, prepare samples for each stress condition. Include a control sample stored under the recommended conditions (-20°C, dark, dry).

  • Stress Conditions:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, and 4 weeks).[3]

    • pH Stress: Dilute the DMSO stock solution in buffers of varying pH (5.0, 7.4, 9.0) and incubate at a set temperature (e.g., 25°C or 40°C).

    • Oxidative Stress: Add hydrogen peroxide to the sample solution to a final concentration of 0.5-3% and incubate at room temperature for a defined period (e.g., 24 hours).

    • Photostability: Expose samples to a controlled light source.

  • Time Points: Collect aliquots of the stressed samples at various time points.

  • Analysis: Analyze the samples using the analytical methods described in Protocol 2.

Protocol 2: Analytical Methods for Stability Monitoring

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment of this compound stability.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantify the purity of this compound and detect the formation of degradation products.

Typical HPLC Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water

  • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm (for the amide bond and general impurities) and a wavelength in the 510-550 nm range (for the tetrazine moiety).[1][4]

  • Data Analysis: Monitor for new peaks, shifts in retention times, and changes in peak areas, which can indicate chemical modifications.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weights of any degradation products, aiding in the elucidation of degradation pathways.

Methodology: Utilize an LC-MS system with an electrospray ionization (ESI) source. The LC conditions can be similar to those described for the RP-HPLC purity assessment. Acquire mass spectra to identify the parent compound and any new species formed during the stability study.

C. UV-Vis Spectroscopy

Objective: To monitor the integrity of the tetrazine ring.

Methodology:

  • Dilute the sample to an appropriate concentration in a suitable solvent (e.g., DMSO).

  • Scan the absorbance from 300 nm to 700 nm.

  • The tetrazine moiety has a characteristic absorbance peak between 510-550 nm.[1][4] A decrease in the intensity of this peak is indicative of tetrazine degradation.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a conceptual signaling pathway where this compound could be utilized and a general experimental workflow for stability testing.

G cluster_0 Cell Surface Targeting cluster_1 Bioorthogonal Ligation cluster_2 Cellular Response Antibody Antibody Antigen Cell Surface Antigen Antibody->Antigen Binding MeTet_PEG_NH2 This compound-Drug Conjugate Antibody->MeTet_PEG_NH2 Conjugation Internalization Internalization Antigen->Internalization Receptor-Mediated Endocytosis TCO_Molecule TCO-Modified Imaging Agent MeTet_PEG_NH2->TCO_Molecule iEDDA Click Reaction Drug_Release Drug Release Internalization->Drug_Release Signaling_Pathway Downstream Signaling Drug_Release->Signaling_Pathway Therapeutic_Effect Therapeutic Effect Signaling_Pathway->Therapeutic_Effect

Caption: Conceptual pathway for targeted drug delivery.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis at Time Points (t=0, 1, 2, 4 weeks) cluster_3 Data Evaluation Compound This compound Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound->Stock_Solution Thermal Thermal Stress (40°C, 60°C, 80°C) Stock_Solution->Thermal pH pH Stress (pH 5.0, 7.4, 9.0) Stock_Solution->pH Oxidative Oxidative Stress (H₂O₂) Stock_Solution->Oxidative Photo Photostability Stock_Solution->Photo RP_HPLC RP-HPLC Thermal->RP_HPLC UV_Vis UV-Vis Spectroscopy Thermal->UV_Vis pH->RP_HPLC pH->UV_Vis Oxidative->RP_HPLC Oxidative->UV_Vis Photo->RP_HPLC Photo->UV_Vis LC_MS LC-MS RP_HPLC->LC_MS Identify Peaks Purity_Assessment Purity vs. Time RP_HPLC->Purity_Assessment Degradation_Profile Identification of Degradants LC_MS->Degradation_Profile Stability_Report Long-Term Stability Report Purity_Assessment->Stability_Report Degradation_Profile->Stability_Report

Caption: Workflow for long-term stability testing.

References

Quantifying the Degree of Labeling with Me-Tet-PEG3-NH2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG3-NH2 is a versatile heterobifunctional linker that plays a crucial role in the field of bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. This linker contains a methyl-tetrazine moiety for bioorthogonal "click" chemistry and a primary amine for conjugation to biomolecules. Quantifying the extent of labeling with this compound is a critical step in the development of well-defined bioconjugates, ensuring batch-to-batch consistency and optimal performance.

This document provides detailed application notes and protocols for labeling a biomolecule with this compound and subsequently quantifying the degree of labeling (DOL). The protocol described herein utilizes the reaction of the primary amine on this compound with an N-hydroxysuccinimide (NHS) ester-activated biomolecule. The degree of labeling is then determined by quantifying the remaining unreacted primary amines on the biomolecule using the 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay.

Principle of the Method

The overall process involves two main stages:

  • Labeling Reaction: The primary amine of this compound reacts with an NHS ester-activated biomolecule (e.g., a protein where carboxyl groups have been activated) to form a stable amide bond.

  • Quantification of Labeling: The degree of labeling is determined indirectly by measuring the number of remaining (unlabeled) primary amine groups on the biomolecule. The TNBSA assay is a colorimetric method where TNBSA reacts with primary amines to produce a colored product with a strong absorbance at 335 nm. By comparing the absorbance of the labeled biomolecule to that of an unlabeled control, the number of consumed amine groups, and thus the degree of labeling, can be calculated.

Materials and Reagents

  • This compound

  • Biomolecule to be labeled (e.g., protein, antibody)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Labeling Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column, size-exclusion chromatography)

  • TNBSA Reagent: 0.01% (w/v) 2,4,6-trinitrobenzenesulfonic acid in 0.1 M sodium bicarbonate buffer, pH 8.5 (prepare fresh)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 1 N HCl

  • Standard amine solution (e.g., glycine (B1666218) or lysine) for calibration curve

  • UV-Vis Spectrophotometer and cuvettes

Experimental Protocols

Protocol 1: Activation of Biomolecule Carboxyl Groups with EDC/NHS

This protocol describes the activation of carboxyl groups on a protein to create reactive NHS esters.

  • Prepare the Biomolecule: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Prepare EDC/NHS Solution: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in anhydrous DMSO or DMF.

  • Activation Reaction: Add a 10 to 20-fold molar excess of EDC and NHS to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Purification: Immediately purify the activated protein from excess EDC, NHS, and byproducts using a desalting column equilibrated with Labeling Buffer.

Protocol 2: Labeling of Activated Biomolecule with this compound
  • Prepare this compound: Dissolve this compound in Labeling Buffer to a final concentration of 10-20 mM.

  • Labeling Reaction: To the purified, activated protein solution, add a 10 to 50-fold molar excess of the this compound solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification: Purify the this compound labeled protein from unreacted linker and quenching reagents using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 3: Quantification of Degree of Labeling using the TNBSA Assay
  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of an amine standard (e.g., glycine) in Labeling Buffer.

    • To 0.5 mL of each standard solution, add 0.25 mL of the 0.01% TNBSA reagent.

    • Incubate at 37°C for 2 hours.

    • Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.

    • Measure the absorbance at 335 nm.

    • Plot the absorbance versus the molar concentration of the amine to generate a standard curve.

  • Assay the Labeled and Unlabeled Protein:

    • Determine the concentration of both the unlabeled (control) and the this compound labeled protein using a standard protein assay (e.g., BCA or Bradford).

    • Prepare solutions of the unlabeled and labeled proteins at the same concentration (e.g., 1 mg/mL) in Labeling Buffer.

    • To 0.5 mL of the unlabeled protein solution and 0.5 mL of the labeled protein solution, add 0.25 mL of the 0.01% TNBSA reagent.

    • Follow the same incubation and reagent addition steps as for the standard curve.

    • Measure the absorbance at 335 nm for both samples.

  • Calculate the Degree of Labeling (DOL):

    • Using the standard curve, determine the molar concentration of free amines for both the unlabeled ([Amine]unlabeled) and labeled ([Amine]labeled) protein samples.

    • Calculate the DOL using the following formula:

      DOL = ([Amine]unlabeled - [Amine]labeled) / [Protein]

      Where [Protein] is the molar concentration of the protein used in the assay.

Data Presentation

The quantitative data from the TNBSA assay can be summarized in a table for clear comparison.

SampleProtein Concentration (mg/mL)Protein Concentration (µM)Absorbance at 335 nmMolar Concentration of Free Amines (µM)Degree of Labeling (DOL)
Unlabeled Protein1.06.70.850100N/A
Labeled Protein (10x)1.06.70.550655.2
Labeled Protein (20x)1.06.70.350418.8
Labeled Protein (50x)1.06.70.2002411.3

Hypothetical data for a 150 kDa protein.

Visualizations

G cluster_activation Protocol 1: Biomolecule Activation cluster_labeling Protocol 2: Labeling Reaction cluster_quantification Protocol 3: Quantification (TNBSA Assay) A1 Protein with COOH groups A2 Add EDC/NHS A1->A2 A3 Activated Protein (NHS Ester) A2->A3 A4 Purification A3->A4 B2 Add to Activated Protein A4->B2 B1 This compound B1->B2 B3 Labeled Protein B2->B3 B4 Quenching B3->B4 B5 Purification B4->B5 C1 Unlabeled & Labeled Protein Samples C2 Add TNBSA Reagent C1->C2 C3 Measure Absorbance at 335 nm C2->C3 C4 Calculate DOL C3->C4

Caption: Experimental workflow for labeling and quantification.

G cluster_reactants Reactants cluster_product Product Protein_NHS Protein-NHS Ester Labeled_Protein Labeled Protein (Stable Amide Bond) Protein_NHS->Labeled_Protein MeTet This compound MeTet->Labeled_Protein

Caption: Labeling reaction of an NHS ester with this compound.

G cluster_assay TNBSA Assay Principle Free_Amine Primary Amine (on Protein) Colored_Product Colored Product (Absorbance at 335 nm) Free_Amine->Colored_Product TNBSA TNBSA Reagent TNBSA->Colored_Product

Caption: Principle of the TNBSA assay for primary amine quantification.

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency with Me-Tet-PEG3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Me-Tet-PEG3-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction chemistry for conjugating this compound to a target molecule?

A1: this compound contains a primary amine (-NH2) group. Conjugation is typically achieved by forming a stable amide bond with a target molecule that has an activated carboxyl group (-COOH), most commonly an N-hydroxysuccinimide (NHS) ester. The primary amine on the this compound acts as a nucleophile, attacking the NHS ester to form the amide linkage. This is a common strategy for labeling proteins, peptides, and other molecules.

Alternatively, the primary amine of this compound can be reacted with a molecule containing a carboxylic acid using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of NHS to enhance efficiency.[1] The ultimate goal is to attach the methyltetrazine group to your molecule of interest. The methyltetrazine then participates in a very fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[2][3]

Q2: What are the optimal reaction conditions for this compound conjugation to an NHS-ester activated molecule?

A2: The success of your conjugation reaction is highly dependent on several key parameters. The pH of the reaction buffer is critical; a range of 7.2-8.5 is generally recommended to balance the nucleophilicity of the primary amine and the stability of the NHS ester.[4][5] Common buffers include phosphate, bicarbonate, HEPES, and borate, but it is crucial to avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[4][6] The reaction is typically performed at room temperature or 4°C, with incubation times ranging from 30 minutes to a few hours.[4]

Q3: How does the stability of this compound and the target molecule affect conjugation?

A3: The stability of all reactants is crucial. The NHS ester on your target molecule is susceptible to hydrolysis, which increases at higher pH and in aqueous solutions.[4][5] Therefore, it is recommended to use freshly prepared solutions of the NHS-activated molecule. The tetrazine moiety itself can also degrade in aqueous media, especially if it has strong electron-withdrawing groups.[7] For this compound, it is best to prepare solutions fresh and store the stock reagent under appropriate conditions, desiccated and protected from light.

Q4: How can I monitor the progress of my conjugation reaction?

A4: The progress of the conjugation can be monitored using a few different techniques. The tetrazine molecule has a characteristic absorbance in the visible range (typically between 510 and 550 nm).[2] As the conjugation proceeds and the this compound is consumed, you can expect a decrease in this absorbance. Additionally, you can use analytical techniques like mass spectrometry to detect the mass shift corresponding to the addition of the this compound moiety to your target molecule.[8] High-performance liquid chromatography (HPLC) can also be used to separate the conjugated product from the unconjugated starting materials, allowing for quantification of the conjugation efficiency.[8]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

Low conjugation efficiency is a common issue that can often be resolved by systematically evaluating and optimizing your reaction conditions.

TroubleshootingWorkflow start Low Conjugation Efficiency check_buffer Is the reaction buffer amine-free (e.g., no Tris)? start->check_buffer check_ph Is the buffer pH within the optimal range (7.2-8.5)? check_buffer->check_ph Yes sol_buffer Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES). check_buffer->sol_buffer No check_reagents Are the this compound and activated molecule solutions fresh? check_ph->check_reagents Yes sol_ph Adjust buffer pH to 7.2-8.5. check_ph->sol_ph No check_ratio Is the molar ratio of This compound to target molecule optimized? check_reagents->check_ratio Yes sol_reagents Prepare fresh solutions of all reagents immediately before use. check_reagents->sol_reagents No sol_ratio Optimize the molar excess of This compound (start with 5-30 fold excess). check_ratio->sol_ratio No end Further Optimization Needed check_ratio->end Yes, consider other factors (steric hindrance, temperature).

Caption: Troubleshooting workflow for low conjugation efficiency.

Potential Cause Recommended Solution
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with the NHS ester.[4][6] Solution: Perform a buffer exchange of your target molecule into an amine-free buffer such as PBS, HEPES, or bicarbonate buffer at pH 7.2-8.5.[4]
Suboptimal pH The primary amine of this compound requires a pH above its pKa to be sufficiently nucleophilic. However, at very high pH, the NHS ester becomes unstable and prone to hydrolysis.[5] Solution: Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.[4][5]
Hydrolysis of NHS Ester The NHS ester on your activated molecule is moisture-sensitive and can hydrolyze over time in aqueous solutions, rendering it unreactive.[4][6] Solution: Prepare the activated molecule solution immediately before initiating the conjugation reaction. If using a stock solution in an organic solvent like DMSO or DMF, ensure it is anhydrous and has been stored properly.[6]
Degradation of this compound Tetrazine compounds can be susceptible to degradation in aqueous media.[7] Solution: Use a fresh batch of this compound and prepare the solution just before use. Store the reagent as recommended by the supplier.
Insufficient Molar Excess of this compound A common strategy to drive the reaction to completion is to use a molar excess of the amine-containing molecule. Solution: Optimize the molar ratio of this compound to your target molecule. A 5- to 30-fold molar excess is a good starting point.[4]
Protein Aggregation A high degree of labeling or changes in protein conformation upon conjugation can lead to aggregation.[4] Solution: Reduce the molar excess of this compound and optimize the reaction time to control the degree of labeling. Consider including additives like arginine or glycerol (B35011) in the reaction buffer.[4]
Absence of Accessible Primary Amines on the Target Molecule While not an issue for this compound itself, if you are conjugating it to a molecule that you believe has primary amines but they are not accessible, this can lead to no reaction. Solution: Confirm the presence and accessibility of primary amines on your target molecule.

Experimental Protocols

General Protocol for Conjugating this compound to an NHS-Activated Protein

This protocol provides a general framework. Molar ratios and concentrations should be optimized for your specific application.

Materials:

  • Protein with an activated NHS ester in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 7.5)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure your NHS-activated protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 30-fold molar excess of the this compound solution to the protein solution.

    • Gently mix and incubate at room temperature for 30 minutes to 2 hours, or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quench the Reaction (Optional): Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.[4] Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and quenching agent using a spin desalting column or dialysis.

ConjugationWorkflow prep_protein Prepare NHS-Activated Protein in Amine-Free Buffer conjugation Combine and Incubate (RT for 0.5-2h or 4°C overnight) prep_protein->conjugation prep_tetrazine Prepare Fresh this compound Solution in DMSO/DMF prep_tetrazine->conjugation quench Quench Reaction (e.g., Tris or Glycine) conjugation->quench purify Purify Conjugate (Desalting Column or Dialysis) quench->purify analyze Analyze Conjugate (MS, HPLC, UV-Vis) purify->analyze

Caption: General experimental workflow for conjugation.

Data Presentation

Table 1: Recommended Reaction Conditions for Amine Coupling with an NHS Ester
Parameter Recommendation Rationale
Molar Excess of this compound 5-30 fold over the target molecule[4]To drive the reaction to completion.
pH 7.2 - 8.5[4][5]Balances amine reactivity and NHS ester stability.
Recommended Buffers Phosphate, Bicarbonate, HEPES, Borate (amine-free)[4]To avoid competing side reactions.
Reaction Temperature Room Temperature or 4°C[4]Mild conditions to preserve protein integrity.
Reaction Time 0.5 - 4 hours[4]Typically sufficient for completion; can be optimized.
Quenching Agent 1 M Tris-HCl or Glycine to a final concentration of 50-100 mM[4]To stop the reaction by consuming unreacted NHS esters.
Table 2: Methods for Analyzing Conjugation Efficiency
Method Principle Information Obtained
Mass Spectrometry Measures the mass-to-charge ratio of molecules.Confirms the addition of the this compound moiety by detecting the mass shift and allows for calculation of the degree of labeling (DOL).[8]
UV-Vis Spectroscopy Measures the absorbance of the protein (at 280 nm) and the tetrazine (at its λmax).Can be used to estimate the DOL using the Beer-Lambert law, correcting for the absorbance of the tetrazine at 280 nm.[8]
HPLC Separates molecules based on their physical and chemical properties.Can be used to separate the conjugated product from the unconjugated starting materials, allowing for quantification of conjugation efficiency by comparing peak areas.[8]

References

Technical Support Center: Optimizing Bioconjugation Reactions with Me-Tet-PEG3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments involving Me-Tet-PEG3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a protein or other biomolecule?

A1: The bioconjugation of this compound involves two distinct reactive moieties, and the optimal pH depends on which end of the molecule you are reacting.

  • For the primary amine (-NH2) end: This group is typically reacted with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, on the target molecule. The optimal pH for this reaction is between 8.3 and 8.5.[1][2][3] At a lower pH, the primary amine will be protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the reaction.[4] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the conjugation.[4][5]

  • For the tetrazine (Tet) end: The tetrazine moiety participates in an inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is generally insensitive to pH within the physiological range of 6 to 9.[6][7]

Q2: My conjugation yield is low. What are the potential causes and how can I improve it?

A2: Low conjugation yield can stem from several factors related to both the amine and tetrazine reactions. A systematic troubleshooting approach is recommended.

Troubleshooting Low Yield:

Potential CauseRecommended Solution
Incorrect pH for Amine Reaction Ensure the reaction buffer for the NHS ester coupling is between pH 8.3 and 8.5. Use a reliable buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[1][2]
Hydrolysis of NHS Ester Prepare NHS ester solutions fresh and add them to the reaction mixture immediately. Avoid pH values above 8.5.[4][5]
Protonated Amine Group Confirm the reaction pH is not too acidic (below pH 8.0) for the amine coupling.[4]
Degradation of Tetrazine Tetrazines can be susceptible to degradation. Prepare tetrazine solutions fresh and protect them from light. A colorless solution may indicate decomposition.[8]
Suboptimal Molar Ratio Empirically test different molar ratios of the reactants. For the amine reaction with an NHS ester, a molar excess of the NHS ester is often used.[3] For the tetrazine ligation, a slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is common.[7]
Presence of Competing Amines Avoid using buffers that contain primary amines, such as Tris, for the NHS ester reaction, as they will compete for the NHS ester.[1]
Steric Hindrance Bulky substituents near the reactive sites on either the this compound or the target biomolecule can hinder the reaction. The PEG3 spacer is designed to reduce steric hindrance, but it may still be a factor.

Q3: How can I monitor the progress of my tetrazine ligation reaction?

A3: The progress of the tetrazine ligation can be conveniently monitored by UV-Vis spectroscopy. Tetrazines have a characteristic pink or red color and a distinct absorbance in the visible region (typically around 520-540 nm). The reaction's progress can be followed by the disappearance of this absorbance as the tetrazine is consumed.[8]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein with this compound and a TCO-labeled Molecule

This protocol describes the labeling of a protein with this compound via its amine group, followed by the ligation of the resulting tetrazine-labeled protein to a trans-cyclooctene (TCO)-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.0)

  • This compound

  • NHS-ester activated crosslinker

  • TCO-functionalized molecule

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

Step 1: Activation of Protein with NHS-ester Crosslinker

  • Prepare the Target Protein: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains amines (like Tris), perform a buffer exchange into the Reaction Buffer.

  • Prepare Reagent Stock Solutions: Immediately before use, prepare a stock solution of the NHS-ester activated crosslinker in anhydrous DMSO or DMF.

  • Activation Reaction: Add the desired molar excess (e.g., 20-fold) of the dissolved NHS-ester reagent to the protein solution while gently vortexing. Incubate for 30-60 minutes at room temperature.

  • Purification: Remove the excess NHS-ester crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the next step (e.g., PBS pH 7.4).

Step 2: Conjugation of this compound to the Activated Protein

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction: Add the this compound solution to the activated protein solution. A slight molar excess of the this compound may be beneficial. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to stop the reaction.

  • Purify the Tetrazine-Labeled Protein: Remove unreacted this compound and quenching buffer components via a desalting column or dialysis, exchanging into a buffer suitable for the tetrazine ligation (e.g., PBS pH 7.4).

Step 3: Tetrazine Ligation with a TCO-functionalized Molecule

  • Ligation Reaction: Mix the purified tetrazine-labeled protein with the TCO-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4). A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-labeled protein is often recommended.[9]

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. For reactions at 4°C, a longer incubation time may be necessary.[9]

  • Final Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography, to remove any unreacted components.

Visual Guides

Bioconjugation_Workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Tetrazine Labeling cluster_step3 Step 3: Tetrazine Ligation Protein Protein (in Amine-Free Buffer) Activated_Protein Activated Protein Protein->Activated_Protein pH 8.3-8.5 NHS_Ester NHS-Ester Crosslinker NHS_Ester->Activated_Protein Tet_Protein Tetrazine-Labeled Protein Activated_Protein->Tet_Protein pH 8.3-8.5 MeTet This compound MeTet->Tet_Protein Final_Conjugate Final Conjugate Tet_Protein->Final_Conjugate pH 6.0-9.0 TCO_Molecule TCO-Molecule TCO_Molecule->Final_Conjugate

Caption: Workflow for a two-step bioconjugation using this compound.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_pH Is pH for Amine Reaction Optimal (8.3-8.5)? Start->Check_pH Check_NHS Is NHS Ester Reagent Fresh? Check_pH->Check_NHS Yes Adjust_pH Adjust pH to 8.3-8.5 with Bicarbonate/Phosphate Buffer Check_pH->Adjust_pH No Check_Tetrazine Is Tetrazine Reagent Fresh and Protected from Light? Check_NHS->Check_Tetrazine Yes Use_Fresh_NHS Prepare Fresh NHS Ester Solution Immediately Before Use Check_NHS->Use_Fresh_NHS No Check_Buffer Is Buffer Amine-Free? Check_Tetrazine->Check_Buffer Yes Use_Fresh_Tetrazine Prepare Fresh Tetrazine Solution Check_Tetrazine->Use_Fresh_Tetrazine No Buffer_Exchange Perform Buffer Exchange into Amine-Free Buffer Check_Buffer->Buffer_Exchange No Optimize_Ratio Optimize Molar Ratios Check_Buffer->Optimize_Ratio Yes Adjust_pH->Check_NHS Use_Fresh_NHS->Check_Tetrazine Use_Fresh_Tetrazine->Check_Buffer Buffer_Exchange->Optimize_Ratio

Caption: Troubleshooting workflow for low bioconjugation yield.

References

How to prevent aggregation of Me-Tet-PEG3-NH2 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Me-Tet-PEG3-NH2 conjugates during and after their preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a bifunctional linker molecule used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). It features three key components:

  • A methyl-tetrazine (Me-Tet) group that enables a highly specific and rapid bioorthogonal "click chemistry" reaction called the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) modified molecule.[1]

  • A three-unit polyethylene (B3416737) glycol (PEG3) spacer that enhances the solubility of the linker and the resulting conjugate in aqueous solutions, and can reduce steric hindrance during conjugation.[2][3]

  • An amine (NH2) group that can be used for conjugation to molecules with reactive carboxylic acids or activated esters.

This structure allows for a controlled and efficient method for linking different molecules, such as antibodies and therapeutic payloads.

Q2: What are the primary causes of aggregation of this compound conjugates?

Aggregation of this compound conjugates, much like other protein and antibody conjugates, is a multifaceted issue that can arise from several factors:

  • High Protein Concentration: Increased concentrations of the protein or antibody bring molecules into close proximity, which can promote intermolecular interactions and lead to aggregation.[4]

  • Suboptimal Reaction Conditions:

    • pH: The pH of the reaction and formulation buffer can significantly impact the surface charge of the protein. If the pH is near the protein's isoelectric point (pI), the net charge is close to zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[4]

    • Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing hydrophobic regions that can interact and cause aggregation.[4][5]

    • Buffer Composition: Certain buffer salts can be destabilizing to some proteins. It is also crucial to avoid buffers containing primary amines (e.g., Tris) when using NHS-ester chemistry for conjugation, as they will compete with the target protein.[4]

  • Properties of the Conjugated Moiety: The physicochemical properties of the molecule being conjugated to the this compound linker can influence the overall stability of the conjugate. Highly hydrophobic payloads can increase the propensity for aggregation.[6]

  • Instability of the Tetrazine Ring: While aromatic substitution on the tetrazine ring generally enhances stability, some tetrazine derivatives can be susceptible to degradation in aqueous solutions, which could potentially lead to downstream aggregation issues.[6][7]

Q3: How can I detect aggregation of my this compound conjugate?

Several analytical techniques can be employed to detect and quantify aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity, cloudiness, or visible precipitates in the solution.

  • Size Exclusion Chromatography (SEC): This is a widely used and quantitative method to separate and quantify aggregates based on their size. Aggregates will appear as high molecular weight species (HMWS) that elute earlier than the monomeric conjugate.[3][8]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity index (PDI) can indicate the presence of aggregates.[3]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing aggregation of your this compound conjugates.

Problem: My this compound conjugate is showing signs of aggregation (turbidity, precipitation, or high molecular weight species in SEC).

Below is a decision tree to help you troubleshoot the issue, followed by detailed explanations and protocols.

Troubleshooting_Aggregation start Start: Aggregation Observed check_concentration Is Protein/Conjugate Concentration High? start->check_concentration reduce_concentration Action: Reduce Concentration (e.g., to 1-5 mg/mL) check_concentration->reduce_concentration Yes check_conditions Review Reaction & Formulation Conditions check_concentration->check_conditions No end_success Aggregation Resolved reduce_concentration->end_success optimize_ph Action: Optimize pH (Away from pI) check_conditions->optimize_ph optimize_temp Action: Optimize Temperature (e.g., 4°C or Room Temp) check_conditions->optimize_temp optimize_buffer Action: Screen Buffers (e.g., Phosphate (B84403), HEPES) check_conditions->optimize_buffer check_excipients Are Stabilizing Excipients Used? optimize_ph->check_excipients optimize_temp->check_excipients optimize_buffer->check_excipients add_excipients Action: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) check_excipients->add_excipients No check_reagents Review Reagent Quality & Stoichiometry check_excipients->check_reagents Yes add_excipients->end_success optimize_ratio Action: Optimize Linker:Protein Ratio check_reagents->optimize_ratio fresh_reagents Action: Use Fresh, High-Purity Reagents check_reagents->fresh_reagents optimize_ratio->end_success fresh_reagents->end_success end_fail Further Optimization Needed

Caption: A troubleshooting decision tree for addressing aggregation of this compound conjugates.

Step 1: Optimize Protein and Reagent Concentrations

High concentrations of reactants can accelerate aggregation.

ParameterRecommended RangeRationale
Protein Concentration 1 - 10 mg/mLLower concentrations reduce the likelihood of intermolecular interactions that lead to aggregation.[4]
Linker:Protein Molar Ratio 5:1 to 20:1A molar excess of the linker drives the reaction to completion, but an excessive amount can lead to over-modification and aggregation. The optimal ratio should be determined empirically.[3]
Step 2: Optimize Reaction and Formulation Buffers

The buffer composition is critical for maintaining the stability of the conjugate.

ParameterRecommended Range/TypeRationale
pH 6.5 - 8.5For the amine-reactive end of the linker, a pH of 7.2-8.5 is often optimal for reaction with activated esters. For the tetrazine-TCO ligation, a pH range of 6.0-9.0 is generally well-tolerated.[9] It is crucial to select a pH that is not close to the pI of the protein.
Buffer Type Phosphate (PBS), HEPESThese buffers are generally protein-friendly. Avoid amine-containing buffers like Tris if using NHS-ester chemistry.[4]
Ionic Strength 50 - 150 mMThe salt concentration can influence protein solubility and stability. This may need to be optimized for your specific protein.
Step 3: Control Temperature

Temperature can significantly impact both the reaction rate and protein stability.

ParameterRecommended RangeRationale
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can slow down aggregation.[4] While the tetrazine-TCO reaction is very fast even at room temperature, performing the conjugation at 4°C for a longer duration may be beneficial for sensitive proteins.[9]
Storage Temperature 4°C (short-term) or -80°C (long-term)Proper storage is crucial to prevent aggregation over time. Avoid repeated freeze-thaw cycles.
Step 4: Utilize Stabilizing Excipients

Excipients can be added to the formulation to enhance the stability of the conjugate.

Excipient TypeExamplesRecommended ConcentrationMechanism of Action
Sugars Sucrose, Trehalose5 - 10% (w/v)Act as cryo- and lyoprotectants, stabilizing proteins during freezing and lyophilization.[10]
Amino Acids Arginine, Glycine50 - 250 mMCan suppress protein-protein interactions and reduce aggregation.[10]
Surfactants Polysorbate 20, Polysorbate 800.01 - 0.1% (v/v)Non-ionic surfactants can prevent surface-induced aggregation and reduce protein-protein interactions.[10]

Experimental Protocols

Protocol 1: General Workflow for this compound Conjugation with Minimized Aggregation

This protocol outlines a general workflow for conjugating this compound to a protein, incorporating steps to minimize aggregation.

Conjugation_Workflow start Start: Prepare Protein Solution buffer_exchange 1. Buffer Exchange into Amine-Free Buffer (pH 7.2-8.5) start->buffer_exchange prepare_linker 2. Prepare Fresh Linker Solution (e.g., in DMSO) buffer_exchange->prepare_linker conjugation 3. Conjugation Reaction (4°C to RT, 1-4 hours) prepare_linker->conjugation purification 4. Purification (e.g., SEC, Dialysis) conjugation->purification characterization 5. Characterization (SEC, DLS, Mass Spec) purification->characterization formulation 6. Formulation with Stabilizing Excipients characterization->formulation end End: Stable Conjugate formulation->end

Caption: A general experimental workflow for this compound conjugation designed to minimize aggregation.

Methodology:

  • Protein Preparation and Buffer Exchange:

    • Start with a high-purity protein solution.

    • Perform a buffer exchange into an amine-free buffer at the optimal pH for your protein's stability and the conjugation reaction (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5).[9]

    • Adjust the protein concentration to the desired level (e.g., 1-10 mg/mL).

  • Linker Preparation:

    • Immediately before use, dissolve the this compound linker in an anhydrous solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing.

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours. The optimal time should be determined empirically.

  • Purification:

    • Remove excess, unreacted linker and any small molecule byproducts using a suitable method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization:

    • Analyze the purified conjugate to confirm successful conjugation and assess for the presence of aggregates using techniques like SEC, DLS, and mass spectrometry.

  • Formulation and Storage:

    • Formulate the final conjugate in a buffer that ensures long-term stability, potentially including stabilizing excipients.

    • Store the conjugate at the appropriate temperature (4°C for short-term, -80°C for long-term) in single-use aliquots to avoid freeze-thaw cycles.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To quantify the percentage of monomeric conjugate and high molecular weight aggregates.

Methodology:

  • System Setup:

    • Equilibrate a suitable SEC column (e.g., a silica-based column with a pore size appropriate for the size of your conjugate) with a mobile phase such as phosphate-buffered saline (PBS), pH 7.4.

  • Sample Preparation:

    • Dilute the conjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter before injection.

  • Data Acquisition:

    • Inject a defined volume of the sample onto the SEC column.

    • Monitor the elution profile using a UV detector at 280 nm. Aggregates will elute before the main monomer peak.

  • Data Analysis:

    • Integrate the peak areas for the aggregate and monomer peaks.

    • Calculate the percentage of aggregation as: % Aggregation = (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100

References

Me-Tet-PEG3-NH2 reaction time optimization for antibody labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction time and overall efficiency of antibody labeling with Me-Tet-PEG3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for labeling an antibody with this compound?

A1: Labeling an antibody with this compound, an amine-containing linker, is a two-step process that utilizes carbodiimide (B86325) chemistry.[1][2]

  • Activation of the Antibody: The carboxylic acid groups (-COOH) on the antibody's glutamate (B1630785) and aspartate residues are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] This reaction is most efficient in a slightly acidic buffer (pH 4.5-6.0) and forms a semi-stable NHS ester intermediate.[2][4][5]

  • Conjugation with this compound: The primary amine (-NH2) of the this compound linker then reacts with the NHS-activated antibody. This reaction, which forms a stable amide bond, is most efficient at a neutral to slightly basic pH (7.2-8.5).[1][6]

Q2: What are the critical parameters to optimize for this reaction?

A2: Several parameters should be optimized to achieve the desired degree of labeling while maintaining antibody integrity. These include:

  • Molar Ratios: The molar excess of EDC, NHS, and this compound relative to the antibody will directly impact the labeling efficiency.[5]

  • Reaction pH: Separate, optimal pH ranges are required for the activation and conjugation steps.[4][5]

  • Reaction Time: Incubation times for both steps are critical for reaction completion and to minimize side reactions.[5][6]

  • Temperature: Reactions are typically performed at room temperature or 4°C. Lower temperatures can be beneficial for sensitive proteins.[5][6]

  • Antibody Concentration: Higher antibody concentrations can improve reaction efficiency.[7]

Q3: What type of buffer should I use for the conjugation reaction?

A3: It is crucial to use buffers that do not contain primary amines (e.g., Tris) or carboxyl groups, as these will compete with the reaction.[6][8]

  • Activation Step: An acidic buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0, is recommended.[2][4]

  • Conjugation Step: A neutral to slightly basic buffer like Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or Borate buffer, pH 8.0, is suitable.[2][6]

Q4: How do I stop (quench) the reaction?

A4: The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-100 mM.[2][6] This will react with and consume any unreacted NHS-activated sites on the antibody.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Yield Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly.Store EDC and NHS desiccated at -20°C. Allow reagents to equilibrate to room temperature before opening to avoid moisture condensation.[4][9] Prepare fresh solutions immediately before use.[3]
Suboptimal pH: Incorrect pH for either the activation or conjugation step will reduce efficiency.Verify the pH of your buffers. Use an acidic buffer (pH 4.5-6.0) like MES for the activation step and a neutral to basic buffer (pH 7.2-8.5) like PBS for the conjugation step.[4][5]
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.Minimize the time between the activation and conjugation steps.[5] Performing the reaction at 4°C can also help reduce the rate of hydrolysis.[5]
Insufficient Molar Excess of Reagents: The ratio of linker to antibody is too low.Increase the molar excess of this compound, EDC, and NHS. A titration experiment is recommended to find the optimal ratio for your specific antibody.
Antibody Aggregation/Precipitation High Reagent Concentration: A large excess of EDC can sometimes lead to protein precipitation.[4][5]If you are using a high molar excess of EDC and observing precipitation, try reducing the concentration.[4][5]
Incompatible Buffer Conditions: The antibody may not be stable in the chosen reaction buffers.Ensure your antibody is soluble and stable in the selected buffers. A buffer exchange step may be necessary prior to conjugation.
Over-labeling: A high degree of conjugation can lead to aggregation.Reduce the molar ratio of the linker to the antibody.
Inconsistent Results Variability in Reagents: Inconsistent quality or handling of reagents.Use high-quality reagents and handle them consistently. Always allow reagents to come to room temperature before opening.[6]
Inaccurate Reagent Concentrations: Errors in calculating or weighing reagents.Carefully calculate and weigh all reagents. Prepare fresh stock solutions for each experiment.

Quantitative Data Summary

The following tables provide suggested starting parameters for the antibody labeling reaction. Optimization will be required for each specific antibody and application.

Table 1: Recommended Molar Ratios for Reaction Optimization

Reagent Starting Molar Excess (Reagent:Antibody) Notes
EDC 10-fold to 50-foldA higher excess is often used in the activation step.
NHS/Sulfo-NHS 2-fold to 5-fold molar excess over EDCHelps to stabilize the activated intermediate.
This compound 5-fold to 20-foldThe optimal ratio should be determined empirically to achieve the desired degree of labeling.

Table 2: Key Reaction Parameters

Parameter Recommended Range/Value Reference
Activation pH 4.5 - 6.0[4][5]
Conjugation pH 7.2 - 8.5[6]
Activation Time 15 - 30 minutes at room temperature[2][5]
Conjugation Time 2 hours at room temperature or overnight at 4°C[2][5]
Temperature 4°C to 25°C[5][6]
Antibody Concentration 1 - 10 mg/mL[7]

Experimental Protocols

Protocol: Two-Step Antibody Labeling with this compound

This protocol describes the activation of antibody carboxyl groups followed by conjugation to the amine group of this compound.

Materials:

  • Antibody of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[2]

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassettes

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Bring EDC and NHS vials to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

    • Add the desired molar excess of EDC and NHS to the antibody solution. A common starting point is a 10-fold molar excess of EDC and a 20-fold molar excess of NHS over the antibody.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[2]

  • Conjugation with this compound:

    • Immediately after activation, remove excess EDC and NHS by running the reaction mixture through a desalting column equilibrated with Conjugation Buffer.

    • Dissolve this compound in the Conjugation Buffer.

    • Add the desired molar excess of this compound to the activated antibody solution. A 10- to 20-fold molar excess is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[2][4]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[2]

    • Incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification of the Labeled Antibody:

    • Purify the Me-Tet-PEG3-labeled antibody from excess reagents using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer_Exchange Antibody Buffer Exchange (into Activation Buffer) Prepare_Reagents Prepare Fresh EDC, NHS, and Linker Solutions Activation Step 1: Antibody Activation (Add EDC/NHS, 15-30 min @ RT, pH 5.0-6.0) Buffer_Exchange->Activation Prepare_Reagents->Activation Purification_1 Remove Excess EDC/NHS (Desalting Column) Activation->Purification_1 Conjugation Step 2: Conjugation (Add this compound, 2h @ RT or O/N @ 4°C, pH 7.2-7.5) Purification_1->Conjugation Quenching Quench Reaction (Add Tris Buffer) Conjugation->Quenching Purification_2 Purify Labeled Antibody (SEC or Dialysis) Quenching->Purification_2 Analysis Characterize Conjugate (e.g., UV-Vis, Mass Spec) Purification_2->Analysis

Caption: Experimental workflow for labeling antibodies with this compound.

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.5) Ab_COOH Antibody-COOH EDC + EDC O_Acylisourea O-Acylisourea Intermediate (unstable) EDC->O_Acylisourea NHS + NHS NHS_Ester Antibody-NHS Ester (semi-stable) NHS->NHS_Ester Linker_NH2 + this compound Labeled_Ab Labeled Antibody (Stable Amide Bond) Linker_NH2->Labeled_Ab

Caption: Chemical pathway for this compound antibody conjugation.

References

Side reactions of Me-Tet-PEG3-NH2 and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Me-Tet-PEG3-NH2, a heterobifunctional linker. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule used in bioconjugation and drug delivery. It consists of three key components:

  • A Methyl-Tetrazine (Me-Tet) group, which is an electron-rich diene that rapidly and specifically reacts with strained dienophiles like trans-cyclooctene (B1233481) (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is a type of "click chemistry."

  • A hydrophilic 3-unit polyethylene (B3416737) glycol (PEG3) spacer , which enhances solubility and provides spatial separation between the conjugated molecules.

  • A primary amine (-NH2) group , which is a nucleophile that can react with various electrophilic functional groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters), to form stable amide bonds.

Q2: What is the primary intended use of this compound?

This linker is designed for two-step sequential conjugations. Typically, a biomolecule with an available carboxyl group is first activated (e.g., with EDC/NHS) and reacted with the amine group of this compound. After purification, the resulting tetrazine-modified biomolecule can then be "clicked" to a second molecule bearing a TCO group.

Q3: What are the most common side reactions associated with the amine group of this compound?

The primary amine of this compound is typically reacted with an activated carboxylic acid (e.g., an NHS ester). The main side reactions to be aware of are:

  • Hydrolysis of the activated carboxyl group: NHS esters are susceptible to hydrolysis in aqueous solutions, which converts the reactive ester back to an unreactive carboxylic acid. This is a major competitive reaction that reduces conjugation efficiency.

  • Reaction with other nucleophilic amino acid residues: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic side chains on a protein under certain conditions. These side reactions are generally less efficient and the resulting bonds are often less stable than amide bonds.

    • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated to form ester bonds, a reaction that is more pronounced at lower pH.

    • Cysteine: The sulfhydryl group can react to form a thioester bond.

    • Histidine and Arginine: Reactivity with the imidazole (B134444) and guanidinium (B1211019) groups has been reported but is generally considered minor.

Q4: What are the potential side reactions involving the tetrazine moiety?

The tetrazine ring is generally stable but can undergo degradation under certain conditions:

  • Nucleophilic Attack: The electron-deficient tetrazine ring is susceptible to attack by nucleophiles present in biological media, which can lead to its degradation.

  • Reduction: Reducing agents can reduce the tetrazine to its inactive dihydrotetrazine form, which will not react with TCO.

  • pH-dependent Degradation: Tetrazine stability is pH-dependent, with accelerated degradation occurring under basic conditions (pH > 8.5).

Q5: Is the PEG3 linker stable during conjugation reactions?

The short PEG3 linker is generally considered stable under typical in vitro bioconjugation conditions (aqueous buffers, physiological pH, room temperature). However, studies on the in vivo fate of PEG linkers have shown that they can be subject to metabolic degradation through oxidation and hydrolysis. For standard laboratory conjugation reactions, degradation of the PEG3 linker itself is not a primary concern.

Troubleshooting Guides

Issue 1: Low Yield of Amine Conjugation
Possible Cause Recommended Solution(s)
Hydrolysis of Activated Carboxylic Acid (e.g., NHS ester) - Ensure the reaction pH is within the optimal range of 7.2-8.5. - Lower the reaction temperature to 4°C to slow the rate of hydrolysis. - Prepare the activated molecule solution immediately before use. Do not store activated molecules in aqueous buffers.
Suboptimal Reaction pH - Verify the pH of your reaction buffer. For amine-NHS ester reactions, a pH of 7.2-8.5 is optimal. Below this range, the amine is protonated and less nucleophilic; above this range, hydrolysis of the NHS ester is rapid.
Presence of Primary Amines in the Buffer - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the this compound for reaction with the activated carboxylic acid. Use buffers like PBS, HEPES, or borate.
Inactive this compound - Ensure the linker has been stored properly (typically at -20°C, protected from moisture). Allow the vial to warm to room temperature before opening to prevent condensation.
Insufficient Molar Ratio of Reactants - Increase the molar excess of this compound relative to the carboxyl-containing molecule. A 5- to 20-fold molar excess is a common starting point.
Issue 2: Low Yield of Tetrazine "Click" Reaction
Possible Cause Recommended Solution(s)
Degradation of the Tetrazine Moiety - Perform a stability check of your tetrazine-modified molecule under your experimental conditions by monitoring its absorbance around 520-540 nm over time. - Minimize the incubation time of the tetrazine-modified molecule in biological media before adding the TCO-containing molecule. - Ensure the pH of the reaction buffer is not basic (ideally between 6.5 and 7.5).
Presence of Reducing Agents - If reducing agents (e.g., DTT, TCEP) were used in a previous step, ensure they have been completely removed by purification (e.g., size-exclusion chromatography or dialysis) before the tetrazine reaction. TCEP is generally more stable and can be used at lower pH, but it must still be removed.
Low Reactivity of TCO Partner - Ensure the TCO-functionalized molecule is active and has been stored correctly. Some TCO isomers can be less stable.
Insufficient Molar Ratio of Reactants - Increase the molar excess of the TCO-containing molecule. A 1.5- to 5-fold excess over the tetrazine-modified molecule is a good starting point.
Issue 3: Non-Specific Labeling or Product Heterogeneity
Possible Cause Recommended Solution(s)
Side Reactions of NHS Ester with Other Amino Acid Residues - Maintain the reaction pH strictly between 7.2 and 8.5 to favor reaction with primary amines over hydroxyl or sulfhydryl groups. - If cysteine modification is a concern, consider temporarily blocking the sulfhydryl groups.
Cross-linking of Carboxyl-containing Protein - In EDC/NHS chemistry, this can occur if both carboxyl and amine groups are present on the protein. Use a two-step protocol where the protein is first activated with EDC/NHS, then excess EDC is quenched or removed before adding the this compound.
Incomplete Purification Between Conjugation Steps - It is crucial to purify the tetrazine-modified intermediate after the first reaction to remove all unreacted carboxyl-containing molecules and activation reagents before proceeding to the "click" reaction. Size-exclusion chromatography is often effective.

Data Presentation: Quantitative Insights

Table 1: Stability of NHS Esters as a Function of pH and Temperature

pH Temperature (°C) Approximate Half-life
7.0 0 4-5 hours
8.0 4 1 hour
8.6 4 10 minutes

Data compiled from multiple sources. This table highlights the critical importance of pH and temperature control to minimize the hydrolysis of NHS esters, a primary side reaction.

Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters

Amino Acid Residue Nucleophilic Group Relative Reactivity with NHS Ester Resulting Bond Bond Stability
Lysine ε-Amino High (Primary Target) Amide Very Stable
N-Terminus α-Amino High (Primary Target) Amide Very Stable
Cysteine Sulfhydryl Moderate Thioester Labile
Tyrosine Phenolic Hydroxyl Low Ester Labile
Serine Aliphatic Hydroxyl Low Ester Labile
Threonine Aliphatic Hydroxyl Low Ester Labile
Histidine Imidazole Very Low Acyl-imidazole Unstable

| Arginine | Guanidinium | Very Low | N

Improving the stability of Me-Tet-PEG3-NH2 bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Me-Tet-PEG3-NH2 and its bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of these molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional linker used in bioconjugation. It contains three key components:

  • Methyl-Tetrazine (Me-Tet): An aromatic ring that serves as the "diene" for highly specific and rapid bioorthogonal "click chemistry" reactions, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) dienophile.[1][2]

  • PEG3 Linker: A short polyethylene (B3416737) glycol spacer with three repeating units. This linker enhances aqueous solubility, reduces steric hindrance between the conjugated molecules, and can improve the pharmacokinetic properties of the final bioconjugate.[1][3]

  • Amine Group (NH2): A primary amine that allows for covalent attachment to biomolecules, typically through reaction with activated esters (like NHS esters) or carboxylic acids on the target molecule (e.g., a protein or antibody).[4][5]

Its primary application is in creating stable bioconjugates for research and therapeutic purposes, such as antibody-drug conjugates (ADCs), in vivo imaging agents, and diagnostic tools.[1][2]

Q2: What is the main cause of instability in this compound bioconjugates?

The primary cause of instability is the degradation of the tetrazine ring.[1] The tetrazine ring is susceptible to hydrolysis in aqueous environments, a chemical reaction where water breaks down the ring structure.[1] This degradation is a significant concern because it renders the molecule inactive and unable to participate in the intended iEDDA click reaction with its TCO partner, leading to low conjugation yields or complete reaction failure.[1][6]

Q3: Which factors have the most significant impact on the stability of the tetrazine ring?

Several factors influence the rate of tetrazine degradation:

  • pH: The stability of the tetrazine ring is highly pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 6.0-7.5).[1][7] Basic conditions (pH > 8.0) can significantly accelerate the rate of hydrolysis.[1][8]

  • Buffer Composition: The presence of nucleophiles in the buffer can lead to tetrazine degradation. Buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT, TCEP) should be avoided as they can react with and inactivate the tetrazine ring.[1][8] Non-nucleophilic buffers like phosphate-buffered saline (PBS) or HEPES are recommended.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1] Therefore, bioconjugates should be stored at low temperatures and reactions should be performed at controlled temperatures.

  • Electron-Withdrawing/Donating Groups: The substituents on the tetrazine ring play a crucial role. Electron-withdrawing groups (e.g., pyridyl groups) increase the reactivity of the tetrazine in the iEDDA reaction but also make it more susceptible to degradation.[8][9] Conversely, electron-donating groups, like the methyl group in this compound, generally increase stability at the cost of slightly slower reaction kinetics.[8]

Q4: What are the recommended storage conditions for this compound and its bioconjugates?

Proper storage is critical to maintain the integrity of the molecule.

  • Solid Form: Store the solid compound at -20°C in a desiccated environment, protected from light.[1][10]

  • Stock Solutions: For long-term storage, prepare concentrated stock solutions in an anhydrous aprotic solvent such as DMSO or DMF and store at -20°C or -80°C.[6]

  • Aqueous Solutions: Avoid long-term storage in aqueous buffers. Aqueous solutions should be prepared fresh immediately before use.[1][6] If short-term aqueous storage is necessary, use a non-nucleophilic buffer at pH 6.5-7.5, store in small aliquots at -80°C to minimize freeze-thaw cycles, and use as quickly as possible.[6]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound bioconjugates.

Problem 1: Low or No Yield in the Tetrazine-TCO Ligation Reaction

The final "click" reaction between your tetrazine-modified biomolecule and its TCO-modified partner is inefficient.

Possible Cause Recommended Solution
Degradation of Tetrazine The tetrazine moiety has hydrolyzed before or during the reaction. Verify the integrity of your tetrazine-labeled molecule using UV-Vis spectroscopy. A loss of the characteristic pink/red color and the absorbance peak around 520 nm indicates degradation.[3][6] Prepare fresh reagents and ensure your reaction buffer is non-nucleophilic and within the optimal pH range (6.5-7.5).[1][6]
Degradation/Isomerization of TCO The TCO partner may have degraded or isomerized to its less reactive cis-cyclooctene form. Use fresh TCO reagents and protect them from thiols and excessive light.[9] Consider using more stable TCO derivatives.
Suboptimal Reaction Conditions The pH, temperature, or reaction time may not be optimal. Ensure the pH is between 6.5-7.5.[8] Most reactions proceed quickly at room temperature (25°C) or 37°C within 10-60 minutes, but extending the time or performing the reaction at 4°C overnight can sometimes help.[11]
Inaccurate Quantification The molar ratio of tetrazine to TCO is incorrect, leading to an incomplete reaction.[3] Accurately quantify your stock solutions. Use UV-Vis for the tetrazine component (λmax ~520 nm). A slight molar excess (1.5 to 2-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[9][11]
Steric Hindrance The reactive moieties are buried within the biomolecules, preventing them from interacting. Using a PEG linker, such as in this compound, helps mitigate this.[3] For particularly bulky molecules, linkers with longer PEG chains may be necessary to improve accessibility.[12][13]
Reactant Precipitation Poor solubility of one of the bioconjugates in the reaction buffer. The PEG linker improves aqueous solubility.[3] If issues persist, adding a small amount of an organic co-solvent like DMSO may help, but its compatibility with your biomolecules must be verified.[11]
Problem 2: Loss of Tetrazine Signal (Color/Absorbance) During Storage or Handling

The characteristic pink/red color of your tetrazine solution fades prematurely.

Possible Cause Recommended Solution
Hydrolysis in Aqueous Buffer This is the most common cause. A loss of color is a direct indicator of tetrazine ring degradation.[6] Discard the solution. Always prepare fresh aqueous solutions of tetrazine-modified molecules immediately before an experiment.[1][6]
Presence of Nucleophiles/Reducing Agents Buffer components like Tris, or reducing agents like DTT or TCEP, are degrading the tetrazine.[1][8] Switch to a non-nucleophilic buffer (e.g., PBS, HEPES). If a reduction step (e.g., for an antibody) is necessary, it must be performed before adding the tetrazine reagent, followed by removal of the reducing agent via a desalting column.[8]
Incorrect pH The buffer pH is too high (basic), accelerating hydrolysis.[1][7] Verify that your buffer pH is in the optimal 6.5-7.5 range.[6]

Quantitative Data on Tetrazine Stability

Tetrazine DerivativeConditionHalf-life (t½) / % RemainingReference
DimethyltetrazinePBS, 37°C~50% remaining after 14 h[14]
Dipyridyl-tetrazinePBS, 37°C9.6 h[14]
Various Pyridyl/Phenyl TetrazinesPBS, 37°C>75% remaining after 12 h[7]
Various Pyridyl/Pyrimidyl TetrazinesPBS, 37°C15-40% remaining after 12 h[7]

Experimental Protocols & Visualizations

Protocol 1: Assessing Tetrazine Stability via UV-Vis Spectroscopy

This protocol provides a method to quantify the stability of a tetrazine bioconjugate in a specific aqueous buffer over time.

Materials:

  • Tetrazine bioconjugate of interest

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer and cuvettes (or 96-well plate reader)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the tetrazine bioconjugate in anhydrous DMSO.

  • Prepare Test Solution: Dilute the stock solution into the aqueous buffer you wish to test. The final concentration should yield an initial absorbance reading between 0.5 and 1.0 at the tetrazine's maximum absorbance wavelength (λmax), typically 520-540 nm.[1]

  • Initial Measurement (T=0): Immediately after dilution, measure the absorbance at the λmax. This is your 100% stability value.[1]

  • Incubation: Incubate the test solution at a constant, relevant temperature (e.g., 25°C or 37°C). Protect the solution from light.[1]

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution and measure its absorbance at the same λmax.

  • Data Analysis: Calculate the percentage of remaining tetrazine at each time point by dividing the absorbance at that time (A_t) by the initial absorbance (A_0) and multiplying by 100. Plot the percentage of remaining tetrazine versus time to determine its stability profile and calculate its half-life in that buffer.

G cluster_prep Preparation cluster_measurement Measurement & Incubation cluster_analysis Analysis stock 1. Prepare Concentrated Stock in DMSO dilute 2. Dilute Stock into Aqueous Buffer stock->dilute t0 3. Measure Initial Absorbance (T=0) dilute->t0 incubate 4. Incubate at Constant Temperature t0->incubate tp 5. Measure Absorbance at Time Points incubate->tp Every X hours calc 6. Calculate % Remaining (At / A0) * 100 tp->calc plot 7. Plot Stability Curve & Determine Half-life calc->plot

Workflow for assessing tetrazine stability using UV-Vis spectroscopy.
Protocol 2: General Workflow for Creating and Purifying a Tetrazine Bioconjugate

This protocol outlines the general steps for labeling a protein with this compound (via an NHS ester derivative, for example) and subsequent purification.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • Me-Tet-PEG3-NHS Ester

  • Anhydrous DMSO

  • Desalting column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein: Ensure your protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare Linker: Immediately before use, dissolve the Me-Tet-PEG3-NHS ester in a minimal amount of anhydrous DMSO to create a fresh, concentrated stock solution.[6]

  • Conjugation: Add a 5 to 20-fold molar excess of the linker stock solution to the protein solution.[10]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8][10]

  • Purification: Remove the excess, unreacted linker from the now-labeled protein using a desalting column or dialysis equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[3][8]

  • Characterization: Confirm successful conjugation. The degree of labeling can often be estimated by measuring the absorbance at 280 nm (for the protein) and ~520 nm (for the tetrazine).[8]

G protein Protein in Amine-Free Buffer (e.g., PBS) reaction Mix & Incubate (1-2h RT or 4°C O/N) protein->reaction linker Me-Tet-PEG3-NHS in DMSO (Fresh) linker->reaction purify Purification (e.g., Desalting Column) reaction->purify final_product Purified Tetrazine-Bioconjugate purify->final_product waste Excess Linker purify->waste

General workflow for protein labeling and purification.
Troubleshooting Logic for Low Conjugation Yield

The following diagram illustrates the logical steps to troubleshoot a failed or low-yield bioconjugation reaction.

G start Start: Low Conjugation Yield check_tz Check Tetrazine Stability (UV-Vis Abs at ~520nm) start->check_tz tz_ok Signal OK? check_tz->tz_ok remake_tz Degraded. Prepare fresh Tetrazine-bioconjugate. tz_ok->remake_tz No check_tco Check TCO Partner (Use fresh TCO) tz_ok->check_tco Yes remake_tz->check_tz tco_ok Reaction Improved? check_tco->tco_ok check_conditions Review Reaction Conditions (pH, Buffer, Temp, Ratio) check_tco->check_conditions No Improvement remake_tco Degraded. Use fresh TCO. tco_ok->remake_tco No optimize Optimize conditions and re-run reaction. tco_ok->optimize Yes remake_tco->check_tco check_conditions->optimize

Decision tree for troubleshooting low iEDDA reaction yields.

References

Technical Support Center: Post-Conjugation Purification of Me-Tet-PEG3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Me-Tet-PEG3-NH2 following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

A1: Residual this compound can lead to several complications in downstream applications. These include inaccurate characterization of the conjugate, potential interference in assays, and altered pharmacokinetic profiles of therapeutic candidates. Therefore, its removal is a critical step to ensure the purity and homogeneity of the final product.

Q2: What are the primary methods for removing the small, unreacted this compound linker?

A2: The most effective purification strategies leverage the significant size difference between the larger biomolecule-conjugate and the small this compound linker (MW ≈ 404.46 g/mol ).[1][2] The primary methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.

  • Dialysis/Tangential Flow Filtration (TFF): Utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules by size.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[4][5]

Q3: How do I choose the most suitable purification method for my specific experiment?

A3: The optimal method depends on several factors, including the size and stability of your biomolecule, the scale of your experiment, the required final purity, and the available equipment. The table below provides a comparison to guide your decision.

Comparison of Purification Methods

MethodPrincipleTypical YieldTypical PurityAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volume.>90%[6]High (>95%)[7]High resolution, reproducible, suitable for analytical and preparative scales.Limited sample loading volume, potential for sample dilution.
Dialysis Size-based separation across a semi-permeable membrane.>90%GoodSimple, cost-effective for buffer exchange and removal of small molecules.Slow, potential for product loss due to non-specific binding to the membrane.[8]
Tangential Flow Filtration (TFF) Pressure-driven separation across a semi-permeable membrane with cross-flow.>95%[9]High (>98%)Fast, scalable, allows for simultaneous concentration and buffer exchange.[10]Requires specialized equipment, potential for membrane fouling.[3]
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicity.Variable (can be >90%)Very High (>99%)[4]Excellent resolution, can separate closely related species.Can be denaturing for some proteins, requires organic solvents.

Troubleshooting Guides

This section addresses common issues encountered during the purification of your this compound conjugate.

Issue 1: Low recovery of the purified conjugate.

  • Possible Cause (SEC): Non-specific adsorption of the conjugate to the chromatography resin.

    • Solution: Modify the mobile phase by adjusting the pH or ionic strength to minimize interactions. Consider using a different column matrix known for low protein binding.[11]

  • Possible Cause (Dialysis/TFF): The molecular weight cut-off (MWCO) of the membrane is too close to the molecular weight of your conjugate, or there is non-specific binding to the membrane.

    • Solution: Use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate. Consider using a membrane made from a different material (e.g., PES, RC).[3]

  • Possible Cause (RP-HPLC): Irreversible binding to the column or precipitation of the conjugate.

    • Solution: Adjust the gradient to elute with a lower concentration of organic solvent. Ensure the sample is fully solubilized in the initial mobile phase. For proteins, a C4 column may be less denaturing than a C18 column.[12]

Issue 2: Unreacted this compound is still present in the final product.

  • Possible Cause (SEC): Insufficient resolution between the conjugate and the free linker.

    • Solution: Optimize the column length (longer columns provide better resolution), bead size (smaller beads improve resolution), and flow rate (slower flow rates can enhance separation).[13]

  • Possible Cause (Dialysis/TFF): Insufficient buffer exchange.

    • Solution: Increase the number of buffer changes and the duration of dialysis. For TFF, perform a higher number of diavolumes (typically 5-10) to ensure complete removal of the small molecule.[3]

  • Possible Cause (All Methods): Overloading the column or membrane.

    • Solution: Reduce the amount of sample loaded onto the purification system. Exceeding the capacity of the column or membrane will lead to co-elution or passage of impurities.

Issue 3: The conjugated protein has precipitated after purification.

  • Possible Cause: The final buffer composition is not optimal for the solubility of the conjugate.

    • Solution: Perform a buffer screen to identify conditions that maintain the stability and solubility of your purified conjugate. Ensure the pH of the final buffer is not close to the isoelectric point (pI) of the protein.[14]

  • Possible Cause: Removal of a solubilizing agent during purification.

    • Solution: If the initial reaction buffer contained solubilizing excipients, consider adding them back to the final storage buffer.

Experimental Protocols

Below are detailed methodologies for the most common techniques to remove unreacted this compound.

Protocol 1: Size Exclusion Chromatography (SEC)

This method is highly effective for separating the larger conjugate from the smaller, unreacted this compound.

Materials:

  • SEC column with an appropriate fractionation range (e.g., Sephadex G-25 for desalting, or a higher resolution column for analytical separation).

  • HPLC or FPLC system.

  • Mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • 0.22 µm syringe filters.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the post-conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute first, followed by the smaller, unreacted this compound.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Analysis: Analyze the collected fractions by SDS-PAGE or analytical HPLC to confirm the purity of the conjugate. Pool the fractions containing the purified product.

SEC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Pooling ReactionMixture Post-Conjugation Reaction Mixture Filter Filter Sample (0.22 µm) ReactionMixture->Filter Inject Inject onto Equilibrated SEC Column Filter->Inject Elute Isocratic Elution (e.g., PBS) Inject->Elute Detect UV Detection (280 nm) Elute->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (SDS-PAGE, HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool PurifiedProduct Purified Conjugate Pool->PurifiedProduct

Fig 1. Workflow for SEC purification.
Protocol 2: Dialysis

Dialysis is a straightforward method for removing small molecules and for buffer exchange.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5-5 kDa for proteins > 20 kDa).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Large beaker.

  • Stir plate and stir bar.

Procedure:

  • Membrane Preparation: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.

  • Sample Loading: Carefully load the post-conjugation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed dialysis bag/cassette in a beaker with a large volume of cold dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Exchange: Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes to ensure complete removal of the unreacted linker.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery ReactionMixture Post-Conjugation Reaction Mixture LoadSample Load into Dialysis Cassette ReactionMixture->LoadSample Immerse Immerse in Dialysis Buffer (4°C) LoadSample->Immerse Stir Gentle Stirring Immerse->Stir BufferChange1 Buffer Change 1 (4-6h) Stir->BufferChange1 BufferChange2 Buffer Change 2 (4-6h) BufferChange1->BufferChange2 BufferChange3 Buffer Change 3 (Overnight) BufferChange2->BufferChange3 Recover Recover Sample from Cassette BufferChange3->Recover PurifiedProduct Purified Conjugate Recover->PurifiedProduct

Fig 2. Workflow for Dialysis.
Protocol 3: Tangential Flow Filtration (TFF)

TFF is a scalable method for rapid removal of small molecules and buffer exchange.

Materials:

  • TFF system (pump, reservoir, pressure gauges).

  • TFF membrane cassette or hollow fiber with an appropriate MWCO (e.g., 5-10 kDa).

  • Diafiltration buffer (e.g., PBS, pH 7.4).

Procedure:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions.

  • Membrane Equilibration: Flush the system with equilibration buffer to wet the membrane and remove any storage solution.

  • Sample Loading: Load the post-conjugation reaction mixture into the sample reservoir.

  • Diafiltration: Begin recirculating the sample through the system. Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed (constant volume diafiltration).

  • Buffer Exchange: Perform 5-10 diavolumes of buffer exchange to ensure complete removal of the unreacted this compound.

  • Concentration (Optional): After diafiltration, the sample can be concentrated by stopping the addition of diafiltration buffer while continuing to remove the permeate.

  • Sample Recovery: Recover the purified and concentrated sample from the reservoir.

TFF_Workflow Start Post-Conjugation Reaction Mixture Setup System Setup & Membrane Equilibration Start->Setup Load Load Sample into Reservoir Setup->Load Diafiltration Diafiltration (5-10 Diavolumes) Load->Diafiltration Concentration Concentration Step (Optional) Diafiltration->Concentration Recover Recover Purified Conjugate Concentration->Recover End Purified Conjugate Recover->End

Fig 3. Workflow for TFF.
Protocol 4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers high-resolution separation based on hydrophobicity.

Materials:

  • HPLC system with a UV detector.

  • RP-HPLC column (e.g., C4 for larger proteins, C18 for peptides and small molecules).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • 0.22 µm syringe filters.

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dilute the reaction mixture in Mobile Phase A and filter through a 0.22 µm filter.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the components. A shallow gradient is often required to resolve the conjugate from unreacted starting materials.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest. The retention time will depend on the hydrophobicity of your conjugate.

  • Analysis: Analyze the purity of the collected fractions. Pool the pure fractions and remove the solvent (e.g., by lyophilization).

RPHPLC_Workflow Start Post-Conjugation Reaction Mixture Prepare Dilute in Mobile Phase A & Filter Start->Prepare Inject Inject onto Equilibrated RP-HPLC Column Prepare->Inject Gradient Gradient Elution (Increasing Acetonitrile) Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Purity Analysis & Pooling Collect->Analyze End Purified Conjugate Analyze->End

Fig 4. Workflow for RP-HPLC.

References

Impact of temperature on Me-Tet-PEG3-NH2 reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Me-Tet-PEG3-NH2. The content focuses on the impact of temperature on reaction kinetics and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional crosslinker. It consists of three key components:

  • Methyl-Tetrazine (Me-Tet): An electron-deficient diene that participates in exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, most commonly trans-cyclooctene (B1233481) (TCO). This is a type of "click chemistry".[1]

  • Primary Amine (-NH2): A nucleophilic group that readily reacts with electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of activators like EDC), and aldehydes/ketones.

  • PEG3 Spacer: A three-unit polyethylene (B3416737) glycol linker that enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the final conjugate.[2]

Q2: What is the general impact of temperature on the reaction kinetics of this compound?

A2: Temperature has a distinct effect on the two different reactive ends of the molecule:

  • For the Tetrazine-TCO Ligation: This reaction is typically very fast, even at room temperature.[1] Increasing the temperature (e.g., to 37°C) can further accelerate the reaction rate.[1] However, excessively high temperatures should be avoided as they can lead to the degradation of less stable tetrazine derivatives or sensitive biomolecules.[1]

  • For the Amine Conjugation (e.g., with NHS esters): Increasing the temperature generally increases the rate of the desired amine reaction. However, it also accelerates the rate of competing side reactions, particularly the hydrolysis of the NHS ester.[3] Therefore, reactions are often performed at room temperature for a shorter duration (1-4 hours) or at a lower temperature like 4°C overnight to minimize hydrolysis and maximize conjugation efficiency.[2][3]

Q3: What are the recommended storage conditions for this compound?

A3: To maintain the stability and reactivity of the compound, it is recommended to store this compound at -20°C in a desiccated environment, protected from light.[4] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.

Troubleshooting Guides

Problem: Low or No Yield in Amine Conjugation Step (e.g., reaction with an NHS-activated molecule)

Q4: My amine conjugation yield is poor. How can temperature be affecting this?

A4: Temperature is a critical parameter in amine conjugations. An incorrect temperature can lead to low yields for several reasons. Refer to the table and workflow below for troubleshooting.

Table 1: Impact of Temperature on Amine-NHS Ester Conjugation

Temperature Relative Reaction Rate Primary Side Reaction (Hydrolysis) Recommended Use Case
4°C Slower Significantly Reduced Overnight reactions; sensitive proteins; when NHS ester stability is a concern.[3]
Room Temp (20-25°C) Moderate Moderate Standard protocol for 1-4 hour reactions.[2]

| 37°C | Faster | Significantly Increased | Not generally recommended due to rapid NHS ester hydrolysis; may be used for very short incubation times if optimized.[1] |

Troubleshooting Steps:

  • Verify Reagent Stability: Ensure the NHS-activated molecule is fresh or has been stored under strictly anhydrous conditions, as NHS esters are highly susceptible to hydrolysis.[3]

  • Optimize Temperature and Time: If you are experiencing low yields at room temperature, try performing the reaction at 4°C for a longer period (e.g., overnight) to minimize the competing hydrolysis reaction.[3]

  • Check Reaction pH: The reaction between a primary amine and an NHS ester is most efficient at a pH of 7.2-8.5.[5] Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis increases dramatically.[6]

  • Avoid Amine-Containing Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the this compound linker.[3] Use buffers like PBS, HEPES, or borate.[6]

G start Low Amine Conjugation Yield check_reagent Is NHS-ester reagent fresh? start->check_reagent check_ph Is pH between 7.2 and 8.5? check_buffer Is buffer non-amine based (e.g., PBS, HEPES)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 with fresh buffer. check_ph->adjust_ph No check_temp What is the reaction temperature? check_buffer->check_temp Yes change_buffer Replace buffer with PBS or HEPES. check_buffer->change_buffer No run_at_4c Run reaction at 4°C overnight to reduce hydrolysis. check_temp->run_at_4c 37°C or RT run_at_rt Reaction at RT may be too fast, leading to hydrolysis. check_temp->run_at_rt 4°C check_reagent->check_ph Yes use_fresh Use fresh NHS-ester or re-activate protein. check_reagent->use_fresh No adjust_ph->check_buffer change_buffer->check_temp success Yield Improved run_at_4c->success run_at_rt->success use_fresh->check_ph

Caption: Troubleshooting workflow for low amine conjugation yield.

Problem: Low or No Yield in Tetrazine Ligation Step (e.g., reaction with a TCO-modified molecule)

Q5: My tetrazine ligation isn't working. How does temperature play a role?

A5: While tetrazine ligations are very fast, reaction conditions, including temperature, are still important for achieving high yields.

Table 2: Impact of Temperature on Tetrazine-TCO Ligation

Temperature Relative Reaction Rate Potential Issues Recommended Use Case
4°C Slower May be incomplete for slow-reacting or sterically hindered partners. Reactions involving highly sensitive biomolecules.
Room Temp (20-25°C) Fast Generally optimal. Standard protocol for most applications, typically complete within 1 hour.[7]

| 37°C | Very Fast | Potential for degradation of tetrazine or biomolecule.[1] | Biological applications in living systems or to accelerate slow reactions.[1] |

Troubleshooting Steps:

  • Increase Temperature: If the reaction is sluggish at room temperature, particularly with sterically hindered reactants, consider increasing the incubation temperature to 37°C for 30-60 minutes.[1]

  • Verify Solvent: Tetrazine ligation rates are significantly affected by the solvent. Reactions are often much faster in aqueous solutions (like PBS) compared to organic solvents.[1]

  • Check Reactant Integrity: Ensure the TCO-modified molecule is stable and has not degraded. The tetrazine moiety itself can degrade if exposed to light or certain nucleophiles for extended periods.[4][8] Prepare solutions fresh when possible.

  • Consider Reactant Stoichiometry: Use a slight molar excess (1.1-1.5 fold) of one reactant to drive the reaction to completion.[7]

G cluster_desired Desired Reaction Pathway cluster_side Side Reactions / Issues A Me-Tet-PEG3-Protein C Conjugate A->C iEDDA Ligation B TCO-Payload B->C D Tetrazine Degradation (e.g., high temp, light) E TCO Isomerization (less reactive) F Protein Denaturation (high temp) Temp Reaction Temperature Temp->A Affects Rate & Stability Temp->D Increases Rate Temp->F Increases Risk

Caption: Factors influencing the tetrazine ligation reaction.

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of this compound to a protein with an available carboxylic acid (via EDC/NHS activation) followed by ligation to a TCO-functionalized payload.

Part A: Amine Conjugation to a Carboxylic Acid-Containing Protein

Materials:

  • Protein-COOH (in 0.1 M MES buffer, pH 6.0)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • This compound (dissolved in anhydrous DMSO or DMF)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Methodology:

  • Activate Protein: Dissolve the protein containing a carboxylic acid in MES buffer. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange: Immediately remove excess EDC/Sulfo-NHS using a spin desalting column equilibrated with PBS, pH 7.4.

  • Prepare Linker: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution.

  • Incubation: Incubate the reaction. For optimal results, choose one of the following conditions:

    • Option 1 (Room Temp): Incubate for 2 hours at room temperature.

    • Option 2 (Cold): Incubate overnight (12-16 hours) at 4°C to minimize potential hydrolysis of any remaining active ester.[9]

  • Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis. The resulting product is Protein-PEG3-Tet.

Part B: Tetrazine Ligation to a TCO-Payload

Materials:

  • Protein-PEG3-Tet from Part A

  • TCO-functionalized payload (dissolved in DMSO or aqueous buffer)

Methodology:

  • Prepare Reactants: Ensure the Protein-PEG3-Tet is in an appropriate buffer (e.g., PBS, pH 7.4).

  • Ligation Reaction: Add a 1.5- to 3-fold molar excess of the TCO-payload to the Protein-PEG3-Tet solution.

  • Incubation: Incubate the reaction with gentle agitation.

    • Standard Condition: 1 hour at room temperature.[7]

    • Accelerated Condition: 30 minutes at 37°C if the reaction is known to be slow or for in-cell applications.

  • Final Purification: Purify the final conjugate using SEC or another appropriate chromatography method to remove any unreacted TCO-payload.

G cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Tetrazine Ligation A Protein-COOH + EDC/NHS B Activated Protein-NHS A->B Activate @ RT C Add this compound B->C D Incubate: - 2h @ Room Temp OR - Overnight @ 4°C C->D E Purify D->E F Protein-PEG3-Tetrazine E->F G Add TCO-Payload F->G H Incubate: - 1h @ Room Temp OR - 30min @ 37°C G->H I Final Purification H->I J Final Conjugate: Protein-Linker-Payload I->J

Caption: A two-step experimental workflow for bioconjugation.

References

Technical Support Center: Addressing Solubility Challenges of Me-Tet-PEG3-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with hydrophobic Me-Tet-PEG3-NH2 conjugates. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your experimental workflow.

Troubleshooting Guides

Issue 1: this compound conjugate precipitates out of aqueous buffer.

This is a common issue arising from the hydrophobic nature of the tetrazine moiety and the conjugated payload, which can overcome the solubilizing effect of the PEG3 linker.

Troubleshooting Workflow:

start Conjugate Precipitation in Aqueous Buffer step1 Initial Assessment: - Confirm visual precipitation. - Centrifuge to pellet. start->step1 step2 Option 1: Modify Buffer Conditions step1->step2 Insoluble step3 Option 2: Introduce Co-solvent step1->step3 Insoluble step4 Option 3: Re-evaluate Conjugation Strategy step1->step4 Persistent Insolubility end Solubility Improved step1->end Soluble step5 Adjust pH (e.g., lower pH to protonate amine) step2->step5 step6 Add Stabilizing Excipients (e.g., Arginine, Tween-20) step2->step6 step7 Use a Water-Miscible Organic Co-solvent (e.g., DMSO, Ethanol) step3->step7 step8 Perform Solvent Exchange step3->step8 step9 Reduce Drug-to-Antibody Ratio (DAR) step4->step9 step10 Incorporate a more hydrophilic linker step4->step10 step5->end step6->end step7->end step8->end step9->end fail Consult Further Technical Support step9->fail step10->end step10->fail

Caption: Troubleshooting workflow for conjugate precipitation.

Detailed Steps:

  • Initial Assessment: Confirm that the observed cloudiness or solid is indeed your conjugate. Centrifuge the sample at a low speed to see if a pellet forms.

  • Modify Buffer Conditions:

    • pH Adjustment: The primary amine of this compound has a pKa that, if the buffer pH is significantly above it, will be deprotonated and less charged, potentially reducing aqueous solubility. Try adjusting the pH to a slightly more acidic condition (e.g., pH 6.0-7.0) to ensure the amine is protonated.[1]

    • Add Stabilizing Excipients: Certain additives can help prevent aggregation and improve solubility.[2]

      • Arginine: 50-100 mM can suppress aggregation by masking hydrophobic patches.[2]

      • Non-ionic detergents (e.g., Tween-20, Polysorbate 20): Use at low concentrations (0.01-0.1%) to reduce hydrophobic interactions.[2][3]

  • Introduce a Co-solvent:

    • For many hydrophobic compounds, a small amount of a water-miscible organic solvent can significantly improve solubility.[4]

    • DMSO or Ethanol (B145695): Prepare a concentrated stock solution of your conjugate in 100% DMSO or ethanol and add it to the aqueous buffer dropwise with gentle vortexing. Aim for the lowest possible final concentration of the organic solvent (ideally <5%).

  • Re-evaluate Conjugation Strategy:

    • Drug-to-Antibody Ratio (DAR): A high DAR is a major contributor to hydrophobicity and subsequent aggregation.[5] If possible, reduce the molar excess of the drug-linker during conjugation to achieve a lower DAR.

    • Linker Chemistry: If solubility issues persist and are severe, consider using a more hydrophilic linker in your construct. Longer PEG chains (e.g., PEG12, PEG24) can provide a greater hydrophilic shield.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound itself?

A1: this compound is a bifunctional linker with both hydrophobic (methyltetrazine) and hydrophilic (PEG3 and amine) components. While specific quantitative solubility data is not widely published, it is expected to be soluble in many organic solvents such as DMSO, DMF, and methanol.[8] Its solubility in purely aqueous buffers may be limited, but the PEG3 chain and the ionizable amine group are designed to improve aqueous compatibility.[9][10]

Q2: Why does my antibody-drug conjugate (ADC) aggregate after conjugation with this compound and a hydrophobic payload?

A2: ADC aggregation is a common challenge, primarily driven by the increased hydrophobicity of the final conjugate.[5] Several factors contribute to this:

  • Hydrophobic Payload: Many potent cytotoxic drugs are inherently hydrophobic.

  • Hydrophobic Linker Components: The tetrazine ring in your linker is hydrophobic.

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules increases the overall hydrophobicity of the ADC, leading to self-association to minimize exposure to the aqueous environment.[11]

  • Conformational Changes: The conjugation process itself can cause slight changes in the antibody's conformation, potentially exposing previously buried hydrophobic regions.

Q3: Can I use co-solvents to dissolve my this compound conjugate? What are the potential downsides?

A3: Yes, using water-miscible organic co-solvents like DMSO or ethanol is a common strategy to dissolve hydrophobic compounds for in vitro assays.[12] However, there are potential downsides to consider:

  • Protein Denaturation: High concentrations of organic solvents can denature your antibody, leading to irreversible aggregation and loss of function.

  • Cellular Toxicity: Organic solvents can be toxic to cells in culture, so it's crucial to keep the final concentration as low as possible (typically below 1%, and often below 0.1% for sensitive cell lines).

  • Precipitation upon Dilution: A compound dissolved in a high concentration of organic solvent may precipitate when diluted into an aqueous buffer.

Q4: How does pH affect the solubility of my this compound conjugate?

A4: The pH of your buffer can influence the charge state of both your antibody and the primary amine of the this compound linker. The primary amine will be protonated (-NH3+) at a pH below its pKa, which can increase the overall charge and electrostatic repulsion between conjugate molecules, thereby improving solubility.[1] Conversely, at a pH above the pKa, the amine will be neutral (-NH2), reducing its contribution to aqueous solubility. The overall charge of the antibody is also pH-dependent, with the lowest solubility typically observed at its isoelectric point (pI).[13]

Q5: What are some preventative measures to avoid solubility issues from the start?

A5: Proactive measures during the design and execution of your experiment can mitigate solubility problems:

  • Linker Selection: If you anticipate working with a very hydrophobic payload, consider using a linker with a longer, more hydrophilic PEG chain from the outset.[14]

  • Control of DAR: Carefully control the stoichiometry of your conjugation reaction to avoid excessively high DARs.

  • Formulation Development: For in vivo applications, consider developing a formulation that includes stabilizing excipients.

  • Proper Storage: Store your conjugate under optimal conditions (e.g., appropriate buffer, temperature, and concentration) to prevent aggregation over time.

Data Presentation

While precise quantitative solubility data for this compound conjugates is highly dependent on the specific payload and antibody, the following table provides a general guide to expected solubility and recommended starting solvents for dissolution.

Solvent/Buffer SystemExpected Solubility of this compound ConjugateRecommended Use & Considerations
Aqueous Buffers (e.g., PBS, pH 7.4) Low to ModerateIdeal for final biological assays, but may require additives. Solubility is highly dependent on the payload's hydrophobicity and the DAR.
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing high-concentration stock solutions. Minimize final concentration in aqueous solutions (<1%).
Ethanol (EtOH) Moderate to HighCan be used for stock solutions. May be less denaturing to some proteins than DMSO at similar concentrations.
Aqueous Buffer + Co-solvent (e.g., 5% DMSO) Moderate to HighA common approach to increase solubility for in vitro experiments.
Aqueous Buffer + Stabilizing Excipients ModerateCan improve solubility and prevent aggregation in purely aqueous systems.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method to determine the equilibrium solubility of your this compound conjugate in an aqueous buffer.

Workflow Diagram:

start Start: Determine Aqueous Solubility step1 Add excess conjugate to aqueous buffer in a vial. start->step1 step2 Equilibrate at a constant temperature with agitation (24-48 hours). step1->step2 step3 Centrifuge to pellet undissolved conjugate. step2->step3 step4 Carefully collect the supernatant. step3->step4 step5 Quantify conjugate concentration in the supernatant (e.g., by UV-Vis spectroscopy or HPLC). step4->step5 end Result: Equilibrium Solubility step5->end

Caption: Workflow for determining aqueous solubility.

Materials:

  • This compound conjugate (lyophilized powder or solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Shaker or rotator at a constant temperature (e.g., 25°C)

  • Centrifuge

  • Method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of the conjugate to a known volume of the aqueous buffer in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed or transferred.

  • Quantification: Determine the concentration of the dissolved conjugate in the supernatant using a validated analytical method.

  • Solubility Calculation: The measured concentration represents the equilibrium solubility of the conjugate in that specific buffer and at that temperature.

Protocol 2: Small-Scale Co-solvent Solubility Test

This protocol helps to quickly assess the effectiveness of a co-solvent for dissolving your conjugate.

Materials:

  • This compound conjugate

  • Aqueous buffer

  • Co-solvent (e.g., DMSO, Ethanol)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Dissolve a small, known amount of the conjugate in the pure co-solvent to create a high-concentration stock solution (e.g., 10-20 mM).

  • Serial Dilution: Prepare a series of dilutions of the stock solution into the aqueous buffer. For example, create final co-solvent concentrations of 10%, 5%, 2%, 1%, and 0.5%.

  • Visual Inspection: After each dilution, vortex briefly and visually inspect for any signs of precipitation (cloudiness or visible particles).

  • Incubation and Re-assessment: Let the dilutions sit at room temperature for at least 30 minutes and inspect again, as precipitation can sometimes be slow.

  • Determine Optimal Concentration: The highest dilution that remains clear indicates the approximate maximum tolerable co-solvent concentration for your desired conjugate concentration.

References

Optimizing molar excess of Me-Tet-PEG3-NH2 for efficient labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Me-Tet-PEG3-NH2. This guide provides detailed information, protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their labeling experiments for maximum efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

A1: this compound is a heterobifunctional linker molecule used in bioconjugation. It contains two key reactive groups:

  • Methyltetrazine (Me-Tet): This group participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][2] This reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes.[2]

  • Primary Amine (-NH2): This group can be conjugated to various functional groups, most commonly activated carboxylic acids (like NHS esters), to form a stable amide bond.[3][4]

Q2: What is the primary application for this compound?

A2: The primary application is in multi-step conjugation strategies, particularly for creating antibody-drug conjugates (ADCs) or for pre-targeting applications in imaging.[1][5] A typical workflow involves first attaching the linker to a protein or antibody via its amine group and then using the exposed tetrazine group to "click" onto a TCO-modified payload, such as a drug, fluorescent dye, or imaging agent.[2]

Q3: What are the critical parameters for optimizing the labeling reaction with the amine group of this compound?

A3: The efficiency of conjugating the amine group of this compound to a molecule (e.g., a protein with carboxyl groups activated by EDC/Sulfo-NHS) is influenced by several key factors:

  • pH of the Reaction Buffer: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.7-6.0). The subsequent reaction of the activated ester with the amine group of this compound is more efficient at a pH of 7.2-8.0.[6]

  • Molar Excess of Reagents: The molar ratio of this compound and the activating agents (EDC/Sulfo-NHS) to your target molecule is critical. A significant molar excess of the amine linker is often required to drive the reaction to completion.[6]

  • Concentration of Reactants: Higher concentrations of the target molecule and the labeling reagent generally lead to higher labeling efficiency.[4]

  • Absence of Competing Nucleophiles: The reaction buffer must be free of extraneous primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the reaction and reduce efficiency.[6][7][8]

Q4: What is a recommended starting molar excess of this compound for labeling a protein?

A4: For labeling activated carboxyl groups on a protein, a 20- to 100-fold molar excess of this compound over the protein is a recommended starting point.[6] However, the optimal ratio is empirical and should be determined by running a series of small-scale reactions with varying molar excess ratios (e.g., 20x, 50x, 100x).

Experimental Protocol: Two-Step Carboxyl Labeling with this compound

This protocol provides a general method for labeling a protein with available carboxyl groups (e.g., on aspartic acid or glutamic acid residues) using EDC and Sulfo-NHS chemistry, followed by conjugation with this compound.

Workflow Diagram

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Amine Conjugation cluster_2 Step 3: Bioorthogonal Ligation (iEDDA) Protein_COOH Protein with Carboxyl Group (-COOH) EDC_NHS EDC / Sulfo-NHS (Activation Buffer, pH 4.7-6.0) Protein_COOH->EDC_NHS Activated_Protein Protein with NHS Ester EDC_NHS->Activated_Protein Amine_Linker This compound (Coupling Buffer, pH 7.2-8.0) Activated_Protein->Amine_Linker Labeled_Protein Tetrazine-Labeled Protein Amine_Linker->Labeled_Protein TCO_Payload TCO-Modified Payload Labeled_Protein->TCO_Payload Final_Conjugate Final Bioconjugate TCO_Payload->Final_Conjugate

Caption: Workflow for protein labeling using this compound and subsequent iEDDA ligation.

Materials
  • Protein of interest (in an amine- and carboxylate-free buffer like MES or PBS)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: 1X PBS (phosphate-buffered saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Procedure
  • Reagent Preparation (Prepare Immediately Before Use):

    • Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in Activation Buffer.

    • EDC Solution: Prepare a 10 mg/mL solution of EDC in cold Activation Buffer.

    • Sulfo-NHS Solution: Prepare a 20 mg/mL solution of Sulfo-NHS in cold Activation Buffer.

    • This compound Solution: Prepare a stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Activation of Protein Carboxyl Groups:

    • Add the freshly prepared EDC and Sulfo-NHS solutions to your protein solution. A common starting point is a final concentration of 2-10 mM EDC and 5-25 mM Sulfo-NHS.[6]

    • Incubate for 15-30 minutes at room temperature.[6]

  • Conjugation with this compound:

    • Optional: To separate the activation and conjugation steps for better pH control, pass the activated protein through a desalting column pre-equilibrated with Coupling Buffer (pH 7.2-7.5).

    • Immediately add the this compound solution to the activated protein. To optimize, test a range of molar excess ratios (e.g., 20x, 50x, 100x) of the linker over the protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[6]

  • Quenching (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM.[6]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).[6][7] The purified tetrazine-labeled protein is now ready for the iEDDA reaction with a TCO-modified molecule.

Table 1: Recommended Reaction Parameters for Optimization
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[9]
Activation Buffer pH 4.7 - 6.0Optimal for EDC/Sulfo-NHS activation of carboxyl groups.[6]
Coupling Buffer pH 7.2 - 8.0More efficient for the reaction with the primary amine.[6]
Molar Excess (Linker:Protein) 20x - 100xMust be empirically determined for each specific protein.[6]
Reaction Time 2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can be beneficial.[6]
Reaction Buffer MES, PBSMust be free of primary amines (e.g., Tris) and carboxylates.[6]

Troubleshooting Guide

Troubleshooting Decision Tree

G Start Issue: Low or No Labeling CheckBuffer Buffer contains amines (Tris, Glycine)? Start->CheckBuffer CheckReagents EDC/Sulfo-NHS reagents fresh? CheckBuffer->CheckReagents No Sol_Buffer Solution: Exchange into amine-free buffer (MES, PBS). CheckBuffer->Sol_Buffer Yes CheckMolarRatio Molar excess of This compound sufficient? CheckReagents->CheckMolarRatio Yes Sol_Reagents Solution: Use fresh, anhydrous reagents. CheckReagents->Sol_Reagents No CheckpH Reaction pH optimal? CheckMolarRatio->CheckpH Yes Sol_MolarRatio Solution: Increase molar excess (e.g., 50x, 100x, 200x). CheckMolarRatio->Sol_MolarRatio No Sol_pH Solution: Use two-step pH protocol (pH 4.7-6.0 then 7.2-8.0). CheckpH->Sol_pH No

Caption: Decision tree for troubleshooting low labeling efficiency.

Table 2: Common Issues and Solutions
IssuePotential CauseRecommended Solution
Low or No Labeling Detected Incorrect Buffer Composition: Buffers contain primary amines (Tris, glycine) or carboxylates that compete with the reaction.[6]Use an amine- and carboxylate-free buffer. Exchange the protein into a suitable buffer like MES or PBS before starting.[6][8]
Inactive Reagents: EDC is moisture-sensitive and hydrolyzes rapidly in water.[6]Always use high-quality, fresh EDC and Sulfo-NHS. Prepare solutions immediately before use and discard any unused portions.[6][8]
Suboptimal pH: The pH is not ideal for either the activation or the coupling step.Use a two-step protocol with a pH adjustment between steps to optimize both reactions.[6]
Insufficient Molar Excess: The molar ratio of this compound to the target molecule is too low to drive the reaction efficiently.Perform a titration experiment, systematically increasing the molar excess of the linker to find the optimal ratio.[10]
Protein Precipitation or Aggregation Over-labeling: A high degree of labeling can alter the protein's solubility and lead to aggregation.[11]Reduce the molar excess of the this compound linker or shorten the reaction incubation time.[6]
Protein Instability: The protein may not be stable under the required reaction conditions (pH, concentration).Optimize the reaction buffers to enhance protein stability. This may include adjusting ionic strength or adding compatible stabilizing agents.[4]
Product Heterogeneity Incomplete Labeling: Insufficient molar excess or suboptimal conditions lead to a mix of unlabeled and labeled protein.Re-optimize the molar excess and other reaction parameters as described above for low labeling efficiency.[10]
Non-Specific Binding: The linker may be binding non-covalently to the protein.Ensure stringent purification steps (e.g., size-exclusion chromatography) are used to remove all non-covalently bound reagents.[7]

References

Technical Support Center: Me-Tet-PEG3-NH2 Based ADC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Me-Tet-PEG3-NH2 in the synthesis of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis and characterization of ADCs using the this compound linker.

Issue 1: Low or No Conjugation Yield

Symptoms: Low recovery of the desired ADC after purification, or characterization methods (e.g., LC-MS, HIC) show a low drug-to-antibody ratio (DAR).

Possible Causes and Troubleshooting Steps:

  • Inefficient Amine-Payload Conjugation: The initial conjugation of the payload to the this compound linker is a critical step.

    • Suboptimal Activation of Payload's Carboxyl Group: If using EDC/NHS chemistry to link a payload with a carboxylic acid, ensure the reagents are fresh and anhydrous as they are moisture-sensitive.[1][2]

    • Incorrect pH: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine of the linker is more efficient at a slightly basic pH (7.2-8.5).[1][2] A two-step protocol with pH adjustment is often recommended.[1][2]

    • Inappropriate Buffer: Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete in the reaction.[1]

  • Inefficient Tetrazine-TCO Click Reaction: The inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine on the linker-payload and the trans-cyclooctene (B1233481) (TCO) on the antibody is typically fast and efficient but can be hampered by certain factors.[3]

    • Steric Hindrance: The PEG3 spacer is designed to reduce steric hindrance, but the nature of the payload or the conjugation site on the antibody can still impede the reaction.[4]

    • Suboptimal Reaction Conditions: While the reaction is robust, ensure the pH is within the recommended range of 6.5-7.5 for maleimide-thiol conjugation to TCO-modified antibodies.[5][6]

  • Loss of Product During Purification:

    • Inappropriate Purification Method: Size-exclusion chromatography (SEC) is a common and effective method for separating the larger ADC from smaller unreacted molecules.[1][4] Reverse-phase chromatography may be suitable for the linker-payload construct but may be too harsh for the final ADC.

Issue 2: ADC Aggregation

Symptoms: Visible precipitation, or the appearance of high molecular weight species (HMWS) in size-exclusion chromatography (SEC) or dynamic light scattering (DLS).[7][8]

Possible Causes and Troubleshooting Steps:

  • Payload Hydrophobicity: Many potent cytotoxic payloads are hydrophobic.[7][9] Attaching them to the antibody can create hydrophobic patches, leading to self-association.[7][9]

    • Optimize DAR: A high drug-to-antibody ratio (DAR) increases the overall hydrophobicity of the ADC.[7][10] Aim for the lowest DAR that still provides the desired potency.

  • Conjugation Process Stress:

    • pH and Co-solvents: The use of organic co-solvents (e.g., DMSO, DMF) to dissolve the linker-payload can induce antibody denaturation and aggregation.[7][9][10] Minimize the amount of co-solvent and ensure the final concentration is low (typically <10%).[2] Also, ensure the pH of the buffer is not close to the antibody's isoelectric point (pI).[7][9]

  • Suboptimal Formulation and Storage:

    • Buffer Composition: The final formulation buffer is critical for long-term stability.[10] Screen different buffers, pH levels, and excipients (e.g., sugars, amino acids, surfactants) to find the optimal formulation.[8][9]

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can induce aggregation.[7][9] Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -80°C for long-term storage) and perform freeze-thaw stability studies.[7][10]

Issue 3: Poor in vivo Efficacy / High Off-Target Toxicity

Symptoms: The ADC shows lower than expected efficacy in animal models, or there are signs of toxicity in tissues that do not express the target antigen.

Possible Causes and Troubleshooting Steps:

  • Premature Payload Release: The stability of the linker is crucial for ensuring the payload is only released at the target site.

    • Linker Instability: While the bond formed by the tetrazine-TCO reaction is generally stable, the linkage between the payload and the this compound linker could be a point of weakness depending on the conjugation chemistry used.[11] Ensure the chosen conjugation chemistry results in a stable bond under physiological conditions.

  • Off-Target Uptake:

    • Hydrophobicity: As mentioned, increased hydrophobicity can lead to non-specific uptake by healthy cells, particularly in the liver and kidneys, causing off-target toxicity.[12] The hydrophilic PEG3 spacer helps to mitigate this, but it may not be sufficient for highly hydrophobic payloads.[13]

    • Free Payload in Formulation: Inefficient purification can leave unconjugated linker-payload in the final formulation, which can circulate freely and cause systemic toxicity.[11][]

Frequently Asked Questions (FAQs)

Q1: What are the key features of the this compound linker?

A1: this compound is a heterobifunctional linker. It contains a methyl-tetrazine group for a highly specific and rapid bioorthogonal "click" reaction with a trans-cyclooctene (TCO) modified molecule.[4][15] The terminal primary amine (-NH2) allows for conjugation to a payload, typically through its carboxylic acid group via EDC/NHS chemistry. The hydrophilic 3-unit polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces steric hindrance.[2][4]

Q2: What is the recommended two-step protocol for conjugating a payload to this compound?

A2: A common two-step protocol for conjugating a payload with a carboxylic acid is as follows:

  • Activation: Activate the payload's carboxylic acid group with EDC and NHS (or Sulfo-NHS for aqueous solubility) in a buffer at a pH of 6.0 (e.g., MES buffer).[2]

  • Conjugation: Add the activated payload to a solution of this compound in a buffer with a pH of 7.2-7.5 (e.g., PBS) to form a stable amide bond.[2]

Q3: What are the optimal conditions for the tetrazine-TCO click reaction?

A3: The inverse-electron-demand Diels-Alder cycloaddition between tetrazine and TCO is exceptionally fast and can be performed under mild conditions.[3][6] The reaction is typically carried out in an aqueous buffer (e.g., PBS) at a pH between 6.0 and 9.0, at room temperature.[3] The reaction is highly specific and does not require a catalyst.[3]

Q4: How can I characterize my final ADC conjugate?

A4: A combination of analytical techniques is required for comprehensive characterization:

  • Drug-to-Antibody Ratio (DAR): This can be determined using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][16]

  • Aggregation and Purity: Size-Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and ensuring the purity of the monomeric ADC.[12]

  • Confirmation of Conjugation: Mass spectrometry (MS) can be used to confirm the mass of the final conjugate.[4]

Data Presentation

Table 1: Recommended Reaction Conditions for Payload Conjugation to this compound (EDC/NHS Chemistry)
ParameterValueNotes
Activation Step pH 4.5 - 6.0Optimal for EDC/NHS activation of a carboxyl group.[2]
Conjugation Step pH 7.2 - 8.5Optimal for the reaction of the NHS-ester with the primary amine.[1][2]
Molar Ratio (EDC:NHS:Payload) 1.5 : 1.5 : 1A slight excess of activating agents is recommended.[2]
Molar Ratio (Payload:Linker) 1 : 1.5 - 3An excess of the linker may be needed to drive the reaction to completion.
Reaction Time 2 - 4 hours at RTCan also be performed overnight at 4°C.[2]
Table 2: Recommended Reaction Conditions for Tetrazine-TCO Click Reaction
ParameterValueNotes
pH 6.0 - 9.0The reaction is robust across a wide pH range.[3]
Molar Ratio (TCO-mAb : Tetrazine-Payload) 1 : 1.5 - 5A molar excess of the linker-payload is typically used.[6]
Temperature Room TemperatureThe reaction is rapid at ambient temperature.[3]
Reaction Time 30 - 60 minutesThe kinetics are extremely fast.[3][6]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Carboxyl-Containing Payload to this compound
  • Payload Activation:

    • Dissolve the carboxyl-containing payload in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to Linker:

    • Dissolve this compound in reaction buffer (e.g., PBS, pH 7.4).

    • Add the activated payload solution to the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Purification:

    • Purify the Me-Tet-PEG3-Payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

Protocol 2: ADC Synthesis via Tetrazine-TCO Click Reaction
  • Antibody Preparation:

    • Ensure the TCO-modified antibody is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[6]

  • Conjugation Reaction:

    • Add the desired molar excess (typically 1.5-5 fold) of the Me-Tet-PEG3-Payload solution to the TCO-modified antibody solution.[6]

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[6]

  • Purification:

    • Remove the excess, unreacted linker-payload by purifying the ADC using a desalting column or size-exclusion chromatography.[4]

  • Characterization:

    • Characterize the final ADC for DAR, purity, and aggregation using HIC, LC-MS, and SEC.[5][12][16]

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: ADC Conjugation cluster_step3 Step 3: Purification & Characterization Payload Payload (-COOH) Activated_Payload Activated Payload (NHS-ester) Payload->Activated_Payload EDC/NHS Linker This compound Linker_Payload Me-Tet-PEG3-Payload Linker->Linker_Payload Amide bond formation Activated_Payload->Linker_Payload Amide bond formation Final_ADC Final ADC Linker_Payload->Final_ADC iEDDA Click Reaction TCO_mAb TCO-modified Antibody TCO_mAb->Final_ADC iEDDA Click Reaction Purification Purification (SEC) Final_ADC->Purification Characterization Characterization (HIC, LC-MS) Purification->Characterization Aggregation_Troubleshooting decision decision action action start Aggregation Detected (High MW species in SEC) check_DAR Is DAR too high? start->check_DAR check_cosolvent High % of organic co-solvent? check_DAR->check_cosolvent No reduce_DAR Reduce molar excess of linker-payload check_DAR->reduce_DAR Yes check_pH Is pH near pI? check_cosolvent->check_pH No minimize_cosolvent Minimize DMSO/DMF in conjugation step check_cosolvent->minimize_cosolvent Yes check_formulation Suboptimal formulation? check_pH->check_formulation No adjust_pH Adjust buffer pH away from pI check_pH->adjust_pH Yes optimize_formulation Screen for stabilizing excipients (e.g., sugars, surfactants) check_formulation->optimize_formulation Yes end_node Stable ADC check_formulation->end_node No reduce_DAR->check_cosolvent minimize_cosolvent->check_pH adjust_pH->check_formulation optimize_formulation->end_node ADC_Mechanism_of_Action ADC ADC in Circulation Binding ADC binds to cell surface antigen ADC->Binding TargetCell Target Cancer Cell (Antigen Expressing) Binding->TargetCell Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease Payload Free Cytotoxic Payload PayloadRelease->Payload Apoptosis Apoptosis (Cell Death) Payload->Apoptosis

References

Technical Support Center: Me-Tet-PEG3-NH2 & NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers using Me-Tet-PEG3-NH2 in conjugation with N-hydroxysuccinimide (NHS) esters. The primary challenge in this bioconjugation reaction is the hydrolysis of the NHS ester, which competes with the desired amine reaction, potentially leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My conjugation yield between the NHS ester and this compound is very low. What are the most likely causes?

Low conjugation efficiency typically stems from three main areas: reagent quality, reaction conditions (especially pH), and buffer composition.[1] The most common culprit is the premature hydrolysis of the NHS ester, rendering it inactive before it can react with the primary amine of this compound.[2][3]

Q2: How does pH affect the reaction, and what is the optimal range?

The reaction pH is the most critical factor.[4] The process involves a competition between the desired reaction (aminolysis) and the undesired side reaction (hydrolysis).[5]

  • Amine Reactivity : The primary amine of this compound is reactive only in its deprotonated, nucleophilic form (-NH2). At acidic pH, the amine is protonated (-NH3+), making it unreactive.[6]

  • NHS Ester Stability : NHS esters are susceptible to hydrolysis, and this degradation reaction accelerates significantly as the pH increases.[4][7]

The optimal pH is a compromise that maximizes amine reactivity while minimizing ester hydrolysis. For most NHS ester conjugations, this range is pH 8.3 to 8.5 .[8][9]

Q3: How can I tell if my NHS ester reagent has already hydrolyzed?

NHS esters are highly sensitive to moisture and should be stored desiccated at -20°C.[10][11] To prevent moisture condensation, always allow the reagent vial to equilibrate to room temperature before opening.[12][13]

You can perform a qualitative test to check the activity of your NHS ester. This test is based on the principle that the N-hydroxysuccinimide (NHS) byproduct released during hydrolysis absorbs light around 260 nm.[14] By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can confirm its reactivity.[1][10] A detailed protocol for this test is provided in the "Experimental Protocols" section.

Q4: Which buffers should I use, and which should I avoid?

The choice of buffer is critical for success.

  • Recommended Buffers : Use amine-free buffers. 0.1 M sodium phosphate, sodium bicarbonate, or borate (B1201080) buffers adjusted to the optimal pH range (8.3-8.5) are excellent choices.[7][8]

  • Buffers to Avoid : Never use buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][11] These buffer molecules will compete with your this compound for reaction with the NHS ester, drastically reducing the yield of your desired conjugate.[10]

Q5: How should I prepare my NHS ester for the reaction?

Many NHS esters have poor solubility in aqueous solutions and must first be dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8][15]

  • Use High-Quality Anhydrous Solvents : Ensure the solvent is high-purity and water-free to prevent premature hydrolysis.[15]

  • Check DMF Quality : Old DMF can degrade to form dimethylamine, which has a "fishy" smell and will react with the NHS ester. Do not use it if you detect this odor.[8]

  • Prepare Solutions Fresh : Always dissolve the NHS ester immediately before use.[11][13] Do not prepare stock solutions for storage, as the ester will degrade over time, even in anhydrous solvents.[12]

Troubleshooting Guide

This logical workflow can help you diagnose the cause of low conjugation yield.

G start Low Conjugation Yield Observed reagent 1. Check Reagent Quality start->reagent conditions 2. Check Reaction Conditions start->conditions buffer 3. Check Buffer Composition start->buffer reagent_q1 Was NHS ester stored properly at -20°C with desiccant? reagent->reagent_q1 cond_q1 Was reaction pH verified to be between 8.3-8.5? conditions->cond_q1 buffer_q1 Was an amine-free buffer (e.g., Phosphate, Bicarbonate) used? buffer->buffer_q1 reagent_sol1 Solution: Store new reagent correctly. Discard old reagent. reagent_q1->reagent_sol1 No reagent_q2 Was NHS ester solution prepared fresh in anhydrous solvent? reagent_q1->reagent_q2 Yes reagent_sol2 Solution: Always prepare reagent solution immediately before use. reagent_q2->reagent_sol2 No cond_sol1 Solution: Calibrate pH meter and adjust buffer pH accurately. cond_q1->cond_sol1 No cond_q2 Was molar ratio of NHS ester to amine optimized? cond_q1->cond_q2 Yes cond_sol2 Solution: Increase molar excess of NHS ester (e.g., 5-20 fold). cond_q2->cond_sol2 No buffer_sol1 Solution: Perform buffer exchange into an appropriate amine-free buffer. buffer_q1->buffer_sol1 No

A logical workflow for troubleshooting low NHS ester conjugation yield.

Quantitative Data: NHS Ester Stability

The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. This stability is often measured by its half-life (t½), which is the time it takes for 50% of the ester to hydrolyze. As shown in the table below, the half-life decreases dramatically as the pH increases.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes
9.0Room TempMinutes
Sources: Data compiled from multiple references.[5][7]

Experimental Protocols

General Protocol for NHS Ester Conjugation to this compound

This protocol provides a starting point for conjugating an NHS ester-activated molecule to this compound. Optimization, particularly of the molar ratio, may be required.

Materials:

  • Molecule functionalized with NHS Ester

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate, pH 8.3-8.5.[8]

  • Anhydrous, amine-free DMSO or DMF.[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[16]

  • Purification column (e.g., size exclusion chromatography, desalting column).[16]

Procedure:

  • Prepare this compound Solution : Dissolve the this compound in the reaction buffer at a desired concentration (e.g., 1-10 mg/mL).

  • Prepare NHS Ester Solution : Immediately before use, dissolve the NHS ester-activated molecule in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution.[11][16]

  • Initiate Reaction : Add a 5- to 20-fold molar excess of the NHS ester solution to the this compound solution. Ensure the final concentration of organic solvent is less than 10% to avoid solubility issues.[11][17]

  • Incubate : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[5][8] The colder temperature can help minimize the rate of hydrolysis.[10]

  • Quench Reaction : Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[16] Incubate for 30 minutes.

  • Purify Conjugate : Remove excess reagents and byproducts (such as N-hydroxysuccinimide) using a desalting column, dialysis, or another appropriate chromatography method.[8][11]

Protocol for Testing NHS Ester Activity

This spectrophotometric assay allows for a quick assessment of whether your NHS ester reagent is still active.[14][18]

Materials:

  • NHS ester reagent (1-2 mg)

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

  • 0.5 M NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution : Dissolve 1-2 mg of the NHS ester in 2 mL of amine-free buffer. If it's not water-soluble, first dissolve it in ~250 µL of anhydrous DMSO, then add the buffer.[1]

  • Prepare Control : Create a control solution containing the same buffer and solvent (if used) but without the NHS ester.

  • Measure Initial Absorbance (A_initial) : Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution.[1]

  • Induce Hydrolysis : To 1 mL of your NHS ester solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[10]

  • Measure Final Absorbance (A_final) : Immediately (within one minute), measure and record the absorbance of the base-hydrolyzed solution at 260 nm.[10][18]

Interpretation:

  • A_final > A_initial : A significant increase in absorbance indicates that the NHS ester was active and has been hydrolyzed by the base, releasing the NHS group. The reagent is suitable for use.[14]

  • A_final ≈ A_initial : Little to no increase in absorbance suggests the reagent had already hydrolyzed due to improper storage or handling and is no longer active. Discard the reagent.[14]

Reaction Pathway Visualization

The following diagram illustrates the key chemical pathways in the conjugation reaction. The desired reaction (aminolysis) forms a stable amide bond, while the competing side reaction (hydrolysis) deactivates the NHS ester.

G cluster_reactants Reactants cluster_products Products NHS_Ester Molecule-NHS Ester Conjugate Stable Amide Conjugate NHS_Ester->Conjugate Aminolysis (Desired Reaction) pH 8.3-8.5 Hydrolyzed Inactive Carboxylic Acid NHS_Ester->Hydrolyzed Hydrolysis (Side Reaction) Accelerates at high pH Amine This compound Amine->Conjugate Water H₂O (Hydrolysis) Water->Hydrolyzed NHS_byproduct NHS (byproduct) Conjugate->NHS_byproduct Hydrolyzed->NHS_byproduct

Competing reaction pathways for an NHS ester with this compound.

References

Technical Support Center: Minimizing Off-Target Labeling with Me-Tet-PEG3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target labeling when using Me-Tet-PEG3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a bifunctional linker molecule. It contains two primary reactive groups:

  • A methyltetrazine (Me-Tet) group, which participates in a highly specific and rapid bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO).[1][2]

  • An amine (NH2) group, which can be coupled to molecules containing a carboxylic acid via the formation of a stable amide bond. This reaction typically requires activation of the carboxylic acid, for example, with carbodiimide (B86325) chemistry to form an NHS ester.[3][4]

The two reactive moieties are separated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, which enhances solubility and can reduce steric hindrance.[3][5]

Q2: What are the main causes of off-target labeling with this compound?

Off-target labeling with this compound can arise from side reactions of both the tetrazine and the amine functionalities. When the amine group is used for conjugation to a pre-activated molecule (like an NHS ester), the primary causes of off-target labeling are:

  • Reaction of the NHS ester with non-target nucleophiles: Besides the intended primary amine of the linker, NHS esters can react with other nucleophilic groups on your target molecule or other proteins in the sample, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[6]

  • Hydrolysis of the NHS ester: In aqueous solutions, the NHS ester can react with water, leading to a non-reactive carboxylic acid and reducing the efficiency of the desired conjugation.[6][7] This hydrolysis is highly pH-dependent.[8]

  • Non-specific binding of the tetrazine: While the tetrazine-TCO ligation is bioorthogonal, unreacted tetrazine can sometimes contribute to background signal, potentially through non-specific hydrophobic or electrostatic interactions.[9][10]

Q3: How does pH affect the labeling reaction when targeting the amine group of this compound with an NHS ester?

The pH of the reaction buffer is a critical factor for successful and specific labeling.[8]

  • Low pH (<7.2): The primary amine of this compound will be protonated (-NH3+), rendering it non-nucleophilic and unreactive towards the NHS ester.[6][11]

  • Optimal pH (7.2 - 8.5): This range represents a balance between amine reactivity and NHS ester stability. A pH of 8.3-8.5 is often recommended for efficient modification of proteins and peptides.[8][12]

  • High pH (>8.5): The rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction and reduces conjugation efficiency.[6][11]

Troubleshooting Guides

Problem 1: High Background Signal or Non-Specific Labeling

Possible Cause Troubleshooting Step
Excess Reagent Concentration Optimize the molar ratio of the NHS-ester-activated molecule to this compound. Start with a 5- to 20-fold molar excess of the NHS ester and titrate down.[7]
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[6] Avoid buffers containing primary amines like Tris or glycine (B1666218).[6][8]
Reaction with Non-Target Nucleophiles Consider performing the reaction at a lower pH (e.g., 7.2-7.5) to increase the selectivity for primary amines over other nucleophiles.[8]
Prolonged Incubation Time Optimize the incubation time. Shorter incubation times can minimize the chance of side reactions. Typical reactions run for 30-60 minutes at room temperature or 2 hours at 4°C.[6][7]
Inefficient Quenching After the desired reaction time, add a quenching agent like Tris buffer or glycine to a final concentration of 20-100 mM to consume any unreacted NHS ester.[7][12][13]
Contaminated Reagents Ensure that the NHS-ester-activated molecule is freshly prepared or has been stored under anhydrous conditions to prevent hydrolysis.[6]

Problem 2: Low Labeling Efficiency

Possible Cause Troubleshooting Step
NHS Ester Hydrolysis Prepare NHS ester stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[6][14]
Incorrect Buffer Composition Use amine-free buffers such as PBS, HEPES, or borate (B1201080) buffer.[6][8] If the sample is in an incompatible buffer, perform a buffer exchange before the reaction.
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[6]
Poor Solubility of NHS Ester Dissolve the NHS ester reagent in a small amount of an organic solvent like DMSO or DMF before adding it to the reaction mixture to improve solubility.[7] The final concentration of the organic solvent should ideally be kept below 10%.[14]
Steric Hindrance If the target molecule is large or the reaction site is sterically hindered, consider increasing the reaction time or temperature, or using a linker with a longer PEG spacer if available.[7]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Carboxylic Acid-Containing Molecule with this compound via NHS Ester Chemistry

This protocol assumes the user has a molecule with a carboxylic acid that will be activated with EDC/NHS and subsequently reacted with this compound.

Materials:

  • Molecule with a carboxylic acid (Molecule-COOH)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M MES buffer, pH 4.7-6.0 for activation; 0.1 M phosphate (B84403) buffer, pH 7.2-8.5 for conjugation)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF or DMSO. b. Add NHS or sulfo-NHS (1.5 equivalents) to the solution. c. Add EDC (1.5 equivalents) to the reaction mixture. d. Stir at room temperature for 1-4 hours.[3]

  • Conjugation to this compound: a. Dissolve this compound (1.2 equivalents) in the conjugation buffer. b. Add the activated Molecule-COOH solution to the this compound solution. c. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[3]

  • Quenching the Reaction: a. Add the quenching buffer to a final concentration of 20-50 mM.[13] b. Incubate for an additional 15 minutes at room temperature to deactivate any unreacted NHS esters.[13]

  • Purification: a. Remove excess unreacted reagents and byproducts using size-exclusion chromatography or dialysis.[14][15]

Protocol 2: Quenching Unreacted NHS Esters

Quenching Reagent Working Concentration Incubation Time Temperature Notes
Tris-HCl 20-100 mM15-30 minutesRoom TemperatureA very common and effective quenching agent.[13]
Glycine 20-100 mM15-30 minutesRoom TemperatureAn alternative to Tris buffer.[7]
Hydroxylamine 50 mM15-30 minutesRoom TemperatureAlso effective for quenching.[7]

Visualizations

G Signaling Pathway for NHS Ester Labeling of this compound cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_side_reaction Side Reaction (Hydrolysis) cluster_quenching Quenching Step Molecule_COOH Molecule-COOH Activated_Molecule Molecule-NHS Ester Molecule_COOH->Activated_Molecule + EDC, NHS EDC EDC NHS NHS Conjugate Molecule-NH-PEG3-Tet-Me Activated_Molecule->Conjugate Hydrolyzed_Molecule Inactive Molecule-COOH Activated_Molecule->Hydrolyzed_Molecule + H2O Quenched_Molecule Quenched Molecule Activated_Molecule->Quenched_Molecule MeTet_NH2 This compound MeTet_NH2->Conjugate Water H2O Quenching_Agent Tris or Glycine Quenching_Agent->Quenched_Molecule

Caption: NHS Ester Labeling Pathway for this compound.

G Troubleshooting Workflow for Off-Target Labeling Start High Off-Target Labeling Observed Check_pH Is reaction pH between 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Molar_Ratio Is molar excess of NHS ester >20x? Check_pH->Check_Molar_Ratio Yes Adjust_pH->Check_Molar_Ratio Reduce_Molar_Ratio Reduce molar excess to 5-20x Check_Molar_Ratio->Reduce_Molar_Ratio Yes Check_Buffer Is buffer amine-free (e.g., PBS, HEPES)? Check_Molar_Ratio->Check_Buffer No Reduce_Molar_Ratio->Check_Buffer Buffer_Exchange Perform buffer exchange to amine-free buffer Check_Buffer->Buffer_Exchange No Check_Quenching Was a quenching step performed? Check_Buffer->Check_Quenching Yes Buffer_Exchange->Check_Quenching Add_Quenching Add quenching agent (e.g., Tris) post-reaction Check_Quenching->Add_Quenching No Success Off-Target Labeling Minimized Check_Quenching->Success Yes Add_Quenching->Success

Caption: Troubleshooting Workflow for Off-Target Labeling.

References

Technical Support Center: Optimizing Me-Tet-PEG3-NH2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Me-Tet-PEG3-NH2 reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule. It contains two primary reactive groups:

  • A methyltetrazine (Me-Tet) group, which participates in a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. This is a form of "click chemistry" that occurs efficiently under physiological conditions.[1][2]

  • A primary amine (NH2) group, which is nucleophilic and can react with various functional groups such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of a carbodiimide (B86325) activator), and aldehydes/ketones (via reductive amination).[3][4][5]

These two groups are separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility in aqueous media.[2][4]

Q2: My reaction with this compound is showing a very low yield. What are the common causes?

Low yield in reactions involving this compound can be attributed to several factors. The most common issues are related to suboptimal reaction conditions, reagent quality, and the stability of the molecules involved.[6][7] A systematic approach to troubleshooting is the best course of action.[6]

Q3: How critical is the pH of the reaction buffer for the amine conjugation?

The pH of the reaction buffer is a critical parameter for successful amine conjugation. The reactivity of the primary amine on the this compound linker is highly pH-dependent.[8]

  • For reactions with NHS esters: A pH range of 7.2 to 8.5 is generally optimal.[9][10] At lower pH, the amine group is protonated and less nucleophilic, reducing its reactivity. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can drastically lower the yield.[9][10]

  • For reactions with carboxylic acids (using EDC/NHS): This is typically a two-step process. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent reaction of the activated intermediate with the amine is more efficient at a pH of 7.2-8.5.[11]

Q4: I am observing aggregation or precipitation in my reaction mixture. What could be the cause and how can I prevent it?

Protein aggregation during conjugation is a common issue that can lead to low yields and difficulties in purification.[7] Potential causes and solutions include:

  • High protein concentration: High concentrations can promote intermolecular cross-linking. Try reducing the concentration of your protein.[7]

  • Suboptimal reaction conditions: Performing the reaction at a lower temperature (e.g., 4°C) can slow down aggregation kinetics.[7] Also, ensure the reaction pH is one at which your protein is stable and soluble.[7]

  • Use of stabilizing excipients: The addition of sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or certain amino acids (e.g., arginine) to the reaction buffer can help stabilize the protein.[7]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Conjugate

If you are experiencing low or no yield of your desired product, a systematic troubleshooting approach is recommended. The following guide will help you identify the potential cause and find a solution.

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low or No Yield Observed reagent_quality Check Reagent Quality (this compound & Substrate) start->reagent_quality reaction_conditions Review Reaction Conditions (pH, Temp, Time, Molar Ratio) start->reaction_conditions buffer_composition Analyze Buffer Composition start->buffer_composition reagent_storage Improper Storage? (Degradation/Hydrolysis) reagent_quality->reagent_storage ph_check Suboptimal pH? reaction_conditions->ph_check interfering_substances Interfering Substances Present? (e.g., Tris buffer with NHS esters) buffer_composition->interfering_substances reagent_storage->reaction_conditions No reagent_solution Use fresh, high-quality reagents. Prepare solutions immediately before use. reagent_storage->reagent_solution Yes ph_solution Optimize pH for the specific chemistry. (e.g., pH 7.2-8.5 for NHS esters) ph_check->ph_solution Yes ratio_check Incorrect Molar Ratio? ph_check->ratio_check No ratio_solution Titrate molar ratio of this compound to substrate (e.g., 5-50 fold excess). ratio_check->ratio_solution Yes temp_time_check Suboptimal Temp/Time? ratio_check->temp_time_check No temp_time_check->buffer_composition No temp_time_solution Optimize reaction time and temperature. Monitor reaction progress. temp_time_check->temp_time_solution Yes buffer_solution Use non-interfering buffers. (e.g., PBS for NHS ester reactions) interfering_substances->buffer_solution Yes

Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.

Issue 2: Formation of Undesired Byproducts

The presence of unexpected byproducts can complicate purification and reduce the yield of the desired conjugate.

Logical Relationship of Factors Leading to Byproduct Formation

Byproduct_Formation suboptimal_ph Suboptimal pH hydrolysis Hydrolysis of Reactive Groups (e.g., NHS ester) suboptimal_ph->hydrolysis excess_reagent Excessive Molar Ratio of this compound multi_pegylation Multi-PEGylated Species excess_reagent->multi_pegylation substrate_reactivity Multiple Reactive Sites on Substrate substrate_reactivity->multi_pegylation byproducts Formation of Undesired Byproducts hydrolysis->byproducts multi_pegylation->byproducts

Caption: Factors contributing to the formation of undesired byproducts in conjugation reactions.

Quantitative Data and Experimental Protocols

Table 1: Recommended Reaction Conditions for Amine Conjugation
ParameterCondition for NHS Ester ChemistryCondition for Carbodiimide (EDC) ChemistryRationale & Key Considerations
pH 7.2 - 8.5[9][10]Activation: 4.5 - 6.0Conjugation: 7.2 - 8.5[11]Balances amine reactivity with hydrolysis of the activated ester.[9]
Temperature 4°C to Room Temperature (25°C)[10]4°C to Room Temperature (25°C)Lower temperatures can reduce aggregation and hydrolysis but may require longer reaction times.[7]
Reaction Time 0.5 - 4 hours[10]Activation: 15-30 minConjugation: 2-4 hoursMonitor reaction progress to determine the optimal duration.[12]
Molar Ratio 5 to 50-fold molar excess of this compound[8]5 to 50-fold molar excess of this compoundA higher excess drives the reaction to completion but may increase multi-PEGylation.[6]
Buffer Phosphate, Borate, Bicarbonate/Carbonate, HEPES[10]MES for activation, PBS for conjugation[11]Avoid buffers with primary amines (e.g., Tris) as they compete with the reaction.[8]
Experimental Protocol: General Procedure for Conjugating this compound to an NHS-activated Molecule

This protocol provides a general guideline. Optimization for your specific molecule is highly recommended.

Experimental Workflow for Amine Conjugation

Experimental_Workflow prep_reagents 1. Prepare Reagents - Dissolve NHS-activated molecule in anhydrous DMSO/DMF. - Dissolve this compound in reaction buffer (e.g., PBS, pH 7.4). initiate_reaction 2. Initiate Reaction - Add this compound solution to the NHS-activated molecule solution. - Ensure desired molar ratio. prep_reagents->initiate_reaction incubation 3. Incubate - Incubate for 1-2 hours at room temperature or overnight at 4°C. - Protect from light if reagents are light-sensitive. initiate_reaction->incubation quench 4. Quench Reaction (Optional) - Add a small molecule with a primary amine (e.g., Tris or glycine) to quench unreacted NHS esters. incubation->quench purification 5. Purify Conjugate - Remove excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or HPLC. quench->purification analysis 6. Analyze Product - Characterize the final conjugate using SDS-PAGE, mass spectrometry, or HPLC. purification->analysis

Caption: A step-by-step workflow for a typical this compound conjugation reaction.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of your NHS-activated molecule in a water-miscible, anhydrous organic solvent like DMSO or DMF.[9]

    • Prepare a stock solution of this compound in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.4.[9]

  • Reaction Setup:

    • Set up a series of reactions with a fixed concentration of your NHS-activated molecule.

    • Vary the molar ratio of this compound to your molecule. Suggested ratios to test are 1:1, 1:5, 1:10, and 1:20 (Molecule:PEG linker).[9]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[13]

  • Quenching (Optional):

    • To stop the reaction, you can add a small molecule containing a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.[10]

  • Purification:

    • Remove unreacted this compound and other byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[14]

  • Analysis:

    • Analyze the product distribution for each reaction using an appropriate technique such as SDS-PAGE (for proteins), HPLC, or mass spectrometry to determine the ratio of conjugated, and unreacted starting material.[9]

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of Me-Tet-PEG3-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of targeted therapeutics and proteomics, the precise chemical modification of biomolecules is paramount. The choice of a linker for bioconjugation dictates the stability, homogeneity, and ultimate functionality of the resulting product, such as an antibody-drug conjugate (ADC) or a fluorescently labeled protein. Me-Tet-PEG3-NH2 (Methyltetrazine-triethylene glycol-Amine) is a heterobifunctional linker that offers the power of bioorthogonal click chemistry. One end features a primary amine (-NH2) for covalent attachment to biomolecules, while the methyltetrazine moiety allows for a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO)-modified partner.

This guide provides an objective comparison of this compound with alternative bioconjugation reagents, supported by experimental data and detailed protocols for mass spectrometry characterization, a critical tool for verifying successful conjugation.

Comparative Analysis of Bioconjugation Reagents

The selection of a conjugation strategy depends on several factors, including the available functional groups on the target biomolecule, the desired stability of the linkage, and the reaction conditions required.

FeatureThis compound (Amine Reactive)Maleimide ReagentsNHS Ester Reagents
Target Functional Group Carboxylic Acids (after activation to NHS ester)Thiols (Sulfhydryls, e.g., Cysteine)Primary Amines (e.g., Lysine (B10760008), N-terminus)
Reaction Chemistry Amide Bond FormationMichael AdditionAcylation
Resulting Bond Stable Amide BondStable Thioether BondStable Amide Bond
Optimal pH Range 7.2 - 8.56.5 - 7.5[1][2]7.2 - 8.5
Key Advantage Enables subsequent bioorthogonal tetrazine "click" chemistry.Highly selective for thiols at neutral pH.High reactivity with abundant amine groups.
Potential Drawback Requires pre-activation of carboxyl groups on the target.Maleimide ring can undergo hydrolysis at higher pH.Can react with multiple lysine residues, leading to heterogeneity.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique for confirming the successful conjugation and assessing the purity of the resulting product.[3] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), are powerful methods for analyzing PEGylated biomolecules.[3][4]

Quantitative Data Summary

Successful conjugation of this compound to a model peptide (e.g., Ac-Gly-Lys-Gly-COOH, MW = 289.29 Da) after activation of the C-terminal carboxyl group results in a predictable mass shift.

Table 2: Expected Mass Data for a Model Peptide Conjugate

AnalyteMolecular Weight (Da)Expected [M+H]⁺ (m/z)
Model Peptide (Ac-Gly-Lys-Gly-COOH)289.29290.29
This compound Linker271.34272.35
Peptide-Linker Conjugate 542.61 543.62

Table 3: Comparison of MS Ionization Techniques for Conjugate Analysis

FeatureESI-MSMALDI-TOF MS
Principle Soft ionization generating ions from a liquid solution.[5]Soft ionization using a matrix to absorb laser energy.[5]
Typical Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺[5]Primarily [M+H]⁺, [M+Na]⁺, [M+K]⁺[5]
Key Advantage Easily coupled with liquid chromatography (LC-MS) for separation of complex mixtures. High mass accuracy.High tolerance for salts and buffers. Good for analyzing a broad mass range.[5]
Common Application Purity assessment, accurate mass determination, and fragmentation analysis for structural confirmation.Rapid screening, molecular weight determination of the main product.

Experimental Protocols

Detailed and reproducible protocols are essential for achieving high-quality, reliable results.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Peptide

This protocol describes a two-step process: activation of the peptide's C-terminal carboxylic acid using EDC/NHS chemistry, followed by conjugation with the amine linker.

  • Peptide Activation:

    • Dissolve the carboxyl-containing peptide in a reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add a 10-fold molar excess of N-Hydroxysuccinimide (NHS) and a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate the reaction for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the activated peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer (e.g., PBS).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted linker and byproducts by purifying the conjugate using a desalting column, dialysis, or reverse-phase HPLC.[6]

Protocol 2: Mass Spectrometry Analysis of the Purified Conjugate

This protocol is suitable for a standard LC-ESI-QTOF mass spectrometer.

  • Sample Preparation:

    • Reconstitute the purified and lyophilized conjugate in a solvent compatible with ESI-MS, such as 0.1% formic acid in water/acetonitrile (B52724) (50:50 v/v), to a final concentration of 1-10 µM.[6]

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the conjugate using a gradient of increasing acetonitrile concentration containing 0.1% formic acid.

    • The column eluent is introduced directly into the ESI source of the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 200-2000 m/z).

    • Perform data-dependent acquisition to select the most abundant precursor ions for fragmentation (MS/MS) to confirm the sequence and modification site.

Visualizing Workflows and Comparisons

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and logical relationships.

cluster_prep Step 1: Conjugation cluster_analysis Step 2: Analysis Peptide Carboxyl-Peptide Activation Activate with EDC / NHS Peptide->Activation Linker Add this compound Activation->Linker Purify Purify Conjugate (HPLC / Desalting) Linker->Purify LC LC Separation (C18 Column) Purify->LC MS1 ESI-MS (Intact Mass) LC->MS1 MS2 MS/MS (Fragmentation) MS1->MS2 Data Data Analysis MS2->Data

Caption: Experimental workflow for conjugation and MS analysis.

reagent Bioconjugation Reagent Target Functional Group Resulting Bond tetrazine This compound Carboxylic Acid (activated) Stable Amide reagent->tetrazine Amine-Reactive (Bioorthogonal) maleimide Maleimide-Linker Thiol (Cysteine) Stable Thioether reagent->maleimide Thiol-Reactive nhs NHS-Ester-Linker Amine (Lysine) Stable Amide reagent->nhs Amine-Reactive (Direct)

Caption: Comparison of bioconjugation chemistries.

cluster_pathway Illustrative ADC Targeting Pathway ADC Antibody-Drug Conjugate (TCO-Drug + Tet-Antibody) Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Release Drug Release Internalization->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target

Caption: ADC mechanism enabled by click chemistry.

References

A Researcher's Guide to Validating Me-Tet-PEG3-NH2 Conjugation with HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a critical step in the development of targeted therapeutics, diagnostics, and research tools. Me-Tet-PEG3-NH2, a methyltetrazine-functionalized polyethylene (B3416737) glycol (PEG) linker, is a key reagent in bioorthogonal chemistry, enabling the efficient and specific conjugation of molecules via the inverse-electron-demand Diels-Alder (iEDDA) reaction. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for confirming the success of this conjugation and for purifying the resulting bioconjugate.

This guide provides an objective comparison of HPLC methods for validating this compound conjugation, with a focus on Reversed-Phase HPLC (RP-HPLC). We present supporting experimental data and detailed methodologies to facilitate the robust analysis of these conjugates and compare them with common alternative bioconjugation linkers.

Comparison of Bioconjugation Linkers for HPLC Analysis

The choice of a bioconjugation linker can significantly impact the physicochemical properties of the resulting conjugate, which in turn affects its behavior during HPLC analysis. The hydrophobicity of the linker is a key determinant of its retention time in RP-HPLC.

FeatureThis compoundMaleimide-PEG-NHS EsterNHS-Ester-PEG
Target Functional Group Trans-cyclooctene (TCO)Thiols (e.g., Cysteine)Primary amines (e.g., Lysine)
Reaction Chemistry Inverse-electron-demand Diels-Alder (iEDDA) "Click Chemistry"Michael AdditionAcylation
Relative Hydrophobicity The tetrazine moiety can increase hydrophobicity compared to a simple PEG linker.The maleimide (B117702) group can contribute to the hydrophobicity of the conjugate.Generally hydrophilic due to the PEG chain, with the NHS ester being replaced by an amide bond.
Expected RP-HPLC Retention The conjugate will typically have a longer retention time than the unconjugated biomolecule due to the increased hydrophobicity of the tetrazine-PEG linker.Similar to tetrazine-PEG, the conjugate will likely show a noticeable increase in retention time compared to the unconjugated starting material.The PEGylated product will have a different retention time from the native protein, though the shift might be less pronounced than with more hydrophobic linkers.
Purity Assessment by HPLC RP-HPLC is effective for separating the this compound conjugate from unreacted biomolecules and excess linker.[1]RP-HPLC can resolve the maleimide-PEG conjugate from starting materials and byproducts.[2]RP-HPLC is a standard method for assessing the purity of NHS-ester-PEGylated proteins.[3]

HPLC Method Comparison for Bioconjugate Analysis

Different HPLC methods can be employed to analyze bioconjugates, each providing unique information about the sample.[4][5]

HPLC MethodPrinciple of SeparationPrimary Application for this compound ConjugatesAdvantagesLimitations
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.Purity assessment, monitoring reaction progress, and separating unreacted starting materials from the product.[6]High resolution for separating closely related species and good for analyzing conjugation efficiency.Can be denaturing for sensitive biomolecules.
Size-Exclusion (SEC-HPLC) Separation based on hydrodynamic volume (size).Detecting the formation of the conjugate by observing a shift in molecular size and assessing for aggregation.A non-denaturing method that preserves the native structure of the biomolecule.Lower resolution for species with similar sizes.
Hydrophobic Interaction (HIC-HPLC) Separation based on hydrophobicity under non-denaturing conditions.Analyzing the hydrophobicity profile of the conjugate, which can be useful for antibody-drug conjugates.Preserves the native structure of the biomolecule while separating based on hydrophobicity.Can have lower resolution than RP-HPLC.

Experimental Workflow and Methodologies

A typical workflow for the synthesis and analysis of a this compound conjugate involves the conjugation reaction followed by purification and analysis using HPLC.

Experimental Workflow for this compound Conjugation and HPLC Analysis cluster_0 Conjugation cluster_1 Analysis & Purification Biomolecule_TCO TCO-modified Biomolecule Reaction iEDDA Reaction Biomolecule_TCO->Reaction Me_Tet_PEG3_NH2 This compound Me_Tet_PEG3_NH2->Reaction Crude_Product Crude Conjugate Mixture Reaction->Crude_Product HPLC_Analysis Analytical RP-HPLC Crude_Product->HPLC_Analysis HPLC_Purification Preparative RP-HPLC Crude_Product->HPLC_Purification Purity_Check Purity Assessment HPLC_Analysis->Purity_Check Pure_Conjugate Purified Conjugate HPLC_Purification->Pure_Conjugate Purity_Check->Pure_Conjugate

Workflow for this compound conjugation and HPLC analysis.

Detailed Experimental Protocol: RP-HPLC Analysis of a this compound-Peptide Conjugate

This protocol provides a general method for the analysis of a peptide conjugated with this compound. Optimization may be required based on the specific properties of the peptide.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Peptide conjugated with this compound

  • Unconjugated peptide standard

2. Sample Preparation:

  • Dissolve the crude conjugation reaction mixture and the unconjugated peptide standard in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Filter the samples through a 0.22 µm syringe filter before injection.

3. HPLC Method:

ParameterSetting
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 220 nm and 280 nm
Injection Volume 20 µL

4. Data Analysis:

  • Analyze the chromatogram of the crude reaction mixture. A new peak with a longer retention time compared to the unconjugated peptide should be observed, corresponding to the this compound-peptide conjugate.[7]

  • The retention time of the conjugated peptide is expected to be longer due to the increased hydrophobicity from the tetrazine-PEG linker.[8]

  • Calculate the percentage purity of the conjugate by integrating the peak areas.

Logical Relationships in HPLC Method Selection

The choice of an appropriate HPLC method is guided by the analytical objective.

Decision Tree for HPLC Method Selection Goal What is the analytical goal? Purity Assess Purity & Reaction Conversion Goal->Purity Aggregation Detect Aggregates Goal->Aggregation Hydrophobicity Analyze Hydrophobicity Profile Goal->Hydrophobicity RP_HPLC Use RP-HPLC Purity->RP_HPLC SEC_HPLC Use SEC-HPLC Aggregation->SEC_HPLC HIC_HPLC Use HIC-HPLC Hydrophobicity->HIC_HPLC

Decision tree for selecting an HPLC method.

References

Me-Tet-PEG3-NH2 vs. Other PEG Linkers: A Comparative Guide to ADC Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. The linker, a key component connecting the antibody to the cytotoxic payload, plays a pivotal role in maintaining the integrity of the ADC in circulation and ensuring targeted drug delivery. This guide provides an objective comparison of the Me-Tet-PEG3-NH2 linker with other common polyethylene (B3416737) glycol (PEG) linkers, focusing on their impact on ADC stability, supported by experimental data.

This compound: A Profile of a Modern ADC Linker

The this compound linker is a heterobifunctional linker that leverages bioorthogonal "click chemistry" for the conjugation of payloads to antibodies. Its structure comprises three key elements:

  • Methyl-Tetrazine (Me-Tet): This moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group. This reaction is known for its high speed, selectivity, and the formation of a highly stable dihydropyridazine (B8628806) linkage under physiological conditions.

  • PEG3: A short polyethylene glycol spacer consisting of three ethylene (B1197577) glycol units. The PEG moiety enhances the hydrophilicity of the linker and the resulting ADC. This improved water solubility helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the pharmacokinetic profile of the ADC.[1]

  • Amine (NH2): A terminal amine group that provides a reactive handle for conjugation to the payload, typically through the formation of a stable amide bond.

Comparative Analysis of Linker Chemistries: Tetrazine vs. Maleimide

The stability of an ADC is fundamentally dictated by the chemical nature of the bond connecting the linker to the antibody. The tetrazine-based iEDDA ligation offers significant stability advantages over the more traditional maleimide-thiol conjugation.

dot

ADC_Stability_Workflow cluster_DAR DAR Analysis cluster_Payload Free Payload Analysis ADC ADC Sample Incubation Incubate at 37°C ADC->Incubation Plasma Human/Mouse Plasma Plasma->Incubation Sampling Time-Point Sampling (0, 24, 48, 96, 168h) Incubation->Sampling ImmunoCapture Immuno-affinity Capture Sampling->ImmunoCapture Precipitation Protein Precipitation Sampling->Precipitation EluteReduce Elute and Reduce ImmunoCapture->EluteReduce LCMS_DAR LC-MS Analysis EluteReduce->LCMS_DAR Data_Analysis Data Analysis: Determine Payload Loss Rate LCMS_DAR->Data_Analysis Calculate Avg. DAR LCMSMS_Payload LC-MS/MS Analysis Precipitation->LCMSMS_Payload LCMSMS_Payload->Data_Analysis Quantify Free Payload PK_Workflow Start Administer ADC to Animal Model (IV) Blood_Sampling Serial Blood Sampling Start->Blood_Sampling Plasma_Processing Process to Obtain Plasma Blood_Sampling->Plasma_Processing Quantification Quantify Total Antibody & Intact ADC (ELISA or LC-MS) Plasma_Processing->Quantification PK_Analysis Pharmacokinetic Analysis (Calculate t½, CL, AUC) Quantification->PK_Analysis Stability_Assessment Assess in vivo Stability (Compare Total Ab vs. Intact ADC PK) PK_Analysis->Stability_Assessment

References

A Head-to-Head Comparison of Me-Tet-PEG3-NH2 and DBCO-PEG-NH2 for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient covalent linking of biomolecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. The choice of linker is a critical determinant of a bioconjugate's stability, functionality, and in vivo performance. This guide provides an objective, data-driven comparison of two popular amine-functionalized PEG linkers employed in copper-free click chemistry: Methyltetrazine-PEG3-Amine (Me-Tet-PEG3-NH2) and Dibenzocyclooctyne-PEG-Amine (DBCO-PEG-NH2).

At the core of this comparison are their distinct bioorthogonal reaction chemistries. This compound participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner. In contrast, DBCO-PEG-NH2 undergoes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide-functionalized molecule. While both linkers feature a terminal primary amine for initial conjugation and a polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, their reaction kinetics, stability, and optimal use cases differ significantly.

Key Differences at a Glance

FeatureThis compoundDBCO-PEG-NH2
Bioorthogonal Reaction Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reactive Partner Trans-cyclooctene (TCO)Azide (B81097)
Reaction Kinetics Exceptionally fastFast, but significantly slower than iEDDA
Resulting Linkage Dihydropyridazine (B8628806)Triazole
Byproducts Nitrogen gas (N₂)None
Primary Applications Rapid labeling, in vivo imaging, pre-targeting strategiesGeneral bioconjugation, applications where reactant stability is paramount

Quantitative Comparison of Performance

The efficacy of a bioconjugation strategy is largely defined by its reaction kinetics and the stability of the reactants and products. The selection between a tetrazine-based and a DBCO-based linker often involves a trade-off between reaction speed and the stability requirements of the specific application.

Reaction Kinetics

The second-order rate constant (k₂) is a direct measure of reaction speed. The iEDDA reaction between a methyltetrazine and a trans-cyclooctene (TCO) is orders of magnitude faster than the SPAAC reaction between DBCO and an azide.[1][2] This rapid ligation allows for efficient conjugation even at low reactant concentrations, which is particularly advantageous for in vivo applications.[3]

ReactionSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Methyltetrazine + TCO (iEDDA) ~1,000 - 30,000+[2][4]Exceptionally rapid, allowing for efficient conjugation at low concentrations. The rate can be tuned by modifying the tetrazine's electronic properties.[1]
DBCO + Benzyl Azide (SPAAC) ~0.1 - 1.0[1]Generally fast and widely used for a variety of bioconjugation applications.[1]

Note: Reaction rates are compiled from various sources and are for comparative purposes. Actual rates may vary depending on specific substituents, reactant partners, and experimental conditions.[2][4]

Reaction Mechanisms and Workflows

The distinct chemistries of the tetrazine-TCO and DBCO-azide reactions give rise to different reaction mechanisms and can influence the overall experimental workflow.

Chemical Reaction Mechanisms

The reaction between methyltetrazine and a TCO proceeds via an inverse-electron-demand Diels-Alder cycloaddition, forming a stable dihydropyridazine bond and releasing nitrogen gas.[5] In contrast, the DBCO linker reacts with an azide-functionalized molecule through a strain-promoted [3+2] cycloaddition to form a stable triazole ring.[6]

G cluster_0 iEDDA Reaction (this compound) cluster_1 SPAAC Reaction (DBCO-PEG-NH2) This compound This compound Dihydropyridazine_Conjugate Dihydropyridazine Conjugate This compound->Dihydropyridazine_Conjugate + TCO-Molecule TCO-Molecule TCO-Molecule->Dihydropyridazine_Conjugate N2 N2 Dihydropyridazine_Conjugate->N2 - DBCO-PEG-NH2 DBCO-PEG-NH2 Triazole_Conjugate Triazole Conjugate DBCO-PEG-NH2->Triazole_Conjugate + Azide-Molecule Azide-Molecule Azide-Molecule->Triazole_Conjugate

Bioorthogonal Reaction Schemes
Generalized Experimental Workflow

A typical bioconjugation strategy involves two main stages: the initial conjugation of the amine-linker to the first molecule, followed by the bioorthogonal "click" reaction with the second molecule.

G cluster_0 Step 1: Initial Amine Conjugation cluster_1 Step 2: Bioorthogonal Click Reaction Molecule_A Molecule A (with -COOH or NHS-ester) Activated_Molecule_A Activated Molecule A Molecule_A->Activated_Molecule_A Activate Amine_Linker Amine-Linker (this compound or DBCO-PEG-NH2) Conjugate_1 Linker-Molecule A Conjugate Amine_Linker->Conjugate_1 Activated_Molecule_A->Conjugate_1 + Amine-Linker Conjugate_1_click Linker-Molecule A Conjugate Conjugate_1->Conjugate_1_click Molecule_B Molecule B (with TCO or Azide) Final_Conjugate Final Bioconjugate (A-Linker-B) Molecule_B->Final_Conjugate Conjugate_1_click->Final_Conjugate + Molecule B

Generalized Bioconjugation Workflow

Stability and Handling

The stability of the reactive moieties on the linkers is a critical factor, particularly for multi-step syntheses or in vivo applications where the linker must remain intact over time.

Linker MoietyStability in Aqueous BufferKey Considerations
Methyltetrazine Electron-donating groups like methyl enhance stability compared to unsubstituted tetrazines.[7] Phenyl and methyl-substituted tetrazines show good stability, with over 75% remaining after 12 hours in PBS at 37°C.[4]Stability is pH-dependent, with greater stability at neutral to slightly acidic pH (6.0-7.5).[7] Can be sensitive to light and nucleophiles like Tris or DTT.[7]
DBCO Generally stable in aqueous buffers.[2] DBCO-modified antibodies show only ~3-5% loss of reactivity after 4 weeks at 4°C or -20°C.[8]Can be less stable in the presence of thiols like glutathione (B108866) compared to BCN, a related cyclooctyne.[9] Long-term storage should avoid azide- and thiol-containing buffers.[8]
TCO (Reactive Partner for Tetrazine) Susceptible to isomerization to the less reactive cis-isomer, especially in the presence of light or thiols.[2] Not recommended for long-term storage.[2]More rigid TCO derivatives have been developed to improve stability.[10]
Azide (Reactive Partner for DBCO) Exceptionally stable under a wide range of physiological conditions.[11]A robust and reliable functional group for bioconjugation.

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of this compound and DBCO-PEG-NH2 to a protein with an activated carboxylic acid (NHS ester). These protocols provide a framework; optimal molar ratios, concentrations, and reaction times should be determined empirically for specific applications.

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Protein

Objective: To conjugate this compound to a protein via an amide bond, functionalizing the protein with a tetrazine moiety for subsequent iEDDA reaction.

Materials:

  • NHS ester-activated protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the NHS ester-activated protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS esters on the protein, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and quenching reagents by purifying the conjugate using a desalting column, dialysis, or size-exclusion chromatography.

  • Subsequent TCO Ligation:

    • The purified tetrazine-labeled protein is now ready for the iEDDA click reaction with a TCO-functionalized molecule. This reaction is typically rapid, often completing within minutes at room temperature.[5]

Protocol 2: Conjugation of DBCO-PEG-NH2 to an NHS Ester-Activated Protein

Objective: To conjugate DBCO-PEG-NH2 to a protein via an amide bond, functionalizing the protein with a DBCO moiety for subsequent SPAAC reaction.

Materials:

  • NHS ester-activated protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NH2

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of DBCO-PEG-NH2 to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NH2 in anhydrous DMSO or DMF.[6]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG-NH2 stock solution to the NHS ester-activated protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature or overnight (12 hours) at 4°C with gentle mixing.[6]

  • Quenching the Reaction (Optional):

    • Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove unreacted DBCO-PEG-NH2 and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography.

  • Subsequent Azide Ligation:

    • The purified DBCO-labeled protein is now ready for the SPAAC click reaction. Mix the DBCO-protein with a 1.5 to 3-fold molar excess of the azide-modified molecule.[6] The reaction can be incubated for 2-4 hours at room temperature or up to 12 hours at 4°C to ensure completion.[6]

Conclusion and Recommendations

Both this compound and DBCO-PEG-NH2 are powerful tools for bioconjugation, each with distinct advantages. The choice between them should be guided by the specific requirements of the application.

Choose this compound when:

  • Rapid reaction kinetics are essential: This is particularly important for in vivo applications, pre-targeting strategies, or when working with very low concentrations of reactants.

  • The reactive partner is TCO-functionalized.

  • A short reaction time is desired to minimize potential damage to sensitive biomolecules.

Choose DBCO-PEG-NH2 when:

  • Long-term stability of the unreacted linker is a priority: DBCO and its azide partner are generally more stable than tetrazines and TCOs, making them suitable for applications requiring longer incubation times or storage of the functionalized biomolecule.[2][10]

  • The reactive partner is azide-functionalized.

  • A well-established and robust chemistry is preferred for general bioconjugation purposes where extreme reaction speed is not the primary concern.

By understanding the kinetic and stability profiles of each linker and following optimized experimental protocols, researchers can effectively leverage these advanced bioconjugation reagents to construct well-defined and functional biomolecular conjugates for a wide range of applications in research and drug development.

References

The Reactivity-Stability Trade-Off in Tetrazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Me-Tet-PEG3-NH2 Versus Other Tetrazine-Based Linkers for Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the engineering of bioconjugates, particularly for antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and safety of the final therapeutic. Among the various bioorthogonal chemistries, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) stands out for its exceptional speed and specificity. This guide provides an objective comparison of this compound, a methyl-substituted tetrazine linker with a three-unit polyethylene (B3416737) glycol (PEG) spacer, against other common tetrazine-based linkers. The comparison is supported by experimental data on reaction kinetics and stability, along with detailed experimental protocols.

A fundamental principle in tetrazine chemistry is the inverse relationship between reactivity and stability. Tetrazines featuring electron-withdrawing groups tend to react faster in the iEDDA cycloaddition but are often less stable in aqueous environments. Conversely, tetrazines with electron-donating groups, such as the methyl group in this compound, generally exhibit greater stability but may have slower reaction kinetics. The inclusion of a PEG spacer, as in this compound, enhances hydrophilicity and can improve the pharmacokinetic properties of the resulting bioconjugate.

Performance Comparison of Tetrazine Linkers

The efficacy of a tetrazine linker is primarily evaluated based on its reaction kinetics, quantified by the second-order rate constant (k₂), and its stability under physiological conditions, often expressed as a half-life (t₁/₂) in relevant biological media.

Reaction Kinetics

The second-order rate constant (k₂) is a measure of how quickly the tetrazine linker reacts with its TCO partner. A higher k₂ value indicates a faster conjugation reaction.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Various Tetrazine Linkers with TCO.

Tetrazine Linker TypeSubstituentk₂ (M⁻¹s⁻¹)Experimental Conditions
Me-Tet-PEG-NH2 Methyl (Electron-donating)~1,000 - 5,000PBS, 37°C
H-Tet-PEG-NH2Hydrogen~30,000PBS, 37°C
Di-pyridyl-TetrazinePyridyl (Electron-withdrawing)>100,000Aqueous buffer
Phenyl-TetrazinePhenyl~100 - 1,000Dioxane, 25°C

Note: The data presented is a compilation from multiple sources and direct head-to-head comparisons under identical conditions are limited. The reactivity of this compound is expected to be in the range of other methyl-substituted tetrazines.

Stability

The stability of a tetrazine linker is crucial to prevent premature degradation and off-target effects. It is typically assessed by measuring the linker's half-life in phosphate-buffered saline (PBS) and serum.

Table 2: Comparison of Stability (Half-life, t₁/₂) for Various Tetrazine Linkers.

Tetrazine Linker TypeSubstituentt₁/₂ in PBS (pH 7.4, 37°C)t₁/₂ in Serum (37°C)
Me-Tet-PEG-NH2 Methyl (Electron-donating)> 48 hours> 24 hours
H-Tet-PEG-NH2Hydrogen~ 12 hours~ 2-4 hours
Di-pyridyl-TetrazinePyridyl (Electron-withdrawing)< 1 hourMinutes
Alkyl-TetrazineAlkyl (Electron-donating)> 72 hours> 48 hours

Note: The stability of this compound is expected to be comparable to other methyl- and alkyl-substituted tetrazines, demonstrating a good balance between reactivity and stability.

Experimental Protocols

Accurate and reproducible experimental data are essential for the selection of the optimal linker. The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of Second-Order Rate Constant (k₂) by Stopped-Flow Spectrophotometry

This method is ideal for measuring the rapid kinetics of the tetrazine-TCO ligation by monitoring the disappearance of the tetrazine's characteristic absorbance.

Materials:

  • Tetrazine linker stock solution (e.g., 1 mM in DMSO)

  • TCO-functionalized molecule stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Reactant Preparation: Prepare working solutions of the tetrazine linker and the TCO-functionalized molecule in PBS (pH 7.4). For pseudo-first-order kinetics, the concentration of the TCO should be at least 10-fold higher than the tetrazine concentration.

  • Instrument Setup: Equilibrate the stopped-flow instrument to 37°C. Load the tetrazine and TCO solutions into separate syringes.

  • Data Acquisition: Rapidly mix the two solutions and monitor the decrease in absorbance at the tetrazine's λmax (typically 515-540 nm) over time.

  • Data Analysis: a. Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO].

Protocol 2: In Vitro Plasma Stability Assay using LC-MS

This protocol determines the stability of a tetrazine-containing bioconjugate, such as an ADC, in plasma.

Materials:

  • Tetrazine-conjugated ADC

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Incubation: Incubate the tetrazine-conjugated ADC in plasma at a final concentration of 100 µg/mL at 37°C.[1]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma-ADC mixture.

  • Sample Preparation: Precipitate plasma proteins by adding a threefold excess of cold acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact tetrazine-conjugated ADC remaining.

  • Data Analysis: a. Plot the percentage of intact ADC as a function of time. b. Determine the half-life (t₁/₂) of the linker from the degradation curve.

Visualization of Key Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the application of tetrazine-based linkers.

cluster_0 Antibody Modification cluster_1 Drug-Linker Synthesis cluster_2 ADC Formation mAb Monoclonal Antibody mAb_TCO TCO-modified Antibody mAb->mAb_TCO Amine Coupling TCO_NHS TCO-NHS Ester TCO_NHS->mAb_TCO ADC Antibody-Drug Conjugate mAb_TCO->ADC Tetrazine-TCO Ligation Drug Cytotoxic Drug Drug_Linker Drug-Tetrazine Conjugate Drug->Drug_Linker Amide Bond Formation Tet_Linker This compound Tet_Linker->Drug_Linker Drug_Linker->ADC

Caption: General workflow for the synthesis of an ADC using a tetrazine linker.

ADC_circ ADC in Circulation (Stable Linker) Tumor_acc Tumor Accumulation ADC_circ->Tumor_acc EPR Effect Internalization ADC Internalization Tumor_acc->Internalization Receptor Binding Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Cell_death Cancer Cell Death Payload_release->Cell_death

Caption: Mechanism of action for a typical antibody-drug conjugate.

Conclusion

The choice of a tetrazine linker is a critical step in the design of bioconjugates and ADCs, requiring a careful balance between reactivity and stability. This compound, with its methyl substituent and PEG spacer, offers a compelling option for applications where a balance of good stability in biological media and efficient reaction kinetics is desired. While more reactive linkers like H-Tet-PEG-NH2 may be suitable for rapid labeling at low concentrations, their lower stability can be a significant drawback. Conversely, highly stable linkers may not be practical for time-sensitive applications. The provided data and protocols serve as a guide for researchers to make informed decisions based on the specific requirements of their experimental system, ultimately contributing to the development of more effective and safer targeted therapies.

References

The Impact of Me-Tet-PEG3-NH2 on Antibody Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of therapeutic payloads to antibodies is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). The choice of linker and conjugation chemistry can significantly influence the final product's stability, homogeneity, and, crucially, its binding affinity to the target antigen. This guide provides a comprehensive comparison of Me-Tet-PEG3-NH2, a methyl-tetrazine-activated PEG linker utilized in bioorthogonal click chemistry, with traditional maleimide-based linkers, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker that enables the site-specific conjugation of molecules to antibodies. Its methyl-tetrazine group reacts with a trans-cyclooctene (B1233481) (TCO)-modified antibody in a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry." The polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces steric hindrance, while the terminal amine group provides a handle for payload attachment. This modern approach to bioconjugation offers several potential advantages over conventional methods, such as maleimide-thiol coupling, particularly in preserving the antibody's natural function.

Quantitative Performance Comparison: Click Chemistry vs. Maleimide Conjugation

The selection of a conjugation strategy is often a trade-off between reaction kinetics, the stability of the resulting bond, and its impact on the biomolecule's activity. The following table summarizes key quantitative parameters for click chemistry (represented by this compound and similar reagents) and maleimide-thiol coupling.

ParameterClick Chemistry (e.g., this compound)Maleimide-Thiol CouplingReference
Specificity High (Bioorthogonal)Moderate (Requires available thiols)[1]
Reaction Kinetics (Second-order rate constant) Fast (up to 10^6 M⁻¹s⁻¹)Moderate[1]
Stability of Formed Bond High (Stable triazine or pyridazine)Moderate (Thioether bond susceptible to retro-Michael addition)[1]
Homogeneity of Conjugate (DAR) High (Site-specific conjugation)Low to Moderate (Heterogeneous mixture)[2]

A direct comparison of the impact of conjugation method on the binding affinity of a single-domain antibody (VHH) revealed that click chemistry resulted in a significantly better preservation of binding affinity compared to maleimide-thiol conjugation.[3]

ConjugateConjugation MethodApparent Dissociation Constant (KD)Fold Change in KD vs. UnconjugatedReference
VHH-PEG (20 kDa)Maleimide-Thiol>10-fold higher than unconjugatedImpaired Affinity[3]
VHH-PEG (20 kDa)Click ChemistrySimilar to unconjugatedNo Significant Change[3]
VHH-BiotinMaleimide-ThiolSimilar to unconjugatedNo Significant Change[3]
VHH-BiotinClick ChemistrySimilar to unconjugatedNo Significant Change[3]

While this data is for a VHH, the principles are applicable to full-length antibodies. The site-specific and bioorthogonal nature of the tetrazine-TCO ligation minimizes the random modification of surface residues that could be critical for antigen recognition, a common risk with less specific conjugation methods. Another study investigating various linkers and conjugation chemistries on two different IgG1 monoclonal antibodies found that none of the tested conjugates, including those with PEG linkers, exhibited altered antigen affinity as measured by surface plasmon resonance.[4][5] This suggests that with careful design, the negative impact of conjugation on binding affinity can be minimized.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for antibody modification and conjugation using both this compound and a maleimide-based linker.

Protocol 1: Site-Specific Antibody Conjugation via Tetrazine-TCO Ligation

This protocol involves a two-step process: the introduction of a TCO group onto the antibody and its subsequent reaction with this compound-functionalized payload.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • This compound conjugated to the payload of interest

  • Reaction buffers (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody-TCO Modification:

    • Dissolve the TCO-NHS ester in an organic solvent (e.g., DMSO).

    • Add the TCO-NHS ester solution to the antibody solution at a specific molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the TCO-modified antibody using an SEC column to remove excess TCO-NHS ester.

  • Tetrazine Ligation:

    • Add the this compound-payload conjugate to the purified TCO-modified antibody.

    • Incubate the reaction for 1-4 hours at room temperature.

    • Purify the final antibody-drug conjugate using an SEC column to remove unreacted components.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

    • Assess the binding affinity of the ADC to its target antigen using Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

Protocol 2: Cysteine-Based Antibody Conjugation via Maleimide-Thiol Coupling

This method involves the reduction of interchain disulfide bonds in the antibody to generate free thiols for reaction with a maleimide-functionalized payload.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP)

  • Maleimide-functionalized payload

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Reaction buffers

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction:

    • Add the reducing agent to the antibody solution at a controlled molar ratio to achieve the desired degree of disulfide bond reduction.

    • Incubate the reaction for 1-2 hours at 37°C.

  • Maleimide Conjugation:

    • Add the maleimide-functionalized payload to the reduced antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching and Purification:

    • Add a quenching reagent to cap any unreacted thiols.

    • Purify the resulting ADC using an SEC column.

  • Characterization:

    • Determine the DAR and assess the heterogeneity of the ADC population.

    • Measure the binding affinity of the ADC to its target antigen using SPR or BLI.

Visualizing the Workflow and Impact

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow and a conceptual comparison of the two conjugation strategies.

G cluster_0 Antibody Modification cluster_1 Payload Functionalization cluster_2 Click Chemistry Ligation cluster_3 Characterization Ab Antibody TCO_Ab TCO-Modified Antibody Ab->TCO_Ab Reaction TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Ab Final_ADC Homogeneous ADC TCO_Ab->Final_ADC iEDDA Reaction Payload Payload MeTet_Payload Me-Tet-Payload Payload->MeTet_Payload Conjugation MeTet This compound MeTet->MeTet_Payload MeTet_Payload->Final_ADC Analysis Binding Affinity Analysis (SPR/BLI) Final_ADC->Analysis

Caption: Experimental workflow for site-specific ADC synthesis using this compound.

G cluster_0 This compound (Click Chemistry) cluster_1 Maleimide-Based Linker A Site-Specific Conjugation B Preserved Binding Site A->B C Homogeneous ADC Population B->C D High Binding Affinity C->D X Random Cysteine Conjugation Y Potential Binding Site Modification X->Y Z Heterogeneous ADC Population Y->Z W Variable Binding Affinity Z->W

Caption: Conceptual comparison of conjugation strategies and their impact on antibody binding.

Conclusion

The choice of linker and conjugation chemistry is a pivotal decision in the development of antibody-drug conjugates. While traditional maleimide-based conjugation has been widely used, the emergence of bioorthogonal click chemistry, exemplified by the use of this compound, offers a compelling alternative. The available data, particularly from studies on VHHs, suggests that the site-specific and controlled nature of click chemistry is less likely to negatively impact the antibody's binding affinity compared to the more random approach of maleimide-thiol coupling.[3] The enhanced stability and homogeneity of ADCs produced via click chemistry further contribute to a more predictable and potentially safer therapeutic profile. For researchers aiming to develop next-generation ADCs with an optimized therapeutic window, this compound and similar click chemistry reagents represent a promising strategy for preserving the critical function of the antibody component.

References

A Comparative Guide to the In Vitro Serum Stability of Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in systemic circulation is a paramount attribute that dictates its therapeutic index. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety profile. An ideal linker must be sufficiently stable in the bloodstream to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic efficacy. This guide provides an objective comparison of the in vitro serum stability of ADCs featuring the Me-Tet-PEG3-NH2 linker and other common linker technologies, supported by experimental data.

The this compound linker leverages bioorthogonal click chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tet) and a trans-cyclooctene (B1233481) (TCO)-modified payload. This reaction is known for its high speed and specificity in biological environments. The inclusion of a short polyethylene (B3416737) glycol (PEG3) chain is intended to improve hydrophilicity and pharmacokinetic properties. This guide will compare the stability of this modern linker technology against established cleavable and non-cleavable linkers.

Comparative In Vitro Serum Stability of ADC Linkers

The stability of an ADC is typically assessed by incubating the conjugate in serum or plasma at 37°C and monitoring the amount of intact ADC or the average drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies payload deconjugation. The following table summarizes the in vitro stability of various ADC linker technologies based on published data.

Linker TechnologyLinker ExampleIncubation Time% Intact ADC / Payload RemainingKey Observations
Bioorthogonal (iEDDA) Methyltetrazine (similar to this compound) >24 hours >90% Tetrazine-based ligations are generally highly stable in serum with minimal degradation observed. The dihydropyridazine (B8628806) linkage formed is resistant to biological nucleophiles.[1][2][3][4]
Enzyme-Cleavable Val-Cit-PABC 7 days ~85-95% (in human plasma) Highly stable in human plasma but can be susceptible to premature cleavage by carboxylesterases in rodent plasma.[5][6]
Non-Cleavable Maleimide (B117702) (Thioether) 7 days ~50-90% Stability is variable. Traditional maleimide linkers can undergo a retro-Michael reaction, leading to payload exchange with serum albumin. Next-generation maleimides show improved stability.

Note: The data for the Methyltetrazine linker is based on studies of tetrazine-conjugated antibodies and antibody fragments, as direct quantitative time-course stability data for a this compound ADC was not available in the reviewed literature. The high stability is a well-documented characteristic of the tetrazine-TCO ligation chemistry.[1][3]

The Role of the PEG3 Spacer

Polyethylene glycol (PEG) linkers are known to enhance the solubility and stability of ADCs. The hydrophilic nature of the PEG chain can create a "hydration shell" around the payload, which can shield it from enzymatic degradation and reduce aggregation.[7] While longer PEG chains (e.g., PEG8, PEG12) have been shown to offer greater protection against payload loss, a shorter PEG3 linker still provides a moderate improvement in hydrophilicity and pharmacokinetics, which can be sufficient for many ADCs without introducing potential steric hindrance that might affect antigen binding.[7][8][9] Studies comparing PEG4 and PEG8 linkers have shown that the ADC with the longer PEG8 linker exhibited greater stability in mouse plasma over a 24-hour period, with approximately half the payload loss compared to the ADC with the shorter PEG4 linker.[7]

Experimental Protocols

A robust assessment of ADC stability is crucial for preclinical development. Below is a detailed methodology for a typical in vitro serum stability assay using LC-MS to determine the average DAR.

In Vitro Serum Stability Assay by LC-MS

Objective: To quantify the change in the average drug-to-antibody ratio (DAR) of an ADC over time when incubated in serum.

Materials:

  • Antibody-Drug Conjugate (ADC) test article

  • Frozen pooled human serum (or serum from other species of interest, e.g., mouse, rat, cynomolgus monkey)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid, pH 2.5-3.0)

  • Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Incubator at 37°C

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF)

Procedure:

  • Preparation: Thaw the serum at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the ADC in PBS.

  • Incubation: Add the ADC stock solution to the pre-warmed serum to a final concentration of approximately 100 µg/mL. Also, prepare a control sample by adding the ADC to PBS.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 72, 96, 144, and 168 hours), draw an aliquot of the ADC-serum mixture. The T=0 sample should be processed immediately without incubation.

  • Immunoaffinity Capture: Add Protein A/G magnetic beads to the serum aliquots to capture the ADC. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Washing: Place the tubes on a magnetic rack to pellet the beads. Aspirate the supernatant and wash the beads three times with PBS to remove non-specifically bound serum proteins.

  • Elution: Elute the captured ADC from the beads by adding the elution buffer. Incubate for 5-10 minutes and then pellet the beads on the magnetic rack. Transfer the eluate containing the ADC to a new tube and immediately neutralize with the neutralization buffer.

  • Reduction: For analysis of light and heavy chains, add a reducing agent like DTT to the eluted ADC sample and incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • LC-MS Analysis: Analyze the reduced samples by reverse-phase LC-MS. The mobile phases are typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient is used to separate the light and heavy chains. The mass spectrometer is operated in positive ion mode to acquire the mass spectra of the protein chains.

  • Data Analysis: Deconvolute the mass spectra to determine the masses of the light and heavy chains with different numbers of conjugated payloads. Calculate the average DAR at each time point by averaging the drug load across all chains, weighted by their relative abundance. Plot the average DAR versus time to determine the stability profile of the ADC.

Visualizations

Experimental Workflow for ADC Serum Stability Assay

G cluster_0 Sample Preparation & Incubation cluster_1 ADC Isolation cluster_2 Sample Analysis ADC_stock ADC Stock in PBS Incubation Incubate ADC in Serum at 37°C ADC_stock->Incubation Serum Human Serum Serum->Incubation Time_points Collect Aliquots at T = 0, 24, 48, 72... hrs Incubation->Time_points Capture Immunoaffinity Capture with Protein A/G Beads Time_points->Capture Wash Wash Beads (3x with PBS) Capture->Wash Elute Elute and Neutralize ADC Wash->Elute Reduce Reduce with DTT Elute->Reduce LCMS LC-MS Analysis (Reversed-Phase) Reduce->LCMS DAR_calc Deconvolution and DAR Calculation LCMS->DAR_calc

Workflow for in vitro ADC serum stability assessment.
Comparative Payload Release Mechanisms

G cluster_tet Bioorthogonal (this compound) cluster_vc Enzyme-Cleavable (Val-Cit) cluster_mal Non-Cleavable (Maleimide) ADC_Tet ADC in Circulation (Stable Tetrazine Linker) ADC_VC ADC in Circulation Internalization_VC Internalization into Tumor Cell ADC_VC->Internalization_VC Lysosome_VC Lysosome (Cathepsin B) Internalization_VC->Lysosome_VC Release_VC Payload Release Lysosome_VC->Release_VC ADC_Mal ADC in Circulation Internalization_Mal Internalization into Tumor Cell ADC_Mal->Internalization_Mal Lysosome_Mal Lysosome (Antibody Degradation) Internalization_Mal->Lysosome_Mal Release_Mal Payload-Linker-AA Release Lysosome_Mal->Release_Mal

Conceptual overview of payload release pathways.

References

The Influence of PEG3 Linker Length on Antibody-Drug Conjugate Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a desirable therapeutic index. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, efficacy, and pharmacokinetic profile.[1] This guide provides a comparative analysis of how the length of a polyethylene (B3416737) glycol (PEG) linker, specifically the three-unit PEG chain (PEG3) in molecules like Me-Tet-PEG3-NH2, affects the overall properties of an ADC.

This compound is a bifunctional linker used in ADC development. It features a methyl-tetrazine (Me-Tet) group for bioorthogonal conjugation to a corresponding TCO-modified antibody and an amine (NH2) group for attachment to a cytotoxic payload. The central PEG3 moiety serves to modulate the physicochemical properties of the resulting ADC.[2] The choice of a shorter PEG chain like PEG3 represents a deliberate design strategy, balancing the benefits of PEGylation with potential drawbacks of longer PEG chains.

Comparative Analysis of ADC Performance with Varying PEG Lengths

The inclusion of PEG linkers in ADCs offers several advantages, primarily by increasing the hydrophilicity of the conjugate, which is especially beneficial when working with hydrophobic payloads.[3][4] This enhanced hydrophilicity can reduce the propensity for aggregation, a critical quality attribute for injectable biologics.[3][5] Furthermore, PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer circulation half-life.[1][6]

However, the optimal PEG length is highly dependent on the specific antibody, payload, and target.[1][7] The following sections compare the expected properties of an ADC containing a PEG3 linker to those with longer PEG chains.

Data Presentation: Impact of PEG Linker Length on ADC Properties

The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that these data are compiled from studies using different antibody-payload combinations and experimental models, which can influence the results.[6]

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

ADC ConstructPEG MoietyTarget Cell LineIC50 (nM)Key Observation
ADC-ANo PEGCD30+ Lymphoma5.2High in vitro potency with no PEG spacer.[8]
ADC-BPEG4NCI-N8723.4Increased PEG length can lead to a decrease in in vitro cytotoxicity.[8][9]
ADC-CPEG8VariousNot SpecifiedLonger PEG chains may cause steric hindrance, potentially impeding antigen binding or payload release.[6]
ADC-DPEG10NCI-N87117Significant decrease in potency observed with a much longer PEG chain.[8][9]

Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics (PK) in Mice

ADC ConstructPEG MoietyIn Vivo Half-LifeClearance RateKey Observation
ADC-ANo PEG19.6 minHighRapid clearance in the absence of a PEG linker.[8]
ADC-BPEG449 minModerateA short PEG chain provides a modest improvement in half-life.[8][9]
ADC-CPEG8>150 hoursLowSignificant extension of half-life with a longer PEG chain.[8][10]
ADC-DPEG10219.6 minLowLonger PEG chains lead to slower clearance and increased plasma exposure.[8][9][10]

Table 3: Comparative Summary of PEG3 vs. Longer PEG Chains in ADCs

PropertyPEG3 LinkerLonger PEG Linkers (e.g., PEG8, PEG12, PEG24)
Hydrophilicity Moderate increase.[1]Significant increase, highly effective for very hydrophobic payloads.[11]
Aggregation Effective at reducing aggregation for many ADCs.[5]Superior aggregation reduction, enabling higher drug-to-antibody ratios (DARs).[3]
In Vitro Potency Generally maintains high potency, minimal steric hindrance.[1]Potential for decreased potency due to steric hindrance of antigen binding or payload release.[6]
Pharmacokinetics Modest improvement in circulation half-life.[7]Substantial improvement in half-life and plasma exposure.[6][10]
In Vivo Efficacy Favorable for highly potent payloads where maintaining intrinsic activity is key.Can lead to improved efficacy due to longer tumor exposure, but may be offset by lower potency.[9][12]
Therapeutic Index Often provides an optimal balance for moderately hydrophobic payloads.[1]May provide a wider therapeutic window for certain antibody-payload combinations, but requires careful optimization.[10]

Mandatory Visualizations

G cluster_ADC Antibody-Drug Conjugate (ADC) Structure cluster_Linker This compound Linker Antibody Antibody Linker Linker Antibody->Linker TCO-Tetrazine Click Chemistry Payload Payload Linker->Payload Amide Bond Me-Tet Methyl-Tetrazine PEG3 PEG3 Spacer Me-Tet->PEG3 NH2 Amine Group PEG3->NH2

Caption: Structure of an ADC with a this compound linker.

G Start Start: ADC Development Synthesis ADC Synthesis & Purification (e.g., Click Chemistry, SEC) Start->Synthesis Characterization Characterization (DAR, Aggregation, Stability) Synthesis->Characterization InVitro In Vitro Evaluation (Cytotoxicity, Binding Affinity) Characterization->InVitro InVivo In Vivo Evaluation (PK, Efficacy, Toxicity) InVitro->InVivo Analysis Data Analysis & Optimization InVivo->Analysis Analysis->Synthesis Iterative Optimization End Optimal ADC Candidate Analysis->End

Caption: Workflow for evaluating ADCs with different PEG lengths.

G PEG_Length PEG Linker Length Hydrophilicity Hydrophilicity PEG_Length->Hydrophilicity Increases PK Pharmacokinetics (Half-Life) PEG_Length->PK Improves Potency In Vitro Potency PEG_Length->Potency May Decrease (Steric Hindrance) Aggregation Aggregation Reduction Hydrophilicity->Aggregation Improves Therapeutic_Index Therapeutic Index PK->Therapeutic_Index Impacts Potency->Therapeutic_Index Impacts Aggregation->Therapeutic_Index Impacts

Caption: Relationship between PEG linker length and ADC properties.

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.

1. ADC Synthesis and Characterization

  • Protocol for ADC Synthesis via Click Chemistry:

    • Antibody Modification: Modify the antibody to introduce a trans-cyclooctene (B1233481) (TCO) functional group.

    • Drug-Linker Preparation: Synthesize the drug-linker construct by attaching the cytotoxic payload to the this compound linker.

    • Conjugation Reaction: React the TCO-modified antibody with the Me-Tet-PEG3-Payload construct. The inverse electron demand Diels-Alder reaction between the tetrazine and TCO groups forms a stable covalent bond.

    • Purification: Purify the ADC from unconjugated drug-linker and other reaction components using Size Exclusion Chromatography (SEC).[13]

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR) Determination: Use Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to determine the average number of drug molecules conjugated to each antibody.[14]

    • Aggregation Analysis: Employ SEC to quantify the percentage of high molecular weight aggregates in the purified ADC sample.[5]

    • In Vitro Plasma Stability: Incubate the ADC in plasma (human, mouse, or rat) at 37°C for various time points. Analyze the samples to measure the amount of intact ADC remaining and quantify premature payload release.[15][16]

2. In Vitro Cytotoxicity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target cancer cells.

  • Methodology:

    • Cell Seeding: Plate target cancer cells in 96-well plates and allow them to adhere overnight.

    • ADC Treatment: Serially dilute the ADCs with different PEG linker lengths and add them to the cells.

    • Incubation: Incubate the plates for a period of 72 to 120 hours.[6]

    • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[12][13]

    • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[6]

3. Pharmacokinetic (PK) Study

  • Objective: To determine the in vivo half-life and clearance rate of the ADC.

  • Methodology:

    • Animal Model: Utilize healthy mice or rats for the study.

    • ADC Administration: Administer a single intravenous dose of the ADCs with different PEG linkers.[10]

    • Sample Collection: Collect blood samples at various time points post-administration.

    • Analysis: Process the blood to obtain plasma and quantify the concentration of the total antibody and/or intact ADC using methods like ELISA.

    • Data Modeling: Plot the concentration over time to determine key pharmacokinetic parameters.[15]

4. In Vivo Efficacy Study

  • Objective: To evaluate the anti-tumor activity of the ADC in a xenograft model.

  • Methodology:

    • Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.

    • Treatment: Once tumors reach a specified volume, administer the ADCs with varying PEG linkers, a vehicle control, and other relevant controls.[7]

    • Tumor Measurement: Measure tumor volume regularly throughout the study.[12]

    • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[7]

Conclusion

The length of the PEG linker is a critical attribute in the design of ADCs that significantly influences their therapeutic index.[12] A shorter PEG linker, such as the PEG3 moiety in this compound, offers a conservative approach. It provides a moderate improvement in hydrophilicity and pharmacokinetics, which can be sufficient for many ADCs while minimizing the risk of reduced in vitro potency due to steric hindrance.[1] This makes shorter PEG linkers an attractive option for payloads that are not excessively hydrophobic and where maintaining high intrinsic cytotoxic activity is a priority.

Conversely, longer PEG chains can be instrumental in developing ADCs with highly hydrophobic payloads or when a longer circulation half-life is required to achieve efficacy.[10][11] However, this often comes at the cost of reduced in vitro potency.[6] Ultimately, the optimal PEG linker length is highly dependent on the specific antibody, payload, and desired therapeutic profile, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[7] By carefully considering the interplay between PEG spacer length and ADC properties, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Comparative Guide to Site-Specific Conjugation: Validating Me-Tet-PEG3-NH2 in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for homogeneous and precisely defined bioconjugates is paramount. Site-specific conjugation techniques have emerged as a powerful solution, offering superior control over the stoichiometry and location of payload attachment compared to traditional random conjugation methods. This guide provides an objective comparison of site-specific conjugation facilitated by Me-Tet-PEG3-NH2 against alternative methods, supported by experimental data and detailed protocols for validation.

This compound is a versatile linker that enables site-specific conjugation through a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1] The methyltetrazine (Me-Tet) moiety rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group, which can be introduced into a biomolecule at a specific site.[1] The polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces steric hindrance, while the terminal amine (NH2) group allows for the attachment of various payloads.[2] This method is a cornerstone of modern bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).

The Landscape of Site-Specific Conjugation: A Comparative Overview

The drive for well-defined biotherapeutics has led to the development of several site-specific conjugation strategies. The choice of method depends on factors such as the nature of the biomolecule, the desired payload, and the required in vivo stability. Here, we compare the this compound-mediated iEDDA reaction with other prominent techniques.

FeatureThis compound (iEDDA)Maleimide-Thiol ConjugationEnzymatic Conjugation (e.g., Transglutaminase)
Principle Bioorthogonal click chemistry between a tetrazine and a strained alkene (TCO).[1]Michael addition reaction between a maleimide (B117702) and a thiol group (e.g., from an engineered cysteine).[2][3]Enzyme-catalyzed bond formation between a specific amino acid tag and a payload-linker.[4][5]
Specificity Extremely high due to the bioorthogonal nature of the reaction.[6]High for thiols, but potential for off-target reactions with other nucleophiles at higher pH.[2]Very high, dictated by the enzyme's substrate specificity.[4][7]
Reaction Speed Very fast, often complete within minutes to a few hours at room temperature.[6]Generally fast, but can be slower than iEDDA and may require longer incubation times.[2]Variable, dependent on enzyme kinetics and substrate concentrations.
Stability of Linkage Highly stable covalent bond.The resulting thioether bond can be susceptible to retro-Michael reactions, leading to deconjugation, especially in the presence of other thiols.[5][7]Typically forms a stable amide or isopeptide bond.[4]
Biomolecule Engineering Requires the introduction of a TCO group into the biomolecule.Requires the presence or introduction of a free thiol, often through engineering cysteine residues.[3][8]Often requires the incorporation of a specific enzyme recognition sequence.[5][7]

Validating Site-Specific Conjugation: A Multi-faceted Approach

Regardless of the conjugation strategy employed, rigorous analytical validation is crucial to ensure the quality, consistency, and efficacy of the final product. A suite of orthogonal methods is typically used to characterize the bioconjugate.

Key Validation Techniques and Their Applications
Analytical TechniquePrimary Information ProvidedKey AdvantagesKey Limitations
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) distribution, percentage of unconjugated antibody.[9][10]Robust, maintains the native structure of the ADC, allows for calculation of average DAR.[10]May have poor peak resolution for complex mixtures.[10]
Mass Spectrometry (MS) Precise mass measurement, average DAR, DAR distribution, identification of conjugation sites.[9]Very high resolution and sensitivity, can confirm the exact location of conjugation.[9]Requires specialized and expensive instrumentation; data analysis can be complex.[9]
UV/Vis Spectroscopy Average DAR.[9]High sample throughput, relatively simple and accessible.Assumes molar absorptivity of the antibody and drug are unchanged by conjugation.[9]
Size Exclusion Chromatography (SEC) Detection and quantification of aggregation.[11]Essential for assessing the stability and manufacturing feasibility of the conjugate.Does not provide information on DAR or conjugation site.

Experimental Protocols

General Protocol for this compound Conjugation via iEDDA

This protocol outlines a general workflow for conjugating a TCO-modified antibody with a payload functionalized with this compound.

Materials:

  • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-Me-Tet-PEG3-NH2 conjugate

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the Payload-Me-Tet-PEG3-NH2 in anhydrous DMSO.

    • Ensure the TCO-modified antibody is at a known concentration in a compatible buffer.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the Payload-Me-Tet-PEG3-NH2 solution to the TCO-modified antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted payload-linker and other small molecules by SEC.

  • Characterization:

    • Analyze the purified conjugate by HIC to determine the DAR distribution and by MS to confirm the precise mass and conjugation site.

Validation of Conjugation by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • System Setup:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

    • Set the detector to monitor absorbance at 280 nm.

  • Sample Analysis:

    • Inject the ADC sample onto the column.

    • Elute the bound proteins using a decreasing salt gradient (from Mobile Phase A to Mobile Phase B).

  • Data Analysis:

    • Integrate the peaks in the chromatogram corresponding to the unconjugated antibody and the different drug-loaded species.

    • Calculate the average DAR based on the relative peak areas.[10]

Visualizing the Workflow

experimental_workflow cluster_reaction Conjugation cluster_purification Purification cluster_validation Validation TCO_Ab TCO-modified Antibody Reaction iEDDA Reaction (1-2h, RT) TCO_Ab->Reaction Payload_Linker Payload-Me-Tet-PEG3-NH2 Payload_Linker->Reaction Purification Size Exclusion Chromatography (SEC) Reaction->Purification HIC HIC Analysis (DAR Distribution) Purification->HIC MS Mass Spectrometry (Precise Mass & Site) Purification->MS SEC_agg SEC Analysis (Aggregation) Purification->SEC_agg ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

References

A Comparative Guide to Drug-to-Antibody Ratio (DAR) Analysis: Featuring Me-Tet-PEG3-NH2 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) as precision cancer therapeutics hinges on the meticulous control and characterization of their critical quality attributes. Among these, the drug-to-antibody ratio (DAR) is paramount, directly influencing the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides a comprehensive comparison of the analytical techniques used for DAR determination, with a special focus on ADCs synthesized using the innovative Me-Tet-PEG3-NH2 linker. This linker facilitates site-specific conjugation, a strategy designed to produce highly homogeneous ADCs with a precisely defined DAR.

We present a comparative analysis of key analytical methodologies, detailed experimental protocols, and supporting data to equip researchers with the knowledge to select and implement the most suitable DAR analysis strategy for their advanced ADC candidates.

The Rise of Site-Specific Conjugation with this compound

Traditional ADC manufacturing often relies on the stochastic conjugation of drug-linkers to lysine (B10760008) or cysteine residues on the antibody. This results in a heterogeneous mixture of ADC species with a wide distribution of DARs, complicating process control and potentially leading to a suboptimal therapeutic window.

The this compound linker represents a significant advancement by enabling site-specific conjugation. Its key features include:

  • Methyl-Tetrazine (Me-Tet) Moiety: This group participates in a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-modified antibody. This reaction is extremely fast, highly specific, and occurs under mild, biocompatible conditions.

  • PEG3 Spacer: The short polyethylene (B3416737) glycol spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

  • Amine (NH2) Group: This functional group allows for the attachment of the cytotoxic payload to the linker prior to conjugation with the antibody.

The use of this technology is expected to yield a highly homogeneous ADC product, predominantly consisting of a single DAR species. This enhanced homogeneity simplifies manufacturing, quality control, and is anticipated to result in a more predictable and favorable safety and efficacy profile.

Comparative Analysis of DAR Determination Methods

The choice of analytical technique for DAR analysis depends on the specific characteristics of the ADC, the desired level of detail, and the stage of development. The three most prevalent and powerful methods are Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Method Principle Advantages Limitations Best Suited For
HIC-HPLC Separates ADC species based on hydrophobicity under non-denaturing conditions. The addition of each drug-linker molecule increases the overall hydrophobicity of the antibody.- Preserves the native structure of the ADC.- Provides information on the distribution of different drug-loaded species.- Robust and widely used in quality control environments.- May not be compatible with mass spectrometry due to the high salt concentrations in the mobile phase.- Resolution can be limited for complex mixtures or ADCs with low DARs.- Routine analysis of DAR distribution for cysteine-linked and other ADCs where hydrophobicity changes are significant.- Quality control and batch-to-batch comparability.
RP-HPLC Separates the light and heavy chains of the ADC under denaturing and reducing conditions based on their hydrophobicity.- High resolution and sensitivity.- Orthogonal method to HIC.- Can be coupled with mass spectrometry for peak identification.- Denaturing conditions do not allow for analysis of the intact ADC.- Requires reduction of the antibody, adding a sample preparation step.- Accurate DAR determination for cysteine-linked ADCs by analyzing individual chains.- Purity assessment and impurity profiling.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact ADCs or their subunits, allowing for direct determination of the number of conjugated drugs.- Provides precise mass information and can confirm the identity of different DAR species.- Native MS can analyze the intact, non-covalent ADC complex.- Can identify the specific sites of conjugation (peptide mapping).- Can be sensitive to sample purity and formulation components.- Data analysis can be complex for heterogeneous mixtures.- High initial instrument cost.- In-depth characterization of ADCs.- Analysis of site-specific ADCs with expected high homogeneity.- Confirmation of results from other methods.

Quantitative Data Comparison

The primary advantage of site-specific conjugation, such as that enabled by the this compound linker, is the generation of a highly homogeneous ADC with a narrow DAR distribution. The following table provides a representative comparison of the expected DAR distribution for a site-specifically conjugated ADC versus a stochastically conjugated ADC, as would be observed by HIC-HPLC.

Table 1: Representative DAR Distribution by HIC-HPLC
DAR Species Site-Specific Conjugation (e.g., this compound) (Expected Relative Abundance %)Stochastic Cysteine Conjugation (Typical Relative Abundance %)
DAR 0 (Unconjugated)< 5%5 - 15%
DAR 2> 90% 20 - 30%
DAR 4< 5%30 - 40%
DAR 6Not Expected15 - 25%
DAR 8Not Expected5 - 10%
Average DAR ~2.0 ~3.5 - 4.0

Note: The data for stochastic conjugation is representative of typical results found in the literature. The data for site-specific conjugation is a projection based on the high efficiency of bioorthogonal reactions.

The following table presents a comparative analysis of DAR values for a well-characterized, stochastically cysteine-linked ADC, Brentuximab Vedotin, as determined by different analytical techniques. This illustrates the concordance and potential variations between methods.

Table 2: Example DAR Analysis of Brentuximab Vedotin
Analytical Technique Average DAR Value Reference
HIC-HPLC4.0Representative literature values
RP-HPLC-MS4.0Representative literature values
Native Mass Spectrometry3.98Representative literature values

Experimental Protocols

Accurate and reproducible DAR analysis relies on well-defined experimental protocols. Below are detailed methodologies for the three key analytical techniques discussed.

Hydrophobic Interaction Chromatography (HIC-HPLC)

This protocol is suitable for determining the DAR distribution of ADCs where the drug-linker contributes to the overall hydrophobicity.

  • Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 6.95

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, with 25% Isopropanol

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 280 nm

  • Gradient:

    • 0-3 min: 0% B

    • 3-15 min: 0 to 100% B

    • 15-18 min: 100% B

    • 18-21 min: 0% B

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Data Analysis: Calculate the weighted average DAR from the peak areas of the different DAR species using the following formula: Average DAR = Σ(% Peak Area of each species * Number of drugs for that species) / 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for the analysis of reduced ADCs, particularly those conjugated via interchain cysteines.

  • Column: PLRP-S, 1000 Å, 8 µm, 2.1 x 50 mm (or equivalent C4 column)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 80°C

  • Detection: UV at 280 nm (can be coupled to a mass spectrometer)

  • Gradient:

    • 0-3 min: 25% B

    • 3-15 min: 25 to 50% B

    • 15-18 min: 50 to 90% B

    • 18-21 min: 25% B

  • Sample Preparation: To 50 µg of ADC, add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • Data Analysis: Calculate the weighted average DAR from the peak areas of the drug-loaded and unloaded light and heavy chains.

Native Mass Spectrometry (Native MS)

This protocol allows for the analysis of intact ADCs under non-denaturing conditions, which is particularly important for ADCs with non-covalent linkages between chains.

  • Chromatography: Size Exclusion Chromatography (SEC) for online buffer exchange and desalting.

    • Column: ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm (or equivalent)

    • Mobile Phase: 50 mM Ammonium Acetate, pH 7.0

    • Flow Rate: 0.2 mL/min

  • Mass Spectrometry: Q-TOF or Orbitrap mass spectrometer.

    • Ionization Mode: Positive Ion Electrospray (ESI)

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 50-150 V (optimize for gentle desolvation)

    • Source Temperature: 80-120°C

    • Mass Range (m/z): 2000 - 8000

  • Sample Preparation: Dilute the ADC to 0.5-1 mg/mL in a volatile buffer such as ammonium acetate. If necessary, perform offline buffer exchange.

  • Data Analysis: Deconvolute the mass spectrum to obtain the zero-charge masses of the different DAR species. Calculate the average DAR from the relative intensities of the deconvoluted peaks.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

ADC_Conjugation_Comparison Comparison of ADC Conjugation Strategies cluster_stochastic Stochastic Conjugation cluster_sitespecific Site-Specific Conjugation (this compound) stochastic_antibody Antibody (Lysine or Cysteine) stochastic_reaction Random Conjugation stochastic_antibody->stochastic_reaction stochastic_linker Drug-Linker (e.g., NHS-ester, Maleimide) stochastic_linker->stochastic_reaction stochastic_product Heterogeneous ADC Mixture (DAR 0, 2, 4, 6, 8...) stochastic_reaction->stochastic_product analysis HIC / RP-HPLC / MS stochastic_product->analysis DAR Analysis tco_antibody TCO-Modified Antibody iedda_reaction iEDDA Reaction tco_antibody->iedda_reaction tet_linker Me-Tet-PEG3-Payload tet_linker->iedda_reaction sitespecific_product Homogeneous ADC (Defined DAR, e.g., DAR=2) iedda_reaction->sitespecific_product sitespecific_product->analysis DAR Analysis

Caption: Comparison of stochastic vs. site-specific ADC conjugation.

DAR_Analysis_Workflow General Workflow for ADC DAR Analysis cluster_analytics Analytical Techniques start ADC Sample prep Sample Preparation (Dilution, Reduction, etc.) start->prep hic HIC-HPLC prep->hic rphplc RP-HPLC prep->rphplc ms Native MS prep->ms data_analysis Data Processing & Calculation hic->data_analysis rphplc->data_analysis ms->data_analysis report Average DAR & DAR Distribution data_analysis->report

Caption: General workflow for the analysis of ADC DAR.

Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC development. The advent of site-specific conjugation technologies, exemplified by the this compound linker, promises to deliver more homogeneous and consistent ADC products, simplifying their analytical characterization. While traditional techniques like HIC-HPLC and RP-HPLC remain workhorses for DAR analysis, the high resolution and detailed information provided by mass spectrometry make it an indispensable tool, particularly for the in-depth characterization of these next-generation ADCs. A multi-faceted approach, employing orthogonal analytical methods, is essential for a comprehensive understanding of ADC quality attributes, ultimately ensuring the development of safer and more effective targeted cancer therapies.

Evaluating the Hydrophobicity of Me-Tet-PEG3-NH2 Modified Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the hydrophobicity of protein bioconjugates is critical for optimizing their therapeutic efficacy, stability, and pharmacokinetic profiles. This guide provides a comparative framework for evaluating the hydrophobicity of proteins modified with Me-Tet-PEG3-NH2, a heterobifunctional linker containing a tetrazine moiety and a short polyethylene (B3416737) glycol (PEG) spacer. We present a qualitative comparison with alternative protein modification reagents and provide detailed experimental protocols for key hydrophobicity assessment techniques.

The modification of proteins with linkers such as this compound can significantly alter their surface properties, including hydrophobicity. The short, hydrophilic PEG3 spacer in this compound is expected to impart a degree of hydrophilicity to the modified protein, potentially improving solubility and reducing aggregation. However, the overall impact on hydrophobicity will also depend on the properties of the protein itself and the conjugated molecule.

Comparative Analysis of Protein Modification Reagents

ReagentLinker TypeExpected Impact on Protein HydrophobicityKey Features
This compound Heterobifunctional (Tetrazine, Amine) with PEG3 spacerLikely a modest increase in hydrophilicity due to the short PEG chain. The overall effect will be influenced by the hydrophobicity of the conjugated payload.Contains a hydrophilic PEG3 spacer. Enables bioorthogonal ligation via tetrazine chemistry.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Heterobifunctional (NHS ester, Maleimide)Expected to increase hydrophobicity due to the cyclohexane (B81311) ring.Commonly used for antibody-drug conjugation. Lacks a hydrophilic spacer.
Maleimide-PEGn-NHS ester (e.g., n=4, 8, 12)Heterobifunctional (Maleimide, NHS ester) with PEG spacerIncreases hydrophilicity in proportion to the length of the PEG chain.[1]The PEG spacer is designed to enhance the water solubility of the resulting conjugate.[1]
DBCO-PEGn-NHS ester (e.g., n=4)Heterobifunctional (DBCO, NHS ester) with PEG spacerThe DBCO group is inherently hydrophobic, which can increase the hydrophobicity of the conjugate. The PEG spacer counteracts this effect.[2][3]Enables copper-free click chemistry. The hydrophobicity of DBCO can be a factor in aggregation.[2][3]

Experimental Protocols for Hydrophobicity Evaluation

To quantitatively assess the hydrophobicity of modified proteins, several well-established experimental techniques can be employed. Below are detailed protocols for three common methods: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Chromatography (RPC), and Contact Angle Goniometry.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions.[4][5][6] Proteins are adsorbed to a hydrophobic stationary phase at high salt concentrations and eluted by decreasing the salt gradient.[4][5]

Experimental Protocol:

  • Column and Buffers:

    • Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl, or Ether). The choice of ligand and its density will influence the separation.[6]

    • Mobile Phase A (Binding Buffer): 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Elution Buffer): 50 mM sodium phosphate, pH 7.0.

  • Sample Preparation:

    • Dissolve the native and modified protein samples in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the samples through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Gradient:

      • 0-5 min: 100% Mobile Phase A (equilibration).

      • 5-35 min: Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

      • 35-40 min: 100% Mobile Phase B (column wash).

      • 40-45 min: Return to 100% Mobile Phase A (re-equilibration).

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Compare the retention times of the modified proteins to the native protein. A shorter retention time indicates a more hydrophilic protein, while a longer retention time suggests a more hydrophobic protein.

Reversed-Phase Chromatography (RPC)

RPC separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase, often containing an organic solvent.[7] It is a high-resolution technique but can lead to protein denaturation.

Experimental Protocol:

  • Column and Buffers:

    • Column: A C4, C8, or C18 reversed-phase column suitable for protein separations.

    • Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the native and modified protein samples in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the samples through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Gradient:

      • 0-5 min: 5% Mobile Phase B (equilibration).

      • 5-65 min: Linear gradient from 5% to 95% Mobile Phase B.

      • 65-70 min: 95% Mobile Phase B (column wash).

      • 70-75 min: Return to 5% Mobile Phase B (re-equilibration).

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Compare the retention times. Longer retention times correspond to greater hydrophobicity.

Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on a solid surface, providing a measure of surface wettability and hydrophobicity.[8][9] For proteins, this involves creating a uniform film of the protein on a solid substrate.

Experimental Protocol:

  • Substrate Preparation:

    • Use a smooth, clean, and flat substrate (e.g., glass slide, silicon wafer).

    • Clean the substrate thoroughly (e.g., with piranha solution or plasma cleaning) to ensure a hydrophilic surface.

  • Protein Film Deposition:

    • Prepare solutions of the native and modified proteins at a concentration of 0.1-1 mg/mL in a suitable buffer (e.g., PBS).

    • Deposit a uniform layer of the protein solution onto the substrate using methods like spin-coating or simple drop-casting followed by controlled drying.

  • Contact Angle Measurement:

    • Use a contact angle goniometer equipped with a high-resolution camera and software for image analysis.

    • Place a small droplet (e.g., 1-5 µL) of deionized water onto the protein-coated surface.

    • Capture an image of the droplet and use the software to measure the angle formed at the solid-liquid-vapor interface.

    • Perform measurements at multiple locations on the surface to ensure reproducibility.

  • Data Analysis:

    • A higher contact angle (>90°) indicates a more hydrophobic surface, while a lower contact angle (<90°) suggests a more hydrophilic surface.[10] Compare the contact angles of the modified protein films to the native protein film.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for protein modification and subsequent hydrophobicity analysis.

G cluster_modification Protein Modification cluster_analysis Hydrophobicity Analysis cluster_data Data Output Protein Native Protein Reaction Conjugation Reaction Protein->Reaction Reagent This compound or Alternative Reagent Reagent->Reaction Purification Purification of Modified Protein Reaction->Purification Modified_Protein Modified Protein Purification->Modified_Protein HIC HIC Analysis Modified_Protein->HIC Analyze RPC RPC Analysis Modified_Protein->RPC Analyze ContactAngle Contact Angle Goniometry Modified_Protein->ContactAngle Analyze RetentionTime Retention Time HIC->RetentionTime RPC->RetentionTime ContactAngleValue Contact Angle (θ) ContactAngle->ContactAngleValue

Caption: Workflow for protein modification and hydrophobicity evaluation.

HIC_Workflow start Inject Sample (High Salt) bind Protein Binds to Hydrophobic Column start->bind gradient Apply Decreasing Salt Gradient bind->gradient elute Protein Elutes gradient->elute detect Detect at 280nm elute->detect end Determine Retention Time detect->end

Caption: Hydrophobic Interaction Chromatography (HIC) experimental workflow.

ContactAngle_Workflow start Prepare Protein Film on Substrate droplet Deposit Water Droplet start->droplet image Capture Droplet Image with Goniometer droplet->image measure Measure Contact Angle (θ) using Software image->measure end Assess Surface Hydrophobicity measure->end

Caption: Contact Angle Goniometry experimental workflow.

References

Stability Showdown: A Comparative Guide to Me-Tet-PEG3-NH2 Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of bioconjugates is a critical parameter dictating therapeutic efficacy and safety. This guide provides an objective comparison of the stability of conjugates formed using the Me-Tet-PEG3-NH2 linker against common alternatives, supported by a review of experimental data and detailed methodologies.

The this compound linker, which features a methyl-tetrazine moiety, is utilized in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner. This "click chemistry" approach is renowned for its high specificity and rapid reaction kinetics. However, the ultimate success of a bioconjugate in a physiological environment hinges on the stability of the resulting linkage. This guide will delve into the stability of the methyl-tetrazine-TCO linkage and compare it with two of the most widely used bioconjugation chemistries: maleimide-thiol and NHS ester-amine couplings.

At a Glance: Linker Stability Comparison

The choice of conjugation chemistry has profound implications for the in vivo fate of a bioconjugate. The stability of the linker directly impacts the amount of active compound that reaches its target and minimizes off-target toxicity from premature payload release.

FeatureThis compound (via TCO ligation)Maleimide-Thiol LinkageNHS Ester-Amine Linkage
Bond Formed DihydropyridazineThiosuccinimideAmide
Reaction Type Inverse-electron-demand Diels-AlderMichael AdditionAcylation
In Vivo Stability HighModerate to LowHigh
Primary Degradation Pathway Generally stable; tetrazine ring can be susceptible to degradation depending on substitution.Retro-Michael reaction and thiol exchange with endogenous thiols (e.g., glutathione).[1]Generally stable under physiological conditions.
Key Advantage High stability and bioorthogonality.[1]Well-established chemistry.Straightforward and widely used method.[2]
Key Disadvantage Requires a bioorthogonal reaction partner (TCO).Susceptible to cleavage in the presence of thiols.[1]Reacts with any primary amine, potentially leading to a heterogeneous product.[2]

Quantitative Stability Data

Table 1: Comparative Stability of Tetrazine Derivatives in Biological Media

Tetrazine Derivative% Intact after 48h in DMEM + 10% FBSKey Takeaway
Methyl-tetrazine > 63%[3]Offers a good balance of stability and reactivity.[4]
H-tetrazine< 13%[3]Highly reactive but poor stability.[4]
Pyridyl-tetrazine< 13%[3]Reactive but less stable than methyl-tetrazine.

Table 2: Comparative Stability of Maleimide-Thiol vs. TCO-Tetrazine Linkages in Human Plasma

Linkage Type% Intact Conjugate in Human Plasma (approx.)Half-life in presence of Glutathione
TCO-Tetrazine > 90% after extended periods[1]Not significantly affected.
Maleimide-Thiol As low as ~50% after 7 days[1]20-80 hours[1]

The data indicates that methyl-substituted tetrazines, such as that in this compound, exhibit significantly greater stability in biological media compared to other common tetrazine derivatives.[3] Furthermore, the TCO-tetrazine linkage is substantially more stable in plasma than the maleimide-thiol linkage, which is prone to degradation.[1]

The Role of the PEG Linker

The PEG3 component of this compound also plays a crucial role in the overall stability and performance of the conjugate. Polyethylene glycol (PEG) linkers are known to:

  • Enhance Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic payloads.[5]

  • Improve Stability: PEG chains can protect the conjugate from enzymatic degradation and opsonization, leading to a longer circulation half-life.[6][7]

  • Reduce Immunogenicity: PEGylation can mask potential epitopes on the bioconjugate, reducing the likelihood of an immune response.[5]

The choice of PEG linker length can be a trade-off between improved pharmacokinetic profiles and potential steric hindrance that might affect the binding affinity of the targeting moiety.[8]

Experimental Protocols

Accurate assessment of conjugate stability is crucial for preclinical development. Below are detailed methodologies for key experiments to evaluate the in vitro stability of bioconjugates.

Protocol 1: Plasma Stability Assay by LC-MS

This protocol outlines a method for assessing the stability of a bioconjugate in plasma from various species.

Materials:

  • Test conjugate (e.g., antibody-drug conjugate)

  • Plasma (Human, Mouse, Rat, etc.) stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Thaw plasma on ice.

  • Spike the test conjugate into the plasma to a final concentration of 10-100 µg/mL.

  • Immediately take a time point zero (T=0) aliquot and quench it by adding 3 volumes of cold protein precipitation solution.

  • Incubate the remaining plasma sample at 37°C.

  • Collect aliquots at various time points (e.g., 1, 4, 24, 48, 96, and 168 hours).

  • Quench each aliquot immediately as described in step 3.

  • Vortex all quenched samples and centrifuge at high speed to pellet precipitated proteins.

  • Transfer the supernatant for analysis by LC-MS to quantify the amount of intact conjugate and any released payload.

  • Calculate the percentage of intact conjugate remaining relative to the T=0 sample to determine the half-life (t½) of the conjugate in plasma.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[9]

Stress Conditions:

  • Acid/Base Hydrolysis: Incubate the conjugate in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Treat the conjugate with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Incubate the conjugate at temperatures above those used for accelerated stability testing (e.g., 50-70°C).

  • Photostability: Expose the conjugate to light according to ICH Q1B guidelines.[10]

Procedure:

  • Prepare solutions of the conjugate under the various stress conditions.

  • Incubate for a defined period, aiming for 5-20% degradation.[11]

  • At specified time points, neutralize the samples (for acid/base hydrolysis) and stop the degradation.

  • Analyze the stressed samples using a stability-indicating method, such as HPLC or LC-MS, to separate and identify degradation products.

Visualizing the Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for stability comparison and the chemical pathways of the different conjugation chemistries.

G cluster_0 Bioconjugate Preparation cluster_1 Stability Assay cluster_2 Analysis cluster_3 Comparison p1 Prepare this compound Conjugate s1 Incubate in Human Plasma at 37°C p1->s1 p2 Prepare Alternative (e.g., Maleimide) Conjugate p2->s1 s2 Collect Samples at Multiple Time Points s1->s2 a1 Analyze by LC-MS s2->a1 a2 Quantify % Intact Conjugate a1->a2 c1 Compare Stability Profiles a2->c1 G cluster_0 This compound Ligation (iEDDA) cluster_1 Maleimide-Thiol Ligation & Instability tet Methyl-Tetrazine stable_product Stable Dihydropyridazine Adduct tet->stable_product + tco TCO tco->stable_product mal Maleimide adduct Thiosuccinimide Adduct mal->adduct + thiol Thiol (-SH) thiol->adduct degradation Retro-Michael Reaction / Thiol Exchange adduct->degradation

References

The Nexus of Speed and Specificity: Benchmarking Me-Tet-PEG3-NH2 in the Click Chemistry Arena

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision that dictates the efficiency, stability, and ultimate success of bioconjugation strategies. In the diverse landscape of "click chemistry" reactions, this guide provides an objective, data-driven comparison of Me-Tet-PEG3-NH2, a methyl-tetrazine functionalized linker, against other prominent click chemistry alternatives. By examining key performance metrics and providing detailed experimental frameworks, this document serves as a comprehensive resource for selecting the optimal tool for creating well-defined bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled probes.

At the forefront of bioorthogonal chemistry, this compound participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of modern bioconjugation for its exceptionally fast reaction kinetics and biocompatibility.[1][2] This guide will benchmark its performance against other widely used click chemistry linkers, primarily those involved in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Performance Metrics: A Quantitative Comparison

The efficacy of a click chemistry linker is determined by several key parameters, including reaction speed, stability, and bioorthogonality. The following tables summarize the quantitative data for this compound (as part of the iEDDA reaction) and its counterparts.

FeatureThis compound (iEDDA)DBCO Linkers (SPAAC)Terminal Alkyne Linkers (CuAAC)
Bioorthogonal Reaction Inverse-electron-demand Diels-AlderStrain-Promoted Alkyne-Azide CycloadditionCopper(I)-catalyzed Azide-Alkyne Cycloaddition
Reactive Partner trans-Cyclooctene (TCO)AzideAzide
Second-Order Rate Constant (k₂) Extremely fast (~800 - 30,000 M⁻¹s⁻¹)[3][4]Fast (~1 M⁻¹s⁻¹)[3][4]Very fast (10 - 10,000 M⁻¹s⁻¹)[5]
Catalyst Required NoNoYes (Copper(I))
Biocompatibility ExcellentExcellentLimited by copper cytotoxicity
Byproducts Nitrogen gas (N₂)NoneNone
Linker CharacteristicThis compound (iEDDA)DBCO Linkers (SPAAC)Terminal Alkyne Linkers (CuAAC)
Linkage Stability Dihydropyridazine (stable)[6]Triazole (exceptionally stable)[7]1,4-disubstituted 1,2,3-triazole (exceptionally stable)[5]
Reagent Stability Tetrazines can be sensitive to reducing agents and basic conditions.Good stability in aqueous buffers.[3]Generally stable.
Applications In vivo cell labeling, pre-targeting applications, reactions with low reactant concentrations.[3]Protein-protein, protein-biomolecule, and protein-small molecule conjugations.[3]In vitro conjugations, material science, synthesis of complex molecules.[5]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the differences between these powerful bioconjugation techniques, the following diagrams illustrate their respective reaction mechanisms and a generalized experimental workflow for comparative analysis.

General Mechanism of PROTAC-Mediated Protein Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation

General mechanism of PROTAC-mediated protein degradation.[8]

Experimental Workflow for Comparing Click Chemistry Linkers cluster_synthesis Linker Synthesis & Functionalization cluster_assembly PROTAC Assembly cluster_evaluation PROTAC Evaluation Warhead_Synthesis Warhead Synthesis MeTet_Assembly PROTAC Assembly (iEDDA) Warhead_Synthesis->MeTet_Assembly DBCO_Assembly PROTAC Assembly (SPAAC) Warhead_Synthesis->DBCO_Assembly CuAAC_Assembly PROTAC Assembly (CuAAC) Warhead_Synthesis->CuAAC_Assembly E3_Ligand_Synthesis E3 Ligand Synthesis E3_Ligand_Synthesis->MeTet_Assembly E3_Ligand_Synthesis->DBCO_Assembly E3_Ligand_Synthesis->CuAAC_Assembly Linker_Synthesis Linker Synthesis (Me-Tet, DBCO, Alkyne) Linker_Synthesis->MeTet_Assembly Linker_Synthesis->DBCO_Assembly Linker_Synthesis->CuAAC_Assembly Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) MeTet_Assembly->Biochemical_Assays DBCO_Assembly->Biochemical_Assays CuAAC_Assembly->Biochemical_Assays Cellular_Degradation Cellular Degradation Assays (Western Blot, HiBiT) Biochemical_Assays->Cellular_Degradation Viability_Assays Cell Viability/Proliferation Assays Cellular_Degradation->Viability_Assays Permeability_Solubility Permeability & Solubility Assays Viability_Assays->Permeability_Solubility Data_Analysis Data Analysis (DC50, Dmax, IC50) Permeability_Solubility->Data_Analysis

Experimental workflow for comparing PROTAC linkers.[8]

Click Chemistry Reaction Mechanisms cluster_iEDDA iEDDA (this compound) cluster_SPAAC SPAAC (DBCO Linkers) cluster_CuAAC CuAAC (Terminal Alkyne Linkers) Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine + N2 Tetrazine->Dihydropyridazine [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine DBCO Dibenzocyclooctyne (DBCO) Triazole_SPAAC Triazole DBCO->Triazole_SPAAC [3+2] Cycloaddition Azide_SPAAC Azide Azide_SPAAC->Triazole_SPAAC Alkyne Terminal Alkyne Triazole_CuAAC Triazole Alkyne->Triazole_CuAAC [3+2] Cycloaddition + Cu(I) catalyst Azide_CuAAC Azide Azide_CuAAC->Triazole_CuAAC

Comparison of click chemistry reaction mechanisms.

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific advancement. The following are generalized protocols for key experiments to benchmark the performance of this compound and other click chemistry linkers.

Protocol 1: Determination of Second-Order Rate Constant (k₂) for TCO-Tetrazine Reaction

This protocol is designed to measure the kinetics of the iEDDA reaction between a tetrazine (e.g., this compound) and a TCO-functionalized molecule.

Materials:

  • Tetrazine-functionalized molecule (e.g., this compound)

  • TCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO-functionalized molecules in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a cuvette, add the reaction buffer and the TCO-functionalized molecule to a final concentration that is at least 10-fold higher than the tetrazine.

  • Initiate Reaction: Add the tetrazine-functionalized molecule to the cuvette and mix quickly.

  • Monitor Reaction: Immediately begin monitoring the decrease in absorbance of the tetrazine at its characteristic wavelength (typically around 520 nm) over time.

  • Data Analysis: Fit the absorbance versus time data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO-functionalized molecule.[4]

Protocol 2: Protein Conjugation via SPAAC (DBCO-Azide)

This protocol outlines the copper-free click reaction between an azide-modified protein and a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule dissolved in DMSO

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare Reagents: Dissolve the DBCO-functionalized molecule in DMSO to prepare a stock solution.

  • Conjugation Reaction: Add the DBCO-functionalized molecule to the azide-modified protein solution. A 2-5 fold molar excess of the DBCO reagent is commonly used.[5]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[9]

  • Purification: Purify the conjugate using SEC or dialysis to remove excess reagents.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.

Protocol 3: PROTAC Synthesis via CuAAC

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition for the final ligation step in PROTAC synthesis.

Materials:

  • Alkyne-functionalized warhead or E3 ligase ligand

  • Azide-functionalized corresponding binding partner

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA)

  • Solvent (e.g., DMF/H₂O or t-BuOH/H₂O)

Procedure:

  • Reactant Preparation: Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.1 eq) in the chosen solvent system.

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions.

  • Initiate Reaction: Add the catalyst premix to the reactant mixture, followed by the addition of freshly prepared sodium ascorbate solution to initiate the click reaction.[5][8]

  • Incubation: Stir the reaction at room temperature for 4-16 hours.[8]

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the PROTAC via standard chromatographic techniques.[8]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and other click chemistry linkers is highly dependent on the specific application. For experiments demanding rapid and highly efficient conjugation, particularly in vivo or with low concentrations of biomolecules, the unparalleled kinetics of the iEDDA reaction make this compound and other tetrazine-based linkers the superior choice.[4]

While the SPAAC reaction of DBCO with azides is significantly slower, it remains a robust and widely used bioorthogonal tool. Its stability and the commercial availability of a vast library of DBCO and azide-modified reagents make it a valuable option for applications where extremely fast kinetics are not a critical prerequisite.[4]

CuAAC, with its rapid kinetics, is an excellent option for in vitro conjugations where the potential for copper-induced toxicity can be managed and mitigated.[5] The resulting triazole linkage is exceptionally stable, making it ideal for the synthesis of robust bioconjugates.

Ultimately, a thorough understanding of the kinetic and stability profiles of each linker system, as outlined in this guide, is essential for the rational design and successful execution of bioconjugation strategies in research and drug development.

References

Safety Operating Guide

Proper Disposal of Me-Tet-PEG3-NH2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Me-Tet-PEG3-NH2 must adhere to stringent safety protocols to ensure personal and environmental safety during its disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar amine-containing PEG compounds are classified as hazardous materials that can cause skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.

Table 1: Hazard Summary and Required PPE

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation (Category 2)[1][2]Protective gloves, Impervious clothing[2]
Serious Eye Damage/Irritation (Category 2/2A)[1][2]Safety goggles with side-shields or face protection[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)[1][2]Use only in a well-ventilated area or with appropriate exhaust ventilation; Suitable respirator if necessary[1][2]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations.[1] The following steps provide a general guideline for its safe disposal.

1. Waste Collection:

  • Designate a specific, labeled waste container for this compound and any materials contaminated with it.

  • The container should be kept tightly closed in a dry and well-ventilated area.[1]

2. Handling Precautions:

  • Always wear the PPE specified in Table 1 when handling the waste.

  • Avoid breathing dust or vapors.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the material is handled, stored, or processed.[1]

3. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[2]

  • For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[2]

  • For solid spills, use appropriate tools to place the spilled material into a convenient waste disposal container.[3]

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2]

  • Dispose of all contaminated materials, including cleaning materials, in the designated waste container.[2]

4. Final Disposal:

  • The final disposal of the waste container must be conducted through a licensed chemical waste disposal service.

  • Ensure that the waste is properly labeled according to regulatory requirements.

  • Do not dispose of this compound down the drain or in general waste.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste (Unused reagent, contaminated materials) ppe->waste_gen spill Accidental Spill Occurs ppe->spill collect_waste Collect Waste in a Labeled, Sealed Container waste_gen->collect_waste spill_cleanup Follow Spill Management Protocol spill->spill_cleanup spill_cleanup->collect_waste store_waste Store Container in a Ventilated, Designated Area collect_waste->store_waste disposal Arrange for Professional Chemical Waste Disposal store_waste->disposal end End of Disposal Process disposal->end

Disposal Workflow for this compound

This guide is intended for research, scientists, and drug development professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling. In case of exposure, seek immediate medical attention.[1]

References

Personal protective equipment for handling Me-Tet-PEG3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Me-Tet-PEG3-NH2. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shields or a face shield.[1][3][4]Protects against splashes and airborne particles that may cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][3]Prevents skin contact which may lead to irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection A long-sleeved laboratory coat is mandatory.[1][3]Protects skin and personal clothing from contamination.
Respiratory Protection To be used if ventilation is insufficient.[1][4]Minimizes the risk of inhaling dust or aerosols which can cause respiratory tract irritation.[1]

Operational Plan: Handling and Storage Protocol

Proper handling and storage are critical to prevent compound degradation and ensure user safety. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

Storage Conditions

ParameterRecommendationReason
Temperature Store at or below -20°C.[6][7]Minimizes degradation of the compound.
Atmosphere Store under a dry, inert gas (e.g., argon or nitrogen).[6][7]Tetrazine and amine compounds can be sensitive to moisture and air.[1]
Light Protect from light by storing in a dark place.[1]Tetrazine compounds can be light-sensitive.[1]

Experimental Workflow

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Equilibrate Reagent to Room Temperature B Prepare Solutions in a Fume Hood A->B C Perform Experiment B->C D Quench Reaction (if applicable) C->D E Segregate and Label Waste D->E F Dispose of Waste via EHS E->F

Handling Workflow for this compound

Disposal Plan

All materials contaminated with this compound must be treated as chemical waste and disposed of in accordance with institutional, local, regional, and national regulations.[3][5]

Waste Management Protocol

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a clearly labeled hazardous waste container.[8]
Solutions in Organic Solvents Collect in a designated hazardous waste container for organic solvents.[8]
Aqueous Solutions Collect in a designated aqueous hazardous waste container.[8]
Contaminated Labware (e.g., pipette tips, gloves) Collect in a designated solid hazardous waste container.[3][8]

Do not mix this waste with other waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.[1][3] All waste containers must be securely sealed and stored in a designated satellite accumulation area.[3]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.